molecular formula B B1246496 Boron-11

Boron-11

Cat. No.: B1246496
M. Wt: 11.009305 g/mol
InChI Key: ZOXJGFHDIHLPTG-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron-11 is a stable, non-radioactive isotope of boron with a natural abundance of approximately 80.1% . It is characterized by a nuclear spin of 3/2 and a low quadrupole moment, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy . Researchers utilize this compound NMR for analyzing molecular structures in chemistry and biology due to its clear signal and receptivity, which is significantly more favorable than the Boron-10 isotope . For the most accurate results, it is recommended to use quartz NMR tubes to avoid a broad background signal inherent to standard borosilicate glass tubes . In nuclear science, this compound plays a critical role in neutron shielding. Its ability to absorb neutrons without producing harmful secondary gamma radiation, a common issue with Boron-10, makes it ideal for enhancing safety in reactor control and nuclear waste storage . Furthermore, this compound is indispensable in medical and pharmaceutical research. It is a key component in the development of Boron Neutron Capture Therapy (BNCT) agents and is used with localized NMR spectroscopy to non-invasively map the distribution and metabolism of these agents in biological systems . Its properties also support advanced research in semiconductor doping, where it acts as a p-type dopant to improve conductivity in silicon, and in the synthesis of innovative materials like boron nitride . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

B

Molecular Weight

11.009305 g/mol

IUPAC Name

boron-11

InChI

InChI=1S/B/i1+0

InChI Key

ZOXJGFHDIHLPTG-IGMARMGPSA-N

SMILES

[B]

Isomeric SMILES

[11B]

Canonical SMILES

[B]

Synonyms

Boron
Boron 11
Boron-11

Origin of Product

United States

Foundational & Exploratory

A-Technical-Guide-to-the-Fundamental-Properties-of-Boron-11-for-Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boron-11 (¹¹B) is the most abundant stable isotope of boron, distinguished by its unique nuclear properties that make it an invaluable tool in various scientific fields, including materials science, analytical chemistry, and particularly in drug development and medical research. This guide provides a detailed overview of the core fundamental properties of ¹¹B, experimental methodologies for their determination, and key applications relevant to the research community.

Core Nuclear and Atomic Properties

The utility of ¹¹B in advanced research applications stems directly from its intrinsic nuclear and atomic characteristics. It is a quadrupolar nucleus, a feature that significantly influences its behavior in spectroscopic applications. All quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Fundamental Nuclear and Atomic Properties of this compound

PropertySymbolValueReferences
Natural Abundance-80.1% - 80.6%[1][2][3][4]
Atomic Mass-11.0093055 u[4][5]
Nuclear SpinI3/2[1][2][4]
Magnetic Dipole Momentµ+2.6886489 µN[5]
Electric Quadrupole MomentQ+0.0407(3) barn[5][6]

This compound in Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B is an NMR-active nucleus, and ¹¹B NMR spectroscopy is a powerful technique for probing the local chemical environment of boron atoms in molecules. Its properties make it more suitable for NMR than the other stable boron isotope, ¹⁰B, due to its higher natural abundance, greater sensitivity, and smaller electric quadrupole moment, which results in sharper resonance signals.[1][6][7]

Table 2: ¹¹B NMR Spectroscopy Properties

PropertySymbolValueReferences
Gyromagnetic Ratioγ8.584 x 10⁷ rad T⁻¹ s⁻¹[2][6]
Resonance Frequency (at 1 T)ν₀13.6630 MHz[6]
Relative Receptivity (vs. ¹H)-0.165[2]
Chemical Shift Rangeδ~ -120 to +90 ppm[7]
Reference Compound-BF₃·OEt₂[6]

A significant practical consideration in ¹¹B NMR is the potential for background signals from borosilicate glass, which is commonly used for NMR tubes and probes.[6][7] To mitigate this interference, the use of quartz NMR tubes is highly recommended for acquiring clean, high-quality spectra.[6]

Experimental Protocols for Determining Fundamental Properties

The precise measurement of the nuclear properties of ¹¹B is foundational to its application. The following sections outline the principles behind the experimental determination of its key characteristics.

The nuclear spin is a fundamental quantum mechanical property. For stable nuclei like ¹¹B, it is primarily determined through spectroscopic methods that probe the interaction of the nucleus with magnetic fields.

  • Methodology Principle: The determination relies on observing the number of energy levels a nucleus splits into when placed in an external magnetic field (the Zeeman effect). A nucleus with spin I will split into 2I + 1 energy levels. By inducing and measuring the transitions between these levels using techniques like Nuclear Magnetic Resonance (NMR) or Atomic Beam Magnetic Resonance, the value of I can be deduced from the multiplicity of the observed signals. For ¹¹B, the observation of 4 distinct energy levels confirms its spin of I = 3/2.

The magnetic dipole moment (µ) quantifies the magnetic strength of the nucleus. Several high-precision methods are employed for its measurement.

  • Molecular Beam Magnetic Resonance (MBMR): This is a highly accurate method for determining nuclear magnetic moments.

    • Beam Production: A beam of atoms or molecules containing the nucleus of interest (e.g., ¹¹B) is generated in a high vacuum.

    • State Selection: The beam passes through an inhomogeneous magnetic field (the A-field), which deflects the particles based on their nuclear spin orientation (magnetic sub-state).

    • Resonance Region: The beam then enters a region with a uniform static magnetic field (the C-field) and a superimposed oscillating radiofrequency (RF) magnetic field. If the RF frequency matches the Larmor frequency of the nuclei, transitions between magnetic sub-states are induced, effectively flipping the nuclear spins.

    • Analysis: A second inhomogeneous magnetic field (the B-field) refocuses the particles that did not undergo a spin flip onto a detector. Particles that did undergo a transition are deflected away from the detector.

    • Calculation: By scanning the RF frequency, a sharp drop in detector signal is observed at the resonance frequency (ν). The magnetic moment (µ) is then calculated using the Larmor equation: µ = (hνI) / B , where h is Planck's constant, I is the nuclear spin, and B is the strength of the C-field.

The electric quadrupole moment (Q) measures the deviation of the nuclear charge distribution from spherical symmetry. It is determined by measuring the interaction between the nucleus and a known electric field gradient (EFG).

  • Time-Differential Perturbed Angular Correlation (TDPAC) Spectroscopy: This technique is used to measure the quadrupole moment of excited nuclear states.

    • Sample Preparation: The ¹¹B nuclei are introduced into a crystalline solid matrix that provides a known and stable EFG at the nuclear site.[8]

    • Nuclear Excitation: The nuclei are populated in an excited state, often through radioactive decay of a parent isotope. This decay process often involves a cascade of two gamma rays (γ₁ and γ₂).

    • Angular Correlation: The emission direction of γ₂ is correlated with the direction of γ₁. In the absence of perturbing fields, this angular correlation is constant over time.

    • Quadrupole Interaction: The EFG of the crystal interacts with the nuclear quadrupole moment of the intermediate excited state. This interaction causes a precession of the nuclear spin, which in turn perturbs the angular correlation, making it oscillate as a function of the time delay between the detection of γ₁ and γ₂.[8]

    • Data Analysis: The oscillation frequency, known as the quadrupole coupling constant (νQ), is measured from the time-dependent perturbation of the angular correlation. The electric quadrupole moment (Q) is then extracted using the relation: νQ = (eQVzz) / h , where e is the elementary charge, Vzz is the principal component of the EFG tensor at the nucleus, and h is Planck's constant.[8]

Applications in Research and Drug Development

The properties of ¹¹B make it a versatile tool in modern research, particularly in the pharmaceutical and biomedical fields.

¹¹B NMR is crucial for characterizing boron-containing compounds, which are increasingly important as enzyme inhibitors and therapeutic agents.[9][10] A typical experimental workflow allows for structural elucidation and purity assessment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Compound in Deuterated Solvent prep2 Transfer to High-Purity Quartz NMR Tube prep1->prep2 Avoid Borosilicate Glass acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Tune & Match Probe to ¹¹B Frequency acq1->acq2 acq3 Acquire Free Induction Decay (FID) Data acq2->acq3 proc1 Fourier Transform (FID → Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks & Analyze Chemical Shifts (δ) proc2->proc3 proc4 Structural Elucidation or Quantitative Analysis proc3->proc4

Fig. 1: Standard experimental workflow for ¹¹B NMR spectroscopy.

BNCT is a targeted radiation therapy for cancer. While it relies on the neutron capture reaction of the ¹⁰B isotope, the development and delivery of boron-containing drugs are central to the field, and these compounds often utilize natural abundance boron, which is ~80% ¹¹B.[11][12]

The therapy is a binary approach:

  • A non-toxic, tumor-localizing drug containing boron is administered to the patient.[13]

  • The tumor is then irradiated with a beam of low-energy (thermal) neutrons.[13]

  • The ¹⁰B nuclei within the tumor cells capture these neutrons, triggering a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (alpha particle) + ⁷Li.[14]

  • The resulting high-energy alpha particle and lithium ion have a very short path length (approximately one cell diameter), delivering a lethal dose of radiation precisely to the cancer cells while sparing adjacent healthy tissue.[13][14]

G cluster_drug Step 1: Drug Delivery cluster_rad Step 2: Irradiation cluster_reaction Step 3: Nuclear Reaction drug ¹⁰B-Enriched Drug Administered tumor Selective Accumulation in Tumor Cells drug->tumor healthy Low Concentration in Healthy Tissue drug->healthy capture ¹⁰B + n → ⁴He + ⁷Li neutron External Thermal Neutron Beam irradiation Tumor Site Irradiated neutron->irradiation destruction High-Energy Particles Destroy Tumor Cell capture->destruction

Fig. 2: Logical pathway of Boron Neutron Capture Therapy (BNCT).

Boronic acids and their derivatives are a prominent class of enzyme inhibitors due to the ability of the boron atom to form stable, covalent bonds with active site residues.[9][15] ¹¹B NMR can serve as a valuable tool in the screening and characterization stages of drug discovery.

G start Target Identification (e.g., Serine Protease) screen Screening of Boronic Acid Compound Library start->screen nmr ¹¹B NMR Analysis (Binding Confirmation, Structural Info) screen->nmr Primary & Secondary Screening hit Hit Identification nmr->hit optimize Lead Optimization (SAR Studies) hit->optimize Hit-to-Lead preclinical Preclinical Testing (In Vitro / In Vivo) optimize->preclinical end Clinical Candidate preclinical->end

Fig. 3: Workflow for drug discovery using boron-containing compounds.

References

Whitepaper: A Technical Guide to the Preliminary Investigations of Boron-11 Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the applications of the Boron-11 isotope, with a primary focus on its roles in medical imaging, quantification, and emerging therapeutic strategies. It also provides essential context on the complementary role of the Boron-10 isotope in the established field of Boron Neutron Capture Therapy (BNCT).

Introduction

The element boron possesses two naturally occurring stable isotopes: Boron-10 (¹⁰B) and this compound (¹¹B), with natural abundances of approximately 20% and 80%, respectively. While the ¹⁰B isotope is renowned for its exceptionally high thermal neutron capture cross-section, making it the cornerstone of Boron Neutron Capture Therapy (BNCT) for cancer, the more abundant ¹¹B isotope has its own distinct and valuable applications in science and medicine.[1]

This guide delves into the preliminary investigations and established methodologies centered on this compound. Its unique nuclear properties make it a powerful tool for in vivo imaging and quantification of boron-containing compounds through Magnetic Resonance Imaging (MRI).[2] Furthermore, emerging research is exploring its potential in novel radiotherapeutic approaches like Boron Proton-Capture Enhanced Proton Therapy (BPCEPT).[3] This document will detail the experimental protocols, present quantitative data, and illustrate the underlying mechanisms and workflows associated with this compound applications, providing a comprehensive resource for professionals in drug development and biomedical research.

The Foundational Role of Boron-10 in Neutron Capture Therapy

To fully appreciate the applications of this compound, it is crucial to first understand the well-established therapeutic role of its counterpart, Boron-10. BNCT is a binary cancer therapy that combines a ¹⁰B-labeled drug, which preferentially accumulates in tumor cells, with irradiation by a beam of low-energy (thermal) neutrons.[4]

The core of BNCT is the nuclear fission reaction that occurs when a ¹⁰B atom captures a thermal neutron. This creates an excited, unstable this compound nucleus (¹¹B*), which immediately decays into high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[5][6] These high-energy particles have a very short path length in tissue, approximately 5-9 µm, which is roughly the diameter of a single cell.[5][7] This ensures that the destructive energy is deposited almost exclusively within the boron-containing cancer cells, sparing the surrounding healthy tissue.[4]

BNCT_Mechanism cluster_0 Cellular Environment cluster_reaction Boron10 ¹⁰B Isotope (in Tumor Cell) ExcitedB11 Excited ¹¹B* Boron10->ExcitedB11 Activation Fission Nuclear Fission Neutron Thermal Neutron (External Beam) Neutron->Boron10 Capture (High Cross-Section) ExcitedB11->Fission Instantaneous Decay Alpha α particle (⁴He) Fission->Alpha High LET Lithium7 ⁷Li nucleus Fission->Lithium7 High LET Damage Localized Cell Death Alpha->Damage Short Range (5-9 µm) Lithium7->Damage Short Range (5-9 µm)

Caption: The nuclear mechanism of Boron Neutron Capture Therapy (BNCT).

The success of BNCT is contingent upon the selective delivery of sufficient concentrations of ¹⁰B to the tumor. The benchmark concentration required within a tumor is approximately 20 µg of ¹⁰B per gram of tumor tissue.[8] Two low-molecular-weight boron delivery agents have been used extensively in clinical trials:

  • (L)-4-dihydroxy-borylphenylalanine (BPA): An amino acid analog taken up by metabolically active tumor cells.[9]

  • Sodium mercaptoundecahydro-closo-dodecaborate (BSH): A boron cluster compound that accumulates in tumors where the blood-brain barrier is compromised.[9]

More advanced, third-generation delivery systems, such as liposomes and nanoparticles, are under active investigation to improve tumor targeting and boron payload.[10][11]

This compound in Medical Imaging and Quantification

While Boron-10 is the active agent in BNCT, the stable and more abundant this compound isotope is an invaluable tool for non-invasively monitoring the concentration and distribution of boron-based drugs in vivo.

This compound Magnetic Resonance Imaging (MRI) & Spectroscopy (MRS)

This compound has a nuclear spin of 3/2, which makes it NMR-active and thus detectable by MRI and MRS techniques.[12] This allows for the direct imaging and spectroscopic analysis of ¹¹B-containing compounds within a patient, providing crucial pharmacokinetic data for treatment planning in BNCT and for the development of new boronated drugs. Although the decay time of transverse magnetization is short (<1 ms), specialized imaging protocols like back-projection or 3D projection reconstruction have been successfully developed to generate ¹¹B images.[2]

MRI_Workflow Experimental Workflow for In Vivo this compound MRI start Start patient_prep Subject Preparation (e.g., Anesthesia) start->patient_prep mri_setup Positioning in MRI Scanner (¹¹B-tuned coil) patient_prep->mri_setup boron_admin Administration of Boronated Agent (e.g., BSH) infusion Begin Intravenous Infusion boron_admin->infusion baseline_scan Acquire Baseline Scan (Pre-infusion) mri_setup->baseline_scan baseline_scan->boron_admin imaging ¹¹B MRI Acquisition (3D Projection Reconstruction) infusion->imaging post_infusion Post-Infusion Imaging (Multiple Time Points) imaging->post_infusion data_proc Data Processing (Image Reconstruction) post_infusion->data_proc analysis Quantitative Analysis (Pharmacokinetics, Biodistribution) data_proc->analysis end End analysis->end

Caption: A generalized workflow for a preclinical this compound MRI experiment.
Experimental Protocol: In Vivo this compound MRI

The following protocol is a generalized methodology based on published preclinical studies for imaging boron agent distribution.[13][14]

  • Subject Preparation: Anesthetize the animal subject (e.g., dog, rat) following institutionally approved protocols. Place and secure intravenous catheters for agent administration.

  • MRI System & Coil: Utilize an MRI scanner equipped for imaging non-proton nuclei. A dual-tuned ¹H/¹¹B radiofrequency coil is required for shimming, localization, and ¹¹B signal acquisition.

  • Positioning and Baseline Scans: Position the subject within the scanner. Perform initial proton (¹H) scans to localize the region of interest (e.g., brain, tumor-bearing flank).

  • Boron Agent Administration: Administer the boron-containing drug (e.g., Borocaptate Sodium - BSH) via intravenous infusion at a specified dose and rate.

  • ¹¹B MRI Acquisition: Immediately following or during infusion, begin acquisition of ¹¹B data. A three-dimensional projection reconstruction pulse sequence is often used to uniformly sample k-space and mitigate rapid signal decay.

    • Example Parameters: Repetition Time (TR) and Echo Time (TE) are kept as short as possible. A large number of projections are acquired to ensure adequate signal-to-noise ratio (SNR).

  • Post-Infusion Monitoring: Continue acquiring ¹¹B images at multiple time points after the infusion has ended to track the clearance of the agent from blood and normal tissues and its retention in the tumor.

  • Image Reconstruction and Analysis: Reconstruct the acquired raw data into a 3D image matrix. Analyze the images to determine the spatial distribution and relative concentration of the boron agent over time. Calculate tumor-to-normal tissue and tumor-to-blood ratios.

Quantitative Analysis of Boron Concentration

While MRI provides spatial distribution, other methods are required for precise quantification of boron concentration in tissue and cell samples. These methods are essential for calibrating imaging signals and verifying that therapeutic thresholds have been met.

Method Principle Sample Type Advantages Limitations Reference(s)
ICP-MS Inductively Coupled Plasma Mass Spectrometry measures the mass-to-charge ratio of boron ions.Blood, Tissue, CellsHigh sensitivity and precision. Can distinguish isotopes (¹⁰B and ¹¹B).Requires complete sample digestion; destructive.[15][16]
¹¹B qNMR Quantitative Nuclear Magnetic Resonance uses the ¹¹B signal intensity relative to a known standard.Liquid samples, extractsNon-destructive; provides structural information.Lower sensitivity than ICP-MS; requires specialized equipment.[17]
QNA Quantitative Neutron Autoradiography exposes a sample on a detector film to a neutron beam, imaging the tracks of fission products.Tissue slicesProvides high-resolution spatial distribution at the cellular level.Requires a nuclear reactor; complex calibration.[18]
Alpha Spectrometry Measures the energy of charged particles emitted from the ¹⁰B(n,α)⁷Li reaction.Thin tissue/cell samplesDirect measurement related to BNCT effect.Requires a neutron source; limited to thin samples.[18]
Experimental Protocol: Boron Quantification by ICP-MS

This protocol outlines the steps for determining total boron concentration in biological tissues.[19]

  • Sample Collection & Preparation:

    • Excise tissue samples (tumor and normal tissue) and collect blood samples.

    • Weigh the wet tissue samples accurately (e.g., 25-50 mg).

    • Lyophilize (freeze-dry) samples to determine dry weight, if required.

  • Acid Digestion:

    • Place the sample in a clean digestion vessel (e.g., Teflon).

    • Add a mixture of high-purity acids. A common mixture is a ternary solution of mannitol, hydrofluoric acid (HF), and nitric acid (HNO₃). Mannitol is used to form a stable complex with boron, preventing its loss as volatile BF₃.[19]

    • Heat the vessel in a microwave digestion system or on a hot plate at a controlled temperature (e.g., 100-140°C) until the tissue is completely dissolved.[19]

  • Dilution:

    • After cooling, dilute the digested sample solution to a precise final volume with deionized water (e.g., to bring the acid concentration to ~2%). The dilution factor must be recorded accurately.

    • The final boron concentration should be within the linear range of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards with known boron concentrations.

    • Analyze the samples on the ICP-MS. The instrument will measure the ion counts for both the ¹⁰B and ¹¹B isotopes.

    • For samples with high carbon content from the mannitol complex, quantification using the ¹⁰B isotope is recommended to avoid potential ¹²C interference on the ¹¹B signal.[19]

  • Calculation:

    • Calculate the boron concentration in the original sample (in µg/g) based on the measured concentration in the solution, the dilution factor, and the initial sample weight.

Emerging this compound Applications and Drug Development

Beyond its role in imaging, researchers are investigating the potential for direct therapeutic and pharmacological applications of this compound and boron chemistry in general.

Boron Proton-Capture Enhanced Proton Therapy (BPCEPT)

BPCEPT is an emerging therapeutic modality that aims to enhance the effectiveness of conventional proton therapy.[3] The underlying principle involves a nuclear fusion reaction between an energetic proton and a this compound nucleus, which can produce high-LET alpha particles.

¹¹B + p → 3α

This reaction has the potential to increase the relative biological effectiveness of the proton beam within the tumor, provided a sufficient concentration of a ¹¹B delivery agent can be achieved at the target site.[20] This field is still in the early preclinical stages of investigation.

BPCEPT_Mechanism cluster_1 Tumor Microenvironment Proton Proton Beam (from Accelerator) Fusion Nuclear Fusion Reaction Proton->Fusion Boron11 ¹¹B Isotope (from Delivery Agent) Boron11->Fusion AlphaParticles 3 Alpha Particles (High LET) Fusion->AlphaParticles Release EnhancedDamage Enhanced Tumor Cell Killing AlphaParticles->EnhancedDamage Increased RBE

Caption: Proposed mechanism for Boron Proton-Capture Enhanced Proton Therapy.
Boron in Drug Design and Signaling Pathways

The unique chemical properties of boron make it an attractive element for medicinal chemists. The empty p-orbital on a boron atom allows it to form reversible covalent bonds with nucleophilic residues (like hydroxyl groups) in the active sites of enzymes, making boron-containing compounds potent enzyme inhibitors.[21]

The first FDA-approved boron-containing drug was Bortezomib (Velcade®) , a dipeptide boronic acid used to treat multiple myeloma.[22] It functions by inhibiting the 26S proteasome, a key protein complex involved in cell regulation. This success has spurred the development of a new generation of boron-based drugs targeting a wide range of diseases.[23]

Recent research has also shown that boron compounds can modulate critical cellular signaling pathways. For instance, sodium pentaborate pentahydrate (NaB) has been shown to exert anti-cancer effects in colorectal cancer cells by targeting the Hippo signaling pathway.[24] NaB treatment led to the phosphorylation of YAP1, a key oncogenic transcriptional co-activator, inhibiting its function and downregulating its target genes (CTGF, CYR61) that promote cell proliferation.[24]

Hippo_Pathway_Boron cluster_2 Hippo Signaling Pathway in Cancer cluster_nuc YAP1 YAP1 (Active) Nucleus Nucleus YAP1->Nucleus pYAP1 p-YAP1 (Inactive, Cytoplasmic) TAZ TAZ (Active) TAZ->Nucleus TEAD TEAD (Transcription Factor) Proliferation Cell Proliferation & Survival Genes (e.g., CTGF, CYR61) TEAD->Proliferation Transcription YAP1_nuc YAP1 YAP1_nuc->TEAD TAZ_nuc TAZ TAZ_nuc->TEAD NaB Sodium Pentaborate (NaB) NaB->YAP1 Promotes Phosphorylation

Caption: Inhibition of the oncogenic Hippo pathway by a boron derivative.

Conclusion

While the ¹⁰B isotope remains the central focus of particle capture therapies, the stable this compound isotope is far from inert in the biomedical landscape. It serves as a critical, non-invasive probe for visualizing and quantifying the biodistribution of boronated drugs through ¹¹B MRI, a capability essential for the clinical advancement of BNCT. Preliminary investigations into Boron Proton-Capture Enhanced Proton Therapy suggest a potential future therapeutic role, though this remains an early-stage concept. Concurrently, the broader field of medicinal chemistry is increasingly leveraging the unique electronic properties of boron to design novel enzyme inhibitors and modulators of cellular signaling pathways. The continued exploration of both boron isotopes will undoubtedly unlock new diagnostic and therapeutic strategies for challenging diseases.

References

An In-Depth Technical Guide to Early Experimental Studies of Boron Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique nuclear properties of the stable boron-10 (¹⁰B) isotope have positioned it as a subject of intense scientific scrutiny for decades, particularly in the realm of targeted cancer therapy. Early experimental studies laid the crucial groundwork for the development of Boron Neutron Capture Therapy (BNCT), a binary treatment modality that leverages the selective delivery of ¹⁰B to tumor cells, followed by irradiation with thermal neutrons. This guide provides a comprehensive technical overview of these pioneering investigations, focusing on the core methodologies, quantitative data, and the fundamental cellular mechanisms that were first elucidated.

Core Principles of Boron Neutron Capture Therapy

The foundational concept of BNCT, first proposed by G.L. Locher in 1936, is predicated on the nuclear reaction that occurs when ¹⁰B captures a thermal neutron.[1][2] This reaction produces a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus.[1][3] These particles deposit their energy over a very short range (approximately 5-9 µm), which is comparable to the diameter of a single cell.[1][3] This localized energy deposition allows for the selective destruction of tumor cells that have accumulated ¹⁰B, while sparing adjacent healthy tissue.[1]

Early Boron Delivery Agents and Experimental Protocols

The initial challenge in BNCT was the development of a boron-containing compound that would selectively accumulate in tumor tissue.

The First Generation: Inorganic Boron Compounds

The earliest clinical trials, conducted by William Sweet and his colleagues in the 1950s, utilized simple inorganic boron compounds, most notably borax (sodium tetraborate).[1][4] These pioneering studies, while ultimately demonstrating limited therapeutic efficacy, were instrumental in establishing the feasibility of the BNCT concept in human patients with glioblastoma.[4][5]

Experimental Protocol: Early Clinical Trials with Borax

  • Patient Selection: Patients with diagnosed and surgically debulked glioblastoma multiforme were selected for these trials.[1]

  • Boron Compound Administration: A solution of ¹⁰B-enriched borax was administered intravenously.[1] In the initial trials at Brookhaven National Laboratory, 28 patients were treated with ¹⁰B-enriched borax between 1951 and 1961.[5]

  • Neutron Irradiation: Following a sufficient time for the boron compound to distribute within the body, the tumor site was irradiated with thermal neutrons. The neutron source for these early trials was a nuclear reactor, such as the Brookhaven Graphite Research Reactor.[1][4] A bismuth shield was often employed to minimize gamma radiation exposure to the patient.[4]

  • Dosimetry: Dosimetry in these early trials was a significant challenge. The neutron flux and gamma dose were measured to the best of the abilities of the time, with early facilities being constructed within the thermal column of reactors to provide a sufficient thermal neutron flux.[6][7]

The Second Generation: Boronophenylalanine (BPA)

Recognizing the limitations of inorganic boron compounds, researchers developed second-generation delivery agents with improved tumor-targeting capabilities. L-p-boronophenylalanine (BPA), an amino acid analog, emerged as a promising candidate due to its selective uptake by metabolically active tumor cells.

Experimental Protocol: Preclinical Biodistribution Studies of BPA

  • Animal Models: Early preclinical studies utilized various animal models, including mice and hamsters bearing transplanted tumors, such as melanoma or oral carcinoma, to evaluate the biodistribution of BPA.[8]

  • BPA Administration: ¹⁰B-enriched BPA was typically administered via intraperitoneal or intravenous injection.

  • Tissue Sample Collection: At various time points post-injection, animals were euthanized, and tissue samples (tumor, blood, and various normal organs) were collected.

  • Boron Concentration Measurement: The concentration of ¹⁰B in the collected tissue samples was determined using various analytical techniques available at the time.

Early Methods for Boron Concentration Measurement

  • Alpha Spectrometry: This technique involves irradiating thin tissue sections with thermal neutrons and detecting the alpha particles and lithium-7 ions emitted from the ¹⁰B(n,α)⁷Li reaction using a silicon detector. The energy spectrum of the detected particles can be used to quantify the boron concentration.[9][10]

  • Quantitative Neutron Autoradiography (QNAR): In this method, a tissue section is placed in contact with a solid-state nuclear track detector (e.g., CR-39 film) and irradiated with thermal neutrons. The alpha particles and lithium-7 ions create tracks in the detector. After chemical etching, the tracks become visible and their density can be correlated to the boron concentration.[9][10][11]

  • Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES): This method involves the chemical digestion of tissue samples to solubilize the boron, which is then quantified by measuring the atomic emission in a direct-current plasma.[12]

Quantitative Data from Early Studies

The following tables summarize the quantitative data from early experimental studies involving borax and BPA.

Table 1: Boron Concentration in Tissues from Early BNCT Clinical Trials with Borax

TissueBoron Concentration (µg ¹⁰B/g tissue)Reference
GlioblastomaVariable, often low[4]
Normal BrainLower than tumor, but with poor selectivity[4]
BloodHigh, leading to vascular damage[4]

Table 2: Boron Biodistribution of BPA in Preclinical Models

Animal ModelTumor TypeTime Post-InjectionTumor ¹⁰B Concentration (µg/g)Tumor-to-Blood RatioTumor-to-Normal Tissue RatioReference
HamsterOral Carcinoma2 hours~35~3.5>3[8]
MouseMelanoma2-3 hours15-25~3-4>3[8]

Cellular Mechanisms and Signaling Pathways

The therapeutic effect of BNCT is a direct consequence of the cellular damage induced by the high-LET alpha particles and lithium-7 nuclei.

Cellular Uptake of Boronophenylalanine (BPA)

BPA is an amino acid analog and is primarily transported into cells via amino acid transporters that are often overexpressed in cancer cells. The L-type amino acid transporter 1 (LAT1) is a key transporter for BPA uptake.

BPA_Uptake cluster_cell Tumor Cell BPA_ext BPA (extracellular) LAT1 LAT1 Transporter BPA_ext->LAT1 Binding BPA_int BPA (intracellular) LAT1->BPA_int Transport Cell_Membrane Cell Membrane

Cellular uptake of Boronophenylalanine (BPA) via the LAT1 transporter.
Boron Neutron Capture Reaction and DNA Damage

Once ¹⁰B is localized within the tumor cell, irradiation with thermal neutrons triggers the ¹⁰B(n,α)⁷Li reaction. The resulting high-LET particles cause dense ionization along their tracks, leading to complex and difficult-to-repair DNA damage, including double-strand breaks (DSBs).[13][14]

BNCT_Mechanism cluster_BNCT Boron Neutron Capture Reaction cluster_Cellular_Damage Cellular Damage Pathway B10 ¹⁰B Reaction ¹⁰B(n,α)⁷Li B10->Reaction Neutron Thermal Neutron Neutron->Reaction Alpha α particle (High LET) Reaction->Alpha Li7 ⁷Li nucleus (High LET) Reaction->Li7 DNA Cellular DNA Alpha->DNA Induces Li7->DNA Induces DSB Double-Strand Breaks (Complex Damage) DNA->DSB DDR DNA Damage Response (e.g., ATM, DNA-PKcs) DSB->DDR Activates Repair DNA Repair Pathways (NHEJ, HR) DDR->Repair CellCycle Cell Cycle Arrest DDR->CellCycle Apoptosis Apoptosis (Cell Death) Repair->Apoptosis If overwhelmed CellCycle->Apoptosis If damage is irreparable

Mechanism of BNCT-induced DNA damage and subsequent cellular response.

The complex DNA lesions induced by the high-LET radiation are challenging for the cell's repair machinery. This can lead to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptotic cell death.[13][14][15]

Conclusion

The early experimental studies involving boron isotopes were foundational to the development of Boron Neutron Capture Therapy. While the initial clinical trials with inorganic boron compounds highlighted the challenges of achieving therapeutic efficacy, they validated the fundamental principles of BNCT. The subsequent development and preclinical evaluation of boronophenylalanine demonstrated the potential for improved tumor targeting. The elucidation of the cellular uptake mechanisms and the pathways of radiation-induced cell death provided a strong scientific rationale for the continued investigation of BNCT as a targeted cancer therapy. These pioneering efforts have paved the way for the ongoing refinement of boron delivery agents, neutron sources, and clinical protocols that continue to advance the field of BNCT.

References

A Technical Guide to the Nuclear Spin and Quadrupole Moment of Boron-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental nuclear properties of the Boron-11 (¹¹B) isotope, specifically its nuclear spin and electric quadrupole moment. It details the theoretical underpinnings and experimental protocols for the determination of these properties, primarily through Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy.

Core Nuclear Properties of this compound

The this compound nucleus is characterized by a non-spherical charge distribution, a property that stems from its nuclear spin quantum number being greater than 1/2. This makes it a "quadrupolar nucleus," a feature that is highly informative for probing the local electronic environment in molecules and materials.[1][2] The key nuclear properties of ¹¹B are summarized below for reference and comparison with its sister isotope, ¹⁰B.

Table 1: Quantitative Nuclear Data for this compound

PropertySymbol / UnitValue for ¹¹B
Nuclear SpinI3/2[3][4][5]
Natural Abundance%80.1%[4][6]
Electric Quadrupole MomentQ (barn)+0.04059(10)[7]
Magnetic Dipole Momentµ/µN+2.6886[5][7]
Gyromagnetic Ratioγ (10⁷ rad T⁻¹ s⁻¹)8.584[7]
NMR Frequency RatioΞ (%)32.083974[4][7]
Receptivity (rel. to ¹H)0.165[4]

Table 2: Comparison of Boron Isotopes

Property¹¹B¹⁰B
Nuclear Spin (I)3/23
Natural Abundance (%)80.119.9
Quadrupole Moment (Q / mb)+40.59+84.59

Due to its higher natural abundance, higher sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the preferred isotope for most NMR applications.[4][6]

Theoretical Background

Nuclear Spin (I)

Nuclear spin is the intrinsic angular momentum of an atomic nucleus. The ¹¹B nucleus possesses a spin quantum number I = 3/2.[3][5] Nuclei with I > 1/2 have a non-spherical charge distribution, which gives rise to an electric quadrupole moment.[8] This property is the foundation for both solid-state NMR and NQR studies of boron-containing compounds, as the interaction of this quadrupole moment with local electric fields provides a sensitive probe of chemical bonding and structure.

Electric Quadrupole Moment (Q)

The nuclear electric quadrupole moment (Q) quantifies the deviation of the nuclear charge distribution from spherical symmetry.[8][9] It interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution.[8] This interaction, known as the quadrupolar interaction, lifts the degeneracy of the nuclear spin energy levels. The magnitude of this interaction is described by the quadrupolar coupling constant (Cq), which is directly proportional to the product of Q and the principal component of the EFG tensor (Vzz).[10] For ¹¹B, the positive sign of Q indicates a prolate (cigar-shaped) charge distribution.

Experimental Determination Methodologies

The nuclear spin and quadrupole moment of ¹¹B are determined through spectroscopic techniques that measure the interaction of the nucleus with applied and internal fields. The primary methods are solid-state Nuclear Magnetic Resonance (ssNMR) and Nuclear Quadrupole Resonance (NQR).

Solid-State ¹¹B NMR Spectroscopy

Solid-state NMR is a powerful technique for characterizing the local environment of boron atoms in solid materials.[1] For quadrupolar nuclei like ¹¹B, the NMR spectrum is influenced by the Zeeman interaction, the chemical shift, and the quadrupolar interaction.[1][11] Analysis of the spectral lineshape allows for the precise determination of the quadrupolar coupling constant and other parameters related to the local structure.[6]

  • Sample Preparation: The solid, powdered sample is carefully packed into a zirconia rotor, typically with a diameter of 2.5 to 3.2 mm.[12][13]

  • Spectrometer Setup: The rotor is placed in the NMR probe of a high-field solid-state NMR spectrometer (e.g., 11.7 T or 14.1 T).[12][13]

  • Magic-Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 24-30 kHz) at the "magic angle" of 54.7° relative to the external magnetic field (B₀).[6][13] MAS is crucial for averaging out anisotropic interactions, thereby narrowing the broad spectral lines typical of solid samples.

  • Pulse Sequence and Excitation: A rotor-synchronized Hahn-Echo pulse sequence (π/2 - τ - π - τ - acquire) is commonly applied.[12] This sequence helps to refocus signal dephasing and obtain a spectrum with minimal distortion. For enhancing signal sensitivity, especially for broad signals, a Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence may be used.[6]

  • Data Acquisition: The Free Induction Decay (FID) signal is recorded. It is important to note that standard borosilicate glass NMR tubes and some spectrometer components contain boron, which can introduce a broad background signal.[4] To avoid this, quartz NMR tubes are highly recommended, or a background subtraction experiment must be performed.[7]

  • Data Processing and Analysis: The FID is subjected to Fourier transformation to yield the NMR spectrum. The resulting spectrum, particularly the central transition (mI = +1/2 ↔ −1/2), is then analyzed by fitting the lineshape to extract the isotropic chemical shift (δiso), the quadrupolar coupling constant (Cq), and the asymmetry parameter (ηQ) of the EFG.[6][10]

G cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis prep1 Powder Sample prep2 Pack into Zirconia Rotor prep1->prep2 exp1 Insert into Spectrometer prep2->exp1 exp2 Magic-Angle Spinning (MAS) exp1->exp2 exp3 Apply Hahn-Echo or QCPMG Pulse Sequence exp2->exp3 exp4 Acquire FID Signal exp3->exp4 ana1 Fourier Transform FID exp4->ana1 ana2 Obtain ¹¹B Spectrum ana1->ana2 ana3 Fit Lineshape ana2->ana3 ana4 Extract Cq, ηQ, δiso ana3->ana4 G cluster_prep Sample Preparation cluster_exp NQR Experiment (Zero Field) cluster_analysis Data Analysis prep1 Crystalline/Powdered Sample prep2 Place in Spectrometer Coil prep1->prep2 exp1 Sweep RF Frequency prep2->exp1 exp2 Apply RF Pulse at Resonance exp1->exp2 exp3 Detect Induced Signal exp2->exp3 ana1 Identify Resonance Frequency (νQ) exp3->ana1 ana2 Calculate Quadrupolar Coupling Constant (Cq) and η ana1->ana2

References

Boron-11 versus Boron-10 fundamental differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Differences Between Boron-11 and Boron-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron, a metalloid element with atomic number 5, exists naturally as two stable isotopes: Boron-10 (¹⁰B) and this compound (¹¹B).[1][2] While chemically identical, their differing nuclear structures—¹¹B possesses one more neutron than ¹⁰B—give rise to profound differences in their physical and nuclear properties.[3][4] These distinctions are not merely academic; they are harnessed in diverse and critical fields ranging from nuclear medicine and reactor physics to analytical chemistry and materials science. This guide provides a detailed examination of the core differences between ¹⁰B and ¹¹B, focusing on their nuclear characteristics, primary applications, and the experimental protocols used for their separation and analysis.

Core Nuclear and Physical Properties: A Comparative Analysis

The most significant distinctions between ¹⁰B and ¹¹B stem from their nuclear properties. The addition of a single neutron dramatically alters characteristics such as neutron absorption cross-section, nuclear spin, and magnetic moment. These differences are summarized in the table below.

PropertyBoron-10 (¹⁰B)This compound (¹¹B)Significance
Natural Abundance ~19.9%[4][5][6][7]~80.1%[4][5][7]¹¹B is the predominant natural isotope. Enrichment is required for most ¹⁰B applications.
Protons 5[2][3]5[3][8]Defines the element as Boron.
Neutrons 5[4]6[3][8]The core structural difference leading to all other property variations.
Atomic Mass (u) 10.012937[9]11.009305[8][9]¹¹B is approximately 10% more massive than ¹⁰B.
Nuclear Spin (I) 3[3][5][7]3/2[3][5][7][8]Affects behavior in magnetic fields, critical for NMR spectroscopy.
Thermal Neutron Capture Cross-Section (barns) ~3840[6][10][11]~0.005[6]¹⁰B has an exceptionally high affinity for absorbing thermal neutrons, while ¹¹B is largely transparent to them. This is the most exploited difference.
Quadrupole Moment (fm²) 8.4594.059The lower quadrupole moment of ¹¹B results in sharper NMR signals.[12]
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) 2.8758.584The higher gyromagnetic ratio of ¹¹B contributes to its greater sensitivity in NMR.[5]

The Role of Boron-10: A Premier Neutron Absorber

The defining characteristic of ¹⁰B is its remarkably high thermal neutron capture cross-section, which is over 800,000 times greater than that of ¹¹B.[9][13] When a ¹⁰B nucleus captures a thermal neutron, it briefly forms an excited ¹¹B* state, which immediately undergoes nuclear fission.[10][14] This reaction is the foundation of its most critical applications.

¹⁰B(n,α)⁷Li Nuclear Reaction: ¹⁰B + nₜₕ → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.31 MeV[10]

The products of this reaction, a high-energy alpha particle (⁴He) and a recoiling Lithium-7 (⁷Li) nucleus, are highly cytotoxic.[15] Crucially, their path length is very short (5-9 µm), confining their destructive effects to the immediate vicinity of the reaction—roughly the diameter of a single cell.[10][16]

Application: Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy that leverages the ¹⁰B(n,α)⁷Li reaction to selectively destroy cancer cells while sparing adjacent healthy tissue.[10][16] The therapy is a two-step process:

  • Selective Delivery : A patient is administered a non-toxic drug containing ¹⁰B that is designed to accumulate preferentially in tumor cells.[10][17] Commonly used agents include L-p-boronophenylalanine (BPA) and sodium mercaptoundecahydrododecaborate (BSH).[15]

  • Neutron Irradiation : The tumor site is then irradiated with a beam of low-energy (epithermal) neutrons.[10][17] These neutrons are captured by the ¹⁰B concentrated in the cancer cells, triggering the fission reaction and causing localized cell death.[18]

BNCT_Mechanism cluster_process BNCT Process cluster_reaction Nuclear Reaction in Tumor Cell B10_drug 1. ¹⁰B-labeled Drug Administered tumor_acc 2. Drug Accumulates in Tumor Cells B10_drug->tumor_acc Biological Targeting B10_nucleus ¹⁰B Nucleus neutron_irr 3. Tumor Irradiated with Thermal Neutrons tumor_acc->neutron_irr Therapeutic Step neutron Thermal Neutron capture Neutron Capture ¹⁰B(n,α)⁷Li B10_nucleus->capture neutron->capture products High-LET Particles (α + ⁷Li) capture->products Fission death Tumor Cell Death products->death Range ≈ 5-9 µm

Mechanism of Boron Neutron Capture Therapy (BNCT).
Application: Nuclear Industry

Due to its neutron-absorbing properties, ¹⁰B is essential for controlling nuclear fission.[19]

  • Control Rods : Boron carbide (B₄C) is a primary material for control rods, which are inserted into a reactor core to absorb excess neutrons and regulate the rate of fission.[19]

  • Chemical Shim : In Pressurized Water Reactors (PWRs), boric acid containing ¹⁰B is dissolved in the coolant.[6][19][20] Adjusting its concentration allows for long-term reactivity control.[6]

  • Radiation Shielding : Materials enriched with ¹⁰B are used for neutron shielding and in neutron detection instruments.[13][21][22]

The Role of this compound: A Stable Workhorse

In stark contrast to ¹⁰B, this compound has a very low neutron absorption cross-section, making it effectively transparent to neutrons.[6][20] This property, combined with its favorable nuclear spin and high natural abundance, makes it valuable in applications where neutron capture is undesirable or where its specific nuclear magnetic properties can be exploited.

Application: Nuclear Magnetic Resonance (NMR) Spectroscopy

Both boron isotopes are NMR-active, but ¹¹B is overwhelmingly preferred for analysis.[5][12] This preference is due to a combination of factors:

  • Higher Natural Abundance : At ~80.1%, ¹¹B provides a much stronger signal than ¹⁰B (~19.9%).[5][8]

  • Higher Sensitivity : ¹¹B has a higher gyromagnetic ratio, making it inherently more sensitive to the NMR experiment.[5]

  • Sharper Signals : ¹¹B has a smaller nuclear quadrupole moment, which results in narrower, better-resolved spectral lines compared to the broad signals from ¹⁰B.[8][12]

¹¹B NMR is a powerful tool for studying the structure and bonding of boron-containing compounds, allowing researchers to distinguish between sp² and sp³ hybridized boron species.[23]

NMR_Preference cluster_b11 This compound Properties cluster_b10 Boron-10 Properties abundance_11 High Natural Abundance (~80.1%) result_11 High NMR Sensitivity Sharp Signals abundance_11->result_11 spin_11 Spin (I = 3/2) quadrupole_11 Lower Quadrupole Moment quadrupole_11->result_11 gyro_11 Higher Gyromagnetic Ratio gyro_11->result_11 abundance_10 Low Natural Abundance (~19.9%) result_10 Low NMR Sensitivity Broad Signals abundance_10->result_10 spin_10 Spin (I = 3) quadrupole_10 Higher Quadrupole Moment quadrupole_10->result_10 gyro_10 Lower Gyromagnetic Ratio gyro_10->result_10 conclusion ¹¹B is the Preferred Nucleus for NMR Spectroscopy result_11->conclusion Optimal for Analysis result_10->conclusion Isotope_Enrichment_Workflow start Natural Boric Acid Solution (¹⁰B + ¹¹B) column Ion-Exchange Column (Anionic Resin) start->column Loading elution Elution with Dilute Acid column->elution separation Isotopic Fractionation (Band Migration) elution->separation collection Fraction Collection separation->collection product_10B Enriched ¹⁰B Fraction (Trailing Edge) collection->product_10B product_11B Depleted ¹⁰B Fraction (Leading Edge) collection->product_11B

References

Geochemical distribution of Boron-11

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Distribution of Boron-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, with its two stable isotopes ¹⁰B and ¹¹B, exhibits significant isotopic fractionation in natural systems, making it a powerful tracer in geochemical and paleoceanographic studies. The lighter isotope, ¹⁰B, has a large neutron capture cross-section, a property of interest in drug development, particularly in Boron Neutron Capture Therapy (BNCT). Understanding the natural geochemical distribution of this compound is crucial for various scientific disciplines. This guide provides a comprehensive overview of the distribution of ¹¹B in major geological reservoirs, the mechanisms of its isotopic fractionation, and the analytical techniques used for its quantification.

Introduction

Boron is a relatively rare element in the Earth's crust, with an average abundance of about 10 parts per million (ppm). It has two stable isotopes: ¹⁰B (with a natural abundance of approximately 19.9%) and ¹¹B (with a natural abundance of approximately 80.1%)[1][2][3]. The significant relative mass difference between these two isotopes leads to substantial isotopic fractionation during various geological and biological processes[4][5]. This fractionation is the basis for the use of boron isotopes as tracers for a wide range of applications, from reconstructing past ocean pH to tracing pollution sources[6][7][8]. For drug development professionals, particularly in the context of BNCT, an understanding of the natural background and distribution of boron isotopes is essential for designing and evaluating targeted therapies.

Geochemical Distribution of this compound

The abundance and isotopic composition of boron, expressed as δ¹¹B in parts per thousand (‰) relative to the NIST SRM 951 standard, vary significantly among different geological reservoirs.

Terrestrial Reservoirs

The Earth's crust and mantle have distinct boron concentrations and isotopic compositions. The continental crust is generally enriched in boron compared to the mantle.

ReservoirBoron Concentration (ppm)δ¹¹B (‰)References
Continental Crust ~10-9 ± 0.4[9][10]
Upper Continental Crust Varies significantly by location-[10]
Depleted Mantle (source of MORB) ~0.3-7.1 ± 0.9[5][9][11]
Mid-Ocean Ridge Basalts (MORB) ~1-10 to -2[5][11]
Serpentinites up to 100+5.5 to +40.5[9]
Non-marine Evaporites -Negative values[12]
Soils Variable-[13]
Rivers VariableEnriched in ¹¹B[14]
Groundwater Variable-15 to +76[12]
Marine Reservoirs

Seawater has a remarkably uniform boron concentration and isotopic composition due to the long residence time of boron in the oceans (approximately 1.6 x 10⁷ years)[1]. This uniformity makes seawater a crucial reference point in boron isotope geochemistry.

ReservoirBoron Concentration (ppm)δ¹¹B (‰)References
Seawater ~4.5+39 to +40[1][15][16]
Marine Carbonates (modern) 10.9 - 71.4+22.1 ± 3[17]
Marine Biogenic Carbonates VariableReflects seawater pH[6][7]
Altered Oceanic Crust (LTAOC) 0.2 - 100-4 to +25[9]

Isotopic Fractionation of this compound

The primary mechanism driving boron isotope fractionation in aqueous systems is the pH-dependent equilibrium between two dissolved boron species: boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻)[6][8][15].

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

At typical seawater pH, both species are present. The ¹¹B isotope is preferentially enriched in the trigonal boric acid molecule, while the ¹⁰B isotope is favored in the tetrahedral borate ion[15][18]. This results in a significant isotopic fractionation between the two species, with boric acid being isotopically heavier (higher δ¹¹B) than the borate ion by about 27.2‰[2].

This pH-dependent speciation and isotopic fractionation are fundamental to the use of boron isotopes in marine carbonates as a proxy for reconstructing past seawater pH[6][8]. Marine carbonates preferentially incorporate the borate ion into their crystal lattice. Therefore, the δ¹¹B of foraminiferal shells and other marine carbonates reflects the δ¹¹B of the dissolved borate at the time of their formation, which in turn is a function of seawater pH[2][6].

Experimental Protocols for this compound Analysis

The precise and accurate measurement of boron isotopic compositions requires meticulous analytical procedures to minimize contamination and instrumental biases. The most common techniques are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS)[4][19].

Sample Preparation and Dissolution
  • Marine Carbonates: Samples are typically cleaned to remove clays and organic matter. This can involve crushing, sieving, and treatment with hydrogen peroxide and weak acids. The cleaned carbonate is then dissolved in dilute nitric acid[20].

  • Silicate Rocks: Digestion of silicate rocks can be achieved through acid dissolution or alkali fusion[4]. Acid dissolution has lower blank levels but may induce isotopic fractionation. Alkali fusion ensures complete dissolution but can introduce higher boron blanks that need to be carefully corrected for[4].

  • Water Samples: Water samples for boron isotope analysis should be collected in pre-cleaned plastic bottles (HDPE, LDPE, PP) and should not be acidified[7].

Boron Purification

Due to the low concentration of boron in many geological samples and potential matrix effects during mass spectrometric analysis, boron is typically purified from the sample matrix prior to analysis.

  • Ion Exchange Chromatography: This is a widely used method where the sample solution is passed through a column containing a boron-specific anion exchange resin, such as Amberlite IRA-743[21]. The resin selectively retains boron, which is then eluted with a weak acid.

  • Microsublimation: This technique involves the volatilization of boron as boric acid, which is then collected on a cold surface. While it can be effective, it is technically challenging and can cause isotopic fractionation if not performed correctly[4].

Mass Spectrometric Analysis
  • MC-ICP-MS: This is currently the most versatile and precise method for boron isotopic analysis[4]. The purified boron solution is introduced into an inductively coupled plasma source, where it is ionized. The ions are then passed through a mass spectrometer that separates ¹⁰B and ¹¹B, and their respective ion beams are measured simultaneously by multiple detectors. Sample-standard bracketing is commonly used to correct for instrumental mass bias[22].

  • Negative Thermal Ionization Mass Spectrometry (N-TIMS): This technique involves loading the purified boron sample onto a filament with a graphite or calcium phosphate activator. The filament is heated, and negative boron oxide ions (BO₂⁻) are generated and measured. N-TIMS can achieve high precision with small sample sizes[23].

Visualizations

Boron Isotopic Fractionation in Seawater

Caption: pH-dependent speciation and isotopic fractionation of boron in seawater and its incorporation into marine carbonates.

Geochemical Cycle of Boron

Boron_Cycle Atmosphere Atmosphere Land Continental Crust (Weathering) Atmosphere->Land Deposition Ocean Ocean (Seawater) Atmosphere->Ocean Deposition Rivers Rivers Land->Rivers Erosion Rivers->Ocean Input Marine_Sediments Marine Sediments & Carbonates Ocean->Marine_Sediments Sedimentation Oceanic_Crust Oceanic Crust (Hydrothermal Vents) Ocean->Oceanic_Crust Alteration Mantle Mantle Marine_Sediments->Mantle Subduction Oceanic_Crust->Ocean Hydrothermal Input Oceanic_Crust->Mantle Subduction Volcanism Volcanism Mantle->Volcanism Melting Volcanism->Atmosphere Degassing Volcanism->Land Eruption

Caption: A simplified schematic of the global geochemical cycle of boron, highlighting key reservoirs and fluxes.

Experimental Workflow for this compound Analysis in Carbonates

Boron_Analysis_Workflow start Carbonate Sample (e.g., Foraminifera) cleaning Sample Cleaning (Crushing, Sieving, Oxidative/Reductive Cleaning) start->cleaning dissolution Dissolution (Dilute Nitric Acid) cleaning->dissolution purification Boron Purification (Ion Exchange Chromatography) dissolution->purification analysis Isotopic Analysis (MC-ICP-MS or N-TIMS) purification->analysis data_processing Data Processing (Blank Correction, Mass Bias Correction, δ¹¹B Calculation) analysis->data_processing end Final δ¹¹B Value data_processing->end

Caption: A generalized experimental workflow for the determination of this compound isotopic composition in marine carbonate samples.

Conclusion

The geochemical distribution of this compound is governed by a complex interplay of geological processes, with isotopic fractionation being a key feature. The significant variations in δ¹¹B across different reservoirs provide a powerful tool for scientific inquiry in fields ranging from paleoclimatology to environmental science. For researchers in drug development, a fundamental understanding of the natural abundance and behavior of boron isotopes is invaluable. The methodologies outlined in this guide for the high-precision analysis of this compound are essential for advancing our knowledge in all these areas. Continued research and refinement of these analytical techniques will undoubtedly lead to new insights into the role of boron in Earth systems and beyond.

References

Methodological & Application

Application Notes & Protocols for Quantitative ¹¹B NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boron-containing compounds are of increasing importance in drug development, materials science, and synthetic chemistry.[1][2] ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and reliable analytical technique for the structural elucidation and quantitative analysis of these compounds.[2][3] Due to the unique nuclear properties of the ¹¹B isotope (spin I = 3/2, natural abundance 80.1%), ¹¹B NMR offers high sensitivity for the direct detection and quantification of boron-containing species.[4] These application notes provide detailed protocols for quantitative ¹¹B NMR analysis, including sample preparation, data acquisition, and processing, to ensure accurate and reproducible results.

Key Applications in Research and Drug Development:
  • Screening of Natural Product Libraries: Rapidly identify boron-containing compounds in complex mixtures derived from natural sources.[1]

  • Drug Discovery and Development: Plays a crucial role in the development of antibacterial, anticancer, and antiviral therapies.[1]

  • Reaction Monitoring and Kinetics: Track the progress of chemical reactions involving boron-containing reagents.[2]

  • Structural Analysis: Determine the chemical environment and connectivity of boron atoms within a molecule.[1][2][5]

  • Binding Studies: Investigate the interaction of boronic acids with biologically relevant molecules like diols.[3][4]

  • Purity Assessment and Quantification: Determine the concentration and purity of boron-containing active pharmaceutical ingredients (APIs) and intermediates.[6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality quantitative ¹¹B NMR data. The choice of NMR tube and solvent is paramount to minimize background signals and ensure accurate quantification.

Materials:

  • 5 mm Quartz NMR tubes (e.g., Wilmad 507-PP-7QTZ or 528-PP-7QTZ).[8] Standard borosilicate (Pyrex) NMR tubes should be avoided as they produce a broad background signal that can interfere with the signals of interest.[4][8]

  • Deuterated solvents (e.g., D₂O, CDCl₃, CD₃OD). The choice of solvent will depend on the solubility of the analyte.

  • Internal Standard (for absolute quantification). A suitable internal standard should be a boron-containing compound that does not react with the sample, has a sharp signal that does not overlap with the analyte signals, and has a known concentration.

Protocol:

  • Accurately weigh a known amount of the sample and the internal standard (if used).

  • Dissolve the sample and internal standard in a precise volume of the chosen deuterated solvent. A typical concentration for boronic acids is around 4 mg in 0.65 mL of solvent.[4]

  • Transfer the solution to a 5 mm quartz NMR tube.

NMR Data Acquisition

The acquisition parameters must be optimized to ensure quantitative accuracy. This involves ensuring complete relaxation of the ¹¹B nucleus and minimizing spectral artifacts.

Recommended Spectrometer and Probe:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Acquisition Parameters:

ParameterRecommended Value/SettingRationale
Pulse Program Standard ¹¹B proton decoupled experiment (e.g., Bruker's zgpg30 or similar)A simple pulse-acquire sequence with proton decoupling simplifies the spectrum by removing ¹H-¹¹B couplings.
Pulse Width (P1) 30° - 90° flip angleA smaller flip angle (e.g., 30°) with a shorter relaxation delay can be used to increase the signal-to-noise ratio in a given time, provided T1 relaxation is sufficiently short. For accurate quantification, a 90° pulse with a longer relaxation delay is often preferred.
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing ¹¹B nucleusThis ensures complete relaxation of all boron nuclei between scans, which is crucial for accurate integration and quantification. T₁ values for ¹¹B can vary significantly depending on the molecular environment.
Acquisition Time (AQ) > 1.5 sA longer acquisition time provides better resolution.
Spectral Width (SW) Sufficient to cover the entire range of expected ¹¹B chemical shifts (~250 ppm) and the broad background signal if a Pyrex tube is used.[1][8]It is important to leave ~10-20% of the baseline at each side of the spectral window to avoid fold-over of broad signals.[8]
Number of Scans (NS) Dependent on sample concentration. Typically 128 to 1024 scans.[1][4]A sufficient number of scans is required to achieve an adequate signal-to-noise ratio for accurate integration.
Temperature Maintain a constant temperature (e.g., 298 K).Temperature can affect chemical shifts and reaction equilibria.[9]
Proton Decoupling Use broadband proton decoupling during acquisition.Simplifies the spectrum and can provide a Nuclear Overhauser Effect (NOE) enhancement, although for quantification, inverse-gated decoupling might be preferred to suppress NOE.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to Quartz NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data acq3->acq4

Figure 1. Workflow for sample preparation and data acquisition.
Data Processing and Quantitative Analysis

Accurate data processing is essential to extract quantitative information from the raw FID (Free Induction Decay).

Protocol:

  • Fourier Transformation (FT): Apply an exponential window function with a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing may not be sufficient.[8]

  • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the spectrum.

  • Integration: Integrate the signals of interest. The integral of a peak is directly proportional to the number of nuclei contributing to that signal.

  • Quantification:

    • Relative Quantification: The ratio of the integrals of two signals in the spectrum corresponds to the molar ratio of the respective boron species.

    • Absolute Quantification (with Internal Standard): Calculate the concentration of the analyte using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * (MWanalyte / MWIS) * PIS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of boron atoms

      • m = Mass

      • MW = Molecular weight

      • P = Purity of the internal standard (IS)

Workflow for Data Processing and Analysis:

G cluster_proc Data Processing cluster_analysis Quantitative Analysis proc1 Fourier Transformation proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 ana1 Peak Integration proc3->ana1 ana2 Calculate Concentration ana1->ana2

Figure 2. Workflow for data processing and quantitative analysis.
Dealing with Broad Background Signals

If a standard borosilicate NMR tube must be used, the resulting broad background signal can be minimized during processing:

  • Left-shift the FID: Discard the initial few data points of the FID before Fourier transformation. This removes the rapidly decaying broad signal.[8]

  • Linear Prediction: Use backward linear prediction to reconstruct the discarded data points. This can help to reduce baseline distortions.[8]

  • Large First-Order Phase Correction: Apply a significant first-order phase correction to compensate for the phase roll introduced by left-shifting the FID.[8]

Quantitative Data Summary

The following table summarizes the validation parameters for a quantitative ¹¹B NMR (¹¹B qNMR) method developed for the determination of boric acid.[6][7]

ParameterResult
Limit of Detection (LOD) 0.02% w/w
Limit of Quantification (LOQ) 0.04% w/w
Linearity (R²) > 0.99
Recovery 93.6% – 106.2%
Intra-day Precision 0.7% – 2.0%
Inter-day Precision 0.7% – 2.0%
Uncertainty 3.7% – 4.4%

Advanced ¹¹B NMR Techniques

For more complex structural elucidation, advanced NMR experiments can be employed:

  • ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is valuable for determining the connectivity between boron and proton atoms, which is crucial for structural assignment of unknown boron-containing compounds.[5][10]

  • 2D ¹¹B-¹¹B Correlation Spectroscopy: Useful for identifying through-space or through-bond correlations between different boron atoms in complex systems like boranes or in the solid state.[11]

  • Solid-State ¹¹B NMR: Provides information about the local environment and structure of boron in solid materials.[11][12][13]

Conclusion

Quantitative ¹¹B NMR is a robust and reliable method for the analysis of boron-containing compounds. By following standardized protocols for sample preparation, data acquisition, and processing, researchers can obtain accurate and reproducible quantitative results. The use of quartz NMR tubes is highly recommended to avoid background signals. The application of ¹¹B qNMR in drug development and other scientific fields provides a powerful tool for quality control, reaction monitoring, and structural characterization.

References

Application Notes and Protocols: Solid-State ¹¹B NMR for Materials Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solid-State ¹¹B NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local atomic environment in solid materials.[1][2][3] For materials containing boron, ¹¹B solid-state NMR is particularly valuable due to the high natural abundance (80.4%) and favorable NMR properties of the ¹¹B nucleus.[4] This technique is instrumental in characterizing a wide range of materials, including glasses, ceramics, polymers, and pharmaceuticals.[1][4][5]

¹¹B is a quadrupolar nucleus (spin I = 3/2), which means its interaction with the local electric field gradient (EFG) provides rich structural information.[6][7] The key parameters obtained from ¹¹B solid-state NMR spectra are the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ). These parameters are highly sensitive to the coordination number of boron (e.g., trigonal BO₃ vs. tetrahedral BO₄ units), bond angles, and the nature of neighboring atoms.[6][7][8]

Applications in Materials Science

Solid-state ¹¹B NMR is extensively used to elucidate the structure of amorphous and crystalline materials.

  • Glasses and Ceramics: In borosilicate and borate glasses, ¹¹B NMR is crucial for quantifying the relative fractions of three-coordinate ([9]B) and four-coordinate ([10]B) boron.[4][10][11] This information is vital for understanding and predicting the macroscopic properties of these materials, such as durability, thermal stability, and ion conductivity.[12] High magnetic fields and magic-angle spinning (MAS) are often employed to resolve the distinct signals from these boron species.[11][13]

  • Diboron Compounds and Boronic Acids: The technique is used to probe the electronic structure and bonding in diboron compounds, which are important reagents in organic synthesis.[6][7][14] Parameters such as the J-coupling constants between boron nuclei can be measured to provide insights into B-B bond strength and reactivity.[6][7][14] For boronic acids and their esters, ¹¹B NMR helps in understanding their molecular and electronic structure, which is relevant to their application in catalysis and as enzyme inhibitors.[15][16][17]

Applications in Drug Development

In the pharmaceutical industry, solid-state NMR is a key tool for characterizing active pharmaceutical ingredients (APIs) and drug formulations.[1][5] For boron-containing drugs, ¹¹B solid-state NMR offers specific advantages:

  • Polymorph Identification and Control: Different crystalline forms (polymorphs) of a drug can exhibit different physical properties, including solubility and bioavailability.[5] ¹¹B solid-state NMR can distinguish between polymorphs by detecting subtle changes in the local environment of the boron atoms.[18]

  • Structural Elucidation of Boron-Based Drugs: For complex molecules where single-crystal X-ray diffraction is not feasible, solid-state NMR can help determine the three-dimensional structure. This is exemplified by its application in studying the covalent self-assembly and structure of drugs like bortezomib.[18][19]

  • Characterization of Amorphous Dispersions: To enhance the solubility of poorly soluble drugs, they are often formulated as amorphous solid dispersions. ¹¹B NMR can be used to probe the molecular-level interactions between the drug and the polymer matrix, providing insights into the stability of the amorphous form.[1]

Quantitative Data Summary

The following tables summarize typical ¹¹B NMR parameters for various boron-containing materials. These values are dependent on the specific chemical environment and experimental conditions.

Table 1: ¹¹B NMR Parameters for Boron Coordination States in Glasses.

Boron SpeciesIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Asymmetry Parameter (ηQ)
Trigonal (BO₃) in boroxol rings~18.3~2.68~0.15
Trigonal (BO₃) not in rings~14.5~2.68~0.15
Tetrahedral (BO₄)~0--

Data compiled from studies on sodium borate and B₂O₃ glasses.[11]

Table 2: ¹¹B NMR Parameters for Selected Solid Boron Halides.

CompoundQuadrupolar Coupling Constant (CQ) (MHz)
BF₃2.64
BCl₃2.54
BBr₃2.46
BI₃2.40

These values were measured in polycrystalline solids.[9][20]

Table 3: ¹¹B NMR Parameters for Diboron Compounds.

Compound TypeBoron CoordinationIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)
Three-coordinatesp²29.5 to 35.22.7 to 3.2
Four-coordinatesp³1.0 to 11.0< 2.2

These ranges are typical for various diboron compounds and highlight the sensitivity of NMR parameters to the hybridization state of boron.[7]

Experimental Protocols

Protocol 1: Standard ¹¹B Magic-Angle Spinning (MAS) NMR for Glasses

This protocol is designed for the quantitative analysis of three- and four-coordinate boron in borosilicate glasses.

1. Sample Preparation:

  • Finely grind the glass sample to a homogeneous powder.
  • Pack the powdered sample into a zirconia rotor (e.g., 3.2 mm or 4 mm outer diameter). Ensure the packing is tight and uniform to achieve stable spinning.

2. Spectrometer Setup:

  • Insert the rotor into the MAS probe.
  • Tune and match the probe to the ¹¹B Larmor frequency (e.g., -192.5 MHz at a magnetic field of 14.1 T).[10]
  • Use a reference compound for chemical shift calibration, such as neat BF₃·OEt₂.[10]

3. Data Acquisition:

  • Set the MAS speed to a high value (e.g., 16 kHz or 24 kHz) to average out anisotropic interactions and minimize spinning sidebands.[4][10]
  • Employ a single-pulse excitation sequence.
  • Use a short, strong radio frequency (RF) pulse (e.g., 0.33 µs, corresponding to a 13° flip angle) to ensure uniform excitation of both the broad BO₃ and narrow BO₄ signals.[10]
  • Set an appropriate recycle delay to allow for complete spin relaxation (e.g., 2 s to 30 s, depending on the material's T₁ relaxation time).[4]
  • Acquire a sufficient number of scans (e.g., 400-1000) to achieve a good signal-to-noise ratio.[4]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase correction and baseline correction on the resulting spectrum.
  • Integrate the signal intensities of the resolved[9]B and[10]B resonances to determine their relative populations. For overlapping signals, spectral deconvolution using appropriate lineshape models may be necessary.[11]

Protocol 2: 2D ¹¹B-¹¹B Double-Quantum Filtered (DQF) J-Resolved NMR for Diboron Compounds

This protocol is used to measure J-coupling constants between boron nuclei, providing information on B-B bonding.

1. Sample Preparation:

  • Pack the crystalline diboron compound into an appropriate MAS rotor.

2. Spectrometer Setup:

  • Tune and match the probe for ¹¹B.
  • Set a stable MAS rate.

3. Data Acquisition:

  • Implement a DQF J-resolved pulse sequence. This typically involves a double-quantum excitation block, an evolution period (t₁), a z-filter, and the acquisition period (t₂).
  • Optimize the duration of the excitation and reconversion pulses to maximize the double-quantum coherence.
  • Acquire a 2D dataset by incrementing the evolution time t₁.

4. Data Processing and Analysis:

  • Apply a 2D Fourier transform to the data.
  • The resulting 2D spectrum will show cross-peaks that are separated in the indirect dimension (F₁) by the J-coupling constant.
  • The J(¹¹B, ¹¹B) coupling constant can be directly measured from the splitting of the cross-peaks.[14]

Visualizations

experimental_workflow_MAS cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample pack Pack Rotor grind->pack insert Insert Rotor pack->insert tune Tune & Match Probe insert->tune mas Set MAS Speed tune->mas pulse Apply Pulse Sequence mas->pulse acquire Acquire FID pulse->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analysis Spectral Analysis phase->analysis

Caption: Workflow for a typical solid-state ¹¹B MAS NMR experiment.

logical_relationship cluster_params ¹¹B NMR Parameters cluster_info Structural Information delta δiso (Chemical Shift) coord Coordination Number ([3]B vs. [4]B) delta->coord neighbor Neighboring Atoms delta->neighbor cq CQ (Quadrupolar Coupling) cq->coord bond Bond Angles & Distances cq->bond electronic Electronic Structure cq->electronic eta ηQ (Asymmetry) eta->bond

Caption: Relationship between ¹¹B NMR parameters and derived structural information.

References

Application Notes and Protocols for Boron-11 in Medical Imaging and MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-11 (¹¹B), a stable isotope of boron, possesses a nuclear spin of 3/2, making it detectable by Magnetic Resonance Imaging (MRI). This property has opened up unique applications in medical imaging, primarily centered around Boron Neutron Capture Therapy (BNCT). In BNCT, a boron-containing compound is administered to a patient, which preferentially accumulates in tumor cells. Subsequent irradiation with a neutron beam causes the boron-10 (¹⁰B) isotope to capture a neutron, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which selectively destroy the cancer cells.

While ¹⁰B is the therapeutically active isotope, the much more abundant and MRI-active ¹¹B isotope (natural abundance of ~80.1%) within the same delivery agent is used to non-invasively map the biodistribution and concentration of the agent in tumors and surrounding tissues. This imaging capability is crucial for treatment planning, dosimetry, and assessing the efficacy of boron delivery agents. ¹¹B MRI provides a direct method to visualize the boron-containing drug, ensuring that a therapeutic concentration has been achieved in the target tissue before proceeding with neutron irradiation.

Core Applications of this compound in Medical Imaging

The primary application of ¹¹B in medical imaging is the in vivo quantification and localization of boron-containing drugs for BNCT.[1][2] This allows for:

  • Treatment Planning: Verifying the selective accumulation of the boron agent in the tumor and determining the tumor-to-normal-tissue boron concentration ratio.

  • Dosimetry: Estimating the potential radiation dose that will be delivered to the tumor and surrounding healthy tissues during BNCT.

  • Pharmacokinetic Studies: Assessing the uptake and washout kinetics of new and existing boron delivery agents in preclinical and clinical research.

Due to the rapid relaxation of the ¹¹B nucleus, specialized MRI pulse sequences are required for effective imaging. Standard two-dimensional Fourier transform (2DFT) imaging protocols are often precluded by the short transverse magnetization decay time (less than 1 ms).[1] Consequently, techniques such as three-dimensional (3D) projection reconstruction and back-projection are employed to acquire the ¹¹B signal efficiently.[1][2]

Quantitative Data for this compound MRI

The following table summarizes key quantitative data from various studies involving this compound MRI.

ParameterValueBoron AgentMagnetic Field Strength (T)ModelReference
Voxel Size 0.42 cm³Borocaptate Sodium (BSH)Not SpecifiedDog[2]
Signal-to-Noise Ratio (S/N) 3 (in 8.5 minutes)BSH (75 µg/mL)Not SpecifiedPhantom[2]
Maximum S/N ~12BSHNot SpecifiedDog[2]
Transverse Magnetization Decay Time (T₂) < 1 msDimeric sulfhydryl dodecaboraneNot SpecifiedRat[1]

Experimental Protocols

Protocol 1: In Vivo ¹¹B MRI of a Tumor Model Using 3D Projection Reconstruction

This protocol provides a generalized methodology for acquiring in vivo ¹¹B MR images of a tumor-bearing animal model, based on the principles of 3D projection reconstruction.

1. Animal Preparation: a. Anesthetize the animal (e.g., rodent) using an appropriate anesthetic agent (e.g., isoflurane). b. Place the animal on a heated bed to maintain body temperature throughout the imaging session. c. Secure the animal in a position that places the tumor within the isocenter of the MRI scanner and within the sensitive volume of the radiofrequency (RF) coil. d. Insert a catheter into the tail vein for the administration of the boron-containing agent.

2. Boron Agent Administration: a. Prepare a sterile solution of the ¹¹B-containing agent (e.g., Borocaptate Sodium - BSH or Boronophenylalanine - BPA) at the desired concentration. b. Administer the agent via intravenous infusion. The dosage and infusion rate will depend on the specific agent and experimental design.

3. MRI Data Acquisition: a. Localization: Acquire a low-resolution proton (¹H) scout image to confirm the position of the tumor. b. ¹¹B MRI Scan: i. Switch the MRI system to the ¹¹B frequency. ii. Utilize a 3D projection reconstruction pulse sequence. iii. Typical Imaging Parameters (to be optimized for the specific system and agent):

  • Repetition Time (TR): Short TRs are generally used due to the fast T1 relaxation of ¹¹B.
  • Echo Time (TE): The shortest possible TE should be used to minimize signal loss from the rapid T2 decay.
  • Flip Angle: Optimized for maximum signal-to-noise ratio.
  • Number of Projections: Sufficient to adequately sample k-space for the desired resolution.
  • Acquisition Matrix: e.g., 32 x 32 x 32.[2]
  • Field of View (FOV): Adjusted to cover the region of interest. c. Post-Infusion Imaging: Acquire ¹¹B MR images at multiple time points after the infusion to assess the pharmacokinetics of the agent.

4. Data Processing and Analysis: a. Reconstruct the 3D ¹¹B image from the acquired projection data. b. Co-register the ¹¹B image with the ¹H anatomical image to visualize the boron distribution in relation to the anatomy. c. Quantify the ¹¹B signal intensity in the tumor and surrounding tissues. This can be correlated with boron concentration using a calibration phantom with known concentrations of the boron agent.

Visualizations

BNCT_Workflow cluster_pre_treatment Pre-Treatment Planning cluster_treatment Treatment Patient Patient with Tumor Boron_Agent Administer Boron-10 Containing Drug (e.g., BPA, BSH) Patient->Boron_Agent B11_MRI This compound MRI Scan Boron_Agent->B11_MRI Concentration_Map Generate Boron Concentration Map B11_MRI->Concentration_Map Treatment_Plan Develop Treatment Plan (Dosimetry) Concentration_Map->Treatment_Plan Neutron_Irradiation Neutron Irradiation of Tumor Site Treatment_Plan->Neutron_Irradiation Nuclear_Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction in Tumor Cells Neutron_Irradiation->Nuclear_Reaction Cell_Death Selective Tumor Cell Destruction Nuclear_Reaction->Cell_Death

Caption: Workflow of Boron Neutron Capture Therapy (BNCT).

B11_MRI_Experiment cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Positioning) Agent_Admin This compound Agent Administration (IV) Animal_Prep->Agent_Admin H1_Scout Proton (¹H) Scout Scan (Localization) MRI_Scanner High-Field MRI Scanner Agent_Admin->MRI_Scanner RF_Coil ¹H/¹¹B Dual-Tuned RF Coil B11_Scan This compound (¹¹B) Scan (3D Projection Reconstruction) H1_Scout->B11_Scan Time_Points Acquire Data at Multiple Time Points B11_Scan->Time_Points Image_Recon 3D Image Reconstruction Co_Registration Co-register ¹¹B and ¹H Images Image_Recon->Co_Registration Quantification Quantify Boron Signal (Tumor vs. Normal Tissue) Co_Registration->Quantification Pharmacokinetics Pharmacokinetic Modeling Quantification->Pharmacokinetics

Caption: Experimental workflow for in vivo this compound MRI.

References

Application Notes and Protocols for Boron-11 Delivery Agents in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for treating cancers, particularly those that are difficult to treat with conventional methods, such as high-grade gliomas and recurrent head and neck cancers.[1][2][3] The therapy is a binary approach that involves two key components: a boron-11 (¹¹B) delivery agent and a beam of epithermal neutrons.[4] The boron delivery agent is designed to selectively accumulate in tumor cells.[4][5] When the tumor is irradiated with a neutron beam, the ¹¹B atoms capture these neutrons, leading to a nuclear fission reaction that produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[4][6][7] These particles have a short path length of approximately 5-9 µm, which is roughly the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue.[2][7]

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹¹B to the tumor. An ideal boron delivery agent should have the following characteristics:

  • High tumor selectivity with minimal uptake in surrounding normal tissues.

  • The ability to achieve a boron concentration of at least 20-30 µg ¹¹B per gram of tumor tissue.[2][8]

  • High tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios, ideally greater than 3:1.[2][7]

  • Low systemic toxicity.[1][2]

  • Rapid clearance from the blood and normal tissues after administration.[1][7]

This document provides an overview of the different classes of this compound delivery agents, quantitative data on their performance, and detailed protocols for their evaluation.

Mechanism of Boron Neutron Capture Therapy

BNCT_Mechanism cluster_delivery Step 1: Boron Delivery cluster_irradiation Step 2: Neutron Irradiation cluster_reaction Step 3: Nuclear Reaction & Cell Death B_Agent This compound Delivery Agent Bloodstream Bloodstream B_Agent->Bloodstream Administration (e.g., IV) TumorCell Tumor Cell Bloodstream->TumorCell Selective Uptake NormalCell Normal Cell Bloodstream->NormalCell Minimal Uptake NeutronSource Epithermal Neutron Source NeutronBeam Neutron Beam NeutronSource->NeutronBeam TumorCell_Irradiated Tumor Cell with ¹¹B NeutronBeam->TumorCell_Irradiated NuclearReaction ¹¹B + n → [¹²B]* → ⁴He + ⁷Li TumorCell_Irradiated->NuclearReaction Neutron Capture AlphaParticle Alpha Particle (High LET) NuclearReaction->AlphaParticle LithiumNucleus Lithium-7 Nucleus (High LET) NuclearReaction->LithiumNucleus CellDeath Tumor Cell Death AlphaParticle->CellDeath Cellular Damage LithiumNucleus->CellDeath Cellular Damage

Caption: The process of Boron Neutron Capture Therapy (BNCT).

Classes of this compound Delivery Agents

Boron delivery agents can be broadly categorized into small molecules and various types of nanocarriers.

Small Molecules

These are low molecular weight compounds that have been the mainstay of clinical BNCT research.

  • Boronophenylalanine (BPA): An amino acid analog, BPA is actively transported into tumor cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1] It is currently the most widely used boron delivery agent in clinical trials.[1]

  • Sodium Borocaptate (BSH): A polyhedral borane cage compound, BSH is thought to accumulate in tumors primarily through a disrupted blood-brain barrier in the case of brain tumors.[1][9] Its lack of a specific tumor-targeting mechanism has led to efforts to incorporate it into more advanced delivery systems.[1]

Table 1: In Vivo Performance of Small Molecule Boron Delivery Agents

AgentTumor ModelAnimal ModelDosePeak Tumor ¹¹B Conc. (µg/g)T/N RatioT/B RatioTime PointReference
BPAU87MG GliomaMouse1 g/kg (i.p.)~10-15~2-3 (Tumor/Brain)~1-22.5 h[1]
BSHC6 GliomaRat50 mg/kg (i.v.)Not specifiedNot specifiedNot specified8-16 h (peak nuclear)[9]
BPAMEL-J MelanomaMouse350 mg/kg (i.p.)25.9 ± 2.6Not specified>3 (correlated with temp)2 h[10]
BSHGlioblastomaHuman100 mg/kgNot specifiedNot specified0.6 ± 0.2Not specified[11]
BPAMelanomaHuman170-210 mg/kgNot specified1.31 ± 0.22 (Skin/Blood)3.40 ± 0.83Not specified[11]
BPAGastric Cancer (MKN45)Mouse (CDX)Not specified>20~2>31 h[12]
Liposomal Delivery Systems

Liposomes are appealing carriers for boron agents due to their ability to passively accumulate in tumors through the enhanced permeability and retention (EPR) effect.[13] They can encapsulate hydrophilic boron compounds in their aqueous core and/or incorporate lipophilic boron moieties within their lipid bilayer.[2][8]

Table 2: In Vivo Performance of Liposomal Boron Delivery Agents

Agent FormulationTumor ModelAnimal ModelDosePeak Tumor ¹¹B Conc. (µg/g)T/N RatioT/B RatioTime PointReference
MAC-TAC LiposomesOral CancerHamster18 mg ¹⁰B/kg67 ± 1610:1 (Tumor/Normal Pouch)Not specified48 h[8]
MAC-TAC LiposomesEMT6 Breast CancerMouse~34 µg ¹⁰B/g body mass (2 injections)67.8Not specified5.66:196 h[13]
BSH-encapsulated PEG-liposomesColon-26 CarcinomaMouse50 mg/kg70-90Not specified20:124 h[14]
Transferrin-PEG-DSBL LiposomesNot specifiedNot specified6.4 mg ¹⁰B/kg25~2 (Tumor/Normal Liver)Not specified72 h[2]
BSH in PEGylated liposomesU87 GlioblastomaMouse100 mg/kg BSH> BPA groupNot specifiedNot specifiedNot specified[15]
Nanoparticle-Based Delivery Agents

A variety of nanoparticles, including boron carbide, gold nanoparticles, and carbon dots, have been investigated as carriers for boron in BNCT.[6][16] Their surfaces can be functionalized with targeting ligands to enhance tumor specificity.

Table 3: In Vivo Performance of Nanoparticle-Based Boron Delivery Agents

Agent FormulationTumor ModelAnimal ModelDosePeak Tumor ¹¹B Conc. (µg/g)T/N RatioT/B RatioTime PointReference
Boron Carbide (B₄C-PEG-FA)Not specifiedMouse30 mg/kg16.90 ± 2.35 (at 6h), up to 50 (at 24h)5.9 (Tumor/Muscle)Not specified24 h[6]
COSAN-functionalized Gold NPsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Tetrazine-functionalized Boron Carbon Dots (pre-targeting)HER2+ TumorMouseNot specifiedEnhanced accumulation with pre-targetingNot specifiedNot specifiedNot specified[16]
Monoclonal Antibody Conjugates

Monoclonal antibodies (mAbs) that target tumor-specific antigens can be conjugated with boron clusters or boron-containing polymers.[17] This approach offers high specificity for tumor cells, potentially leading to very high T/N ratios.[18]

Table 4: Performance of Monoclonal Antibody-Based Boron Delivery Agents

Agent FormulationTargetBoron LoadIn Vitro/In VivoKey FindingReference
Boronated CetuximabEGFRNot specifiedIn SilicoIdentification of optimal sites for boronation without compromising binding affinity.[17]
Antibody Boron Conjugates (ABCs)EGFRUp to 400 boron atoms/antibodyIn developmentActively internalized by target cells, offering higher boron delivery potential than small molecules.[18]

Experimental Protocols

The following protocols provide standardized methods for the preclinical evaluation of novel boron delivery agents for BNCT.

Protocol 1: In Vitro Cellular Uptake of Boron Agents

Objective: To quantify the time- and concentration-dependent uptake of a boron delivery agent in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U87MG for glioblastoma, A375 for melanoma).

  • "Normal" cell line for comparison (e.g., HEK293).

  • Complete cell culture medium.

  • Boron delivery agent.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Cell counting solution (e.g., trypan blue).

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for boron quantification.

  • Nitric acid (trace metal grade).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Preparation of Boron Agent: Prepare stock solutions of the boron delivery agent in an appropriate solvent (e.g., DMSO, water). Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

  • Incubation:

    • Concentration-dependency: Aspirate the medium from the cells and replace it with the medium containing different concentrations of the boron agent. Incubate for a fixed time (e.g., 6 hours).

    • Time-dependency: Aspirate the medium and replace it with the medium containing a fixed concentration of the boron agent. Incubate for different time points (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Harvesting:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular boron agent.

    • Add trypsin-EDTA to detach the cells.

    • Resuspend the cells in a known volume of PBS and count the number of viable cells.

  • Sample Preparation for Boron Analysis:

    • Centrifuge the cell suspension to pellet the cells.

    • Digest the cell pellet in concentrated nitric acid overnight.

    • Dilute the digested sample with deionized water to a suitable volume for ICP-AES/MS analysis.

  • Boron Quantification:

    • Analyze the boron concentration in the samples using ICP-AES or ICP-MS.

    • Calculate the amount of boron per cell (e.g., in µg/10⁶ cells).

Protocol 2: In Vivo Biodistribution of Boron Agents in a Murine Tumor Model

Objective: To determine the concentration of a boron delivery agent in the tumor, blood, and major organs over time.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).

  • Boron delivery agent formulated for in vivo administration.

  • Anesthetic.

  • Surgical tools for tissue dissection.

  • Pre-weighed collection tubes.

  • ICP-AES or ICP-MS.

Procedure:

  • Tumor Implantation: Implant tumor cells (e.g., 4 x 10⁶ MEL-J cells) subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administration of Boron Agent: Administer the boron delivery agent to the tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal) at a specified dose.

  • Tissue Collection:

    • At predetermined time points post-injection (e.g., 1, 2.5, 5, 24, 48, 72 hours), euthanize a cohort of mice (n=3-5 per time point).

    • Collect blood via cardiac puncture.

    • Dissect the tumor and major organs (liver, spleen, kidneys, brain, etc.).

    • Rinse the tissues in saline, blot dry, and record their wet weight in the pre-weighed tubes.

  • Sample Preparation and Boron Quantification:

    • Homogenize the tissue samples.

    • Digest a known weight of each tissue and blood sample in concentrated nitric acid.

    • Dilute the digested samples and analyze the boron concentration using ICP-AES or ICP-MS.

  • Data Analysis:

    • Calculate the boron concentration in each tissue as µg of ¹¹B per gram of tissue.

    • Calculate the T/N and T/B ratios at each time point.

Workflow for Screening and Evaluation of Novel BNCT Agents

BNCT_Agent_Screening_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation cluster_clinical Phase 4: Preclinical & Clinical Design Design of Boron Delivery Agent Synthesis Synthesis & Characterization Design->Synthesis Cytotoxicity Cytotoxicity Assay (Tumor vs. Normal Cells) Synthesis->Cytotoxicity Uptake Cellular Uptake Study (ICP-MS) Cytotoxicity->Uptake Toxicity Acute Toxicity Study (Single Dose) Uptake->Toxicity Biodistribution Biodistribution & PK Study (Tumor-Bearing Model) Toxicity->Biodistribution Efficacy Therapeutic Efficacy Study (BNCT) Biodistribution->Efficacy GLP_Tox GLP Toxicology Studies Efficacy->GLP_Tox Clinical_Trial Clinical Trials GLP_Tox->Clinical_Trial

Caption: A typical workflow for the development of new BNCT agents.

Strategies for this compound Delivery

Boron_Delivery_Strategies cluster_sm_details cluster_nc_details Root This compound Delivery Strategies SmallMolecules Small Molecules BPA (Boronophenylalanine) BSH (Sodium Borocaptate) Root->SmallMolecules NanoCarriers Nanocarriers Liposomes Nanoparticles Monoclonal Antibodies Root->NanoCarriers BPA_Detail Targets LAT1 Transporter SmallMolecules:bpa->BPA_Detail BSH_Detail Passive Accumulation (e.g., via disrupted BBB) SmallMolecules:bsh->BSH_Detail Lipo_Detail EPR Effect Encapsulation & Bilayer Loading NanoCarriers:lipo->Lipo_Detail NP_Detail EPR Effect Surface Functionalization NanoCarriers:np->NP_Detail Mab_Detail Active Targeting (Tumor Antigens) NanoCarriers:mab->Mab_Detail

Caption: Different strategies for delivering this compound to tumors.

Conclusion

The development of effective and tumor-selective this compound delivery agents is paramount to the success of Boron Neutron Capture Therapy. While small molecules like BPA and BSH have paved the way in clinical studies, advanced delivery platforms such as liposomes, nanoparticles, and monoclonal antibodies hold significant promise for improving the therapeutic index of BNCT. The protocols and data presented herein provide a framework for the systematic evaluation of these next-generation boron carriers, with the ultimate goal of translating them into effective clinical treatments for a range of challenging cancers.

References

Application Note: High-Resolution ¹¹B NMR Techniques for the Analysis of Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Boron-containing compounds are of significant interest across various scientific disciplines, including drug discovery, catalysis, and materials science. The ¹¹B nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its high natural abundance (80.1%) and sensitivity.[1] However, the analysis of complex mixtures containing multiple boron species is often challenging due to the quadrupolar nature of the ¹¹B nucleus, which can lead to broad signals, and a persistent broad background signal originating from borosilicate glass commonly used in NMR tubes and probes.[2][3]

This application note provides detailed protocols and methodologies for employing high-resolution 1D and 2D ¹¹B NMR techniques to overcome these challenges. These methods enable precise structural elucidation, quantitative analysis, and interaction studies of boron-containing molecules in complex environments.

Foundational Considerations for High-Resolution ¹¹B NMR

Achieving high-quality, high-resolution ¹¹B NMR spectra requires careful attention to sample preparation and instrumentation.

1.1. Sample Preparation

  • NMR Tubes: The use of quartz NMR tubes is mandatory to eliminate the broad background signal from borosilicate glass.[1][2][4] Standard Pyrex tubes will introduce a significant rolling baseline that can obscure signals of interest.

  • Solvents: Standard deuterated solvents are suitable. For quantitative studies, ensure the analyte and any internal standards are fully dissolved.

  • Concentration: Due to the lower gyromagnetic ratio of ¹¹B compared to ¹H, sample concentrations are typically in the millimolar range (e.g., >5-10 mM) to achieve a sufficient signal-to-noise ratio in a reasonable time.[4][5]

1.2. Instrumentation

  • Spectrometer: High-field NMR spectrometers (e.g., 400 MHz and above) provide better spectral dispersion, which is crucial for resolving signals in complex mixtures.

  • Probes: A broadband or multinuclear probe is required. The use of a cryoprobe can significantly enhance sensitivity, allowing for the analysis of lower concentration samples.[4]

Experimental Workflow for ¹¹B NMR

The following diagram outlines the general workflow for a ¹¹B NMR experiment, from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis prep_sample Dissolve Sample (+ Internal Standard for qNMR) prep_tube Transfer to Quartz NMR Tube prep_sample->prep_tube acq_setup Instrument Setup (Tuning, Locking, Shimming) prep_tube->acq_setup acq_exp Select Experiment (1D, qNMR, 2D) acq_setup->acq_exp acq_run Run Experiment acq_exp->acq_run proc_ft Fourier Transform acq_run->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_base Baseline Correction proc_phase->proc_base proc_bg Background Suppression (if needed) proc_base->proc_bg an_qual Qualitative Analysis (Structure, Hybridization) proc_bg->an_qual an_quant Quantitative Analysis (Purity, Concentration, Ka) proc_bg->an_quant

Caption: General workflow for conducting a high-resolution ¹¹B NMR experiment.

High-Resolution 1D ¹¹B NMR Techniques

2.1. Protocol: Standard 1D ¹¹B NMR with Background Suppression

This protocol is designed for the qualitative assessment of boron species. Even with quartz tubes, minor background signals from the probe can persist. A spin-echo pulse sequence can be used during acquisition, or more commonly, the background is removed during processing.[2]

Experimental Protocol:

  • Pulse Sequence: A standard one-pulse (zg) or a spin-echo (se) sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (e.g., from +100 to -150 ppm) to cover the full range of common boron species.[4]

    • Transmitter Offset (O1P): Centered in the expected spectral region (e.g., ~0 ppm).[4]

    • Acquisition Time (AQ): 0.1 – 0.2 s.

    • Relaxation Delay (D1): 1 – 2 s.

    • Number of Scans (NS): 256 – 1024, depending on sample concentration.[5]

  • Processing Protocol (for removing broad signals):

    • Apply a window function (e.g., exponential with 1-5 Hz line broadening) to improve the signal-to-noise ratio.

    • Perform Fourier Transform and manual phase correction.[5]

    • To remove a broad underlying signal, process the FID again. Before the Fourier Transform, apply a "left shift" to discard the first few data points (~10-20 points) of the FID.[2] These initial points correspond to the rapidly decaying broad signal.

    • Use linear prediction to reconstruct the discarded points, which helps to minimize spectral distortions.[2]

    • Re-apply Fourier Transform and perform a large first-order phase correction to correct the resulting phase roll.[2]

2.2. Protocol: Quantitative ¹¹B NMR (qNMR)

Quantitative NMR (qNMR) allows for the determination of the absolute concentration of analytes without requiring identical reference standards for each compound.[6][7] The signal area is directly proportional to the number of nuclei, making it an inherently quantitative method.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and a suitable internal standard (calibrant) into a vial. The calibrant should be a high-purity, stable compound with a simple ¹¹B NMR spectrum (e.g., a singlet) that does not overlap with analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to a quartz NMR tube.

  • Acquisition Parameters:

    • Pulse Angle (P1): Use a calibrated 90° pulse to ensure uniform excitation.

    • Relaxation Delay (D1): This is the most critical parameter. D1 must be at least 5 times the longest spin-lattice relaxation time (T1) of any boron nucleus being quantified (D1 ≥ 5 * T1_max). For ¹¹B, T1 values are typically short, but a conservative delay of 10-20 seconds is recommended for accurate quantification.

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

    • Proton decoupling is generally not required unless B-H coupling is present and needs to be collapsed.

  • Data Processing and Analysis:

    • Process the spectrum with minimal line broadening.

    • Perform careful baseline correction over the entire spectral width.

    • Integrate the signals for the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) * P_std Where: C=Concentration, I=Integral area, N=Number of boron nuclei per molecule, MW=Molecular weight, m=mass, P=Purity of the standard.

Table 1: Typical Acquisition Parameters for 1D ¹¹B NMR

ParameterQualitative 1D ¹¹BQuantitative ¹¹B (qNMR)Purpose
Pulse Programzg or sezg with long D1Standard acquisition or T2-filtered
Relaxation Delay (D1)1-2 s≥ 5 x T1 (typically 10-20 s)Ensures full relaxation for accurate integration
Pulse Angle30-90°Calibrated 90°Ensures uniform excitation of all signals
Number of Scans (NS)256-1024≥ 128 (to achieve S/N > 250)Improve signal-to-noise ratio
Spectral Width (SW)~250 ppm~250 ppmCover all expected boron resonances

Advanced 2D NMR Techniques for Complex Mixtures

Two-dimensional (2D) NMR experiments enhance spectral resolution by correlating nuclei through chemical bonds or space, which is invaluable for deciphering the structures within a complex mixture.

3.1. Protocol: ¹H-¹¹B HMBC for Structural Elucidation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between ¹H and ¹¹B nuclei that are separated by two to four bonds (²J, ³J, ⁴J).[4] This is extremely useful for assigning protons in the vicinity of a boron atom, thereby piecing together molecular structures. A 1D version of the HMBC experiment can also be used as a more sensitive and rapid screening method.[4]

Experimental Protocol:

  • Pulse Sequence: Standard HMBC pulse sequence (e.g., hmbcgp).

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹¹B Spectral Width (F1): Set to cover the region of interest (e.g., 50-100 ppm).

    • Transmitter Offsets: Centered for both ¹H and ¹¹B channels.

    • Long-Range Coupling Delay (CNST2): This delay is optimized for the expected long-range J-coupling constant. A typical value is optimized for a J of 8-10 Hz (delay of ~50-60 ms).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 8-64 per increment.

3.2. Protocol: ¹H-¹¹B HSQC for Direct Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between ¹H and ¹¹B.[11][12] This is primarily used to identify protons directly attached to boron, as in borane complexes.

Experimental Protocol:

  • Pulse Sequence: Standard HSQC pulse sequence (e.g., hsqcedetgp).

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹¹B Spectral Width (F1): Set to cover the region of interest.

    • One-Bond Coupling Constant (CNST13): Set to the expected average ¹J(B,H) coupling constant, typically around 100-150 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-32 per increment.

Logical Relationship of ¹¹B NMR Techniques

This diagram illustrates how different NMR experiments can be combined for a comprehensive analysis of a complex boron-containing mixture.

G start Complex Mixture (e.g., Drug Formulation, Reaction Products) nmr_1d 1D ¹¹B NMR start->nmr_1d Screening qnmr 1D qNMR nmr_1d->qnmr Optimize for Quantification info_species Identify Boron Species (Number, Chemical Shifts) nmr_1d->info_species info_quant Quantify Species (Concentration, Ratios) qnmr->info_quant nmr_2d_hsqc 2D ¹H-¹¹B HSQC info_bh Direct B-H Bonds nmr_2d_hsqc->info_bh nmr_2d_hmbc 2D ¹H-¹¹B HMBC info_connectivity Map Molecular Framework (B-C-H) nmr_2d_hmbc->info_connectivity info_species->nmr_2d_hsqc If B-H expected info_species->nmr_2d_hmbc For structure final_structure Complete Structural and Quantitative Picture info_quant->final_structure info_bh->final_structure info_connectivity->final_structure

Caption: Logical workflow for comprehensive analysis using multiple ¹¹B NMR techniques.

Application: Characterizing Boronic Acid-Diol Complexation

Boronic acids are crucial in drug development and diagnostics due to their ability to form reversible covalent bonds with diols, such as those found in carbohydrates.[1] ¹¹B NMR is an ideal tool to study this interaction.[5]

Chemical Principle: Free boronic acids exist in a trigonal planar, sp²-hybridized state, which typically resonates downfield in the ¹¹B NMR spectrum (δ ≈ +26 to +30 ppm).[5] Upon binding with a diol, the boron center adopts a tetrahedral, sp³-hybridized state, causing a significant upfield shift in the ¹¹B NMR spectrum (δ ≈ +1 to +7 ppm).[5][13] This distinct chemical shift change allows for unambiguous monitoring of the complexation.

Signaling Pathway of Boronic Acid-Diol Binding

G boronic_acid Boronic Acid (R-B(OH)₂) boronate_ester Boronate Ester Complex boronic_acid->boronate_ester + Diol state1 sp² Hybridized δ ≈ +28 ppm (Broad) boronic_acid->state1 diol Diol boronate_ester->boronic_acid - Diol state2 sp³ Hybridized δ ≈ +5 ppm (Sharp) boronate_ester->state2

Caption: ¹¹B NMR chemical shift changes upon boronic acid-diol complexation.

Protocol for Determining Binding Affinity (Ka):

  • Prepare a series of NMR samples with a constant concentration of the boronic acid (e.g., 10 mM) and varying concentrations of the diol (e.g., from 0 to 10 equivalents).[5]

  • Acquire quantitative 1D ¹¹B NMR spectra for each sample.

  • Integrate the signals corresponding to the free boronic acid (I_free) and the boronate ester complex (I_complex).

  • Calculate the mole fraction of the complex at each diol concentration.

  • Plot the mole fraction of the complex against the diol concentration and fit the data to a suitable binding isotherm (e.g., a 1:1 binding model) to determine the association constant (Ka).

Table 2: Hypothetical ¹¹B qNMR Data for Binding Analysis

[Diol] (mM)Integral (Free BA)Integral (Complex)Mole Fraction (Complex)
01.000.000.000
50.750.250.250
100.580.420.420
200.390.610.610
500.190.810.810
1000.100.900.900

Conclusion

High-resolution 1D and 2D ¹¹B NMR spectroscopy provides a powerful and versatile toolkit for the analysis of complex mixtures. By selecting the appropriate hardware, such as quartz NMR tubes, and implementing robust acquisition and processing protocols, researchers can overcome common challenges like poor resolution and background signals.[2] Techniques such as qNMR, HMBC, and HSQC deliver detailed quantitative and structural information that is critical for advancing drug discovery, understanding catalytic mechanisms, and characterizing novel materials.

References

Application Notes and Protocols for In Vivo Boron-11 Magnetic Resonance Spectroscopy (¹¹B MRS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo Boron-11 Magnetic Resonance Spectroscopy (¹¹B MRS) is a non-invasive analytical technique for the detection and quantification of boron-containing compounds within living organisms. Its primary application lies in the field of Boron Neutron Capture Therapy (BNCT), a binary cancer treatment modality. The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B-enriched compounds in tumor tissue. ¹¹B MRS, leveraging the naturally abundant (80.2%) and NMR-active ¹¹B isotope, provides a means to spatially and temporally monitor the pharmacokinetics of boronated drugs in vivo. This allows for the determination of the optimal time window for neutron irradiation to maximize tumor cell killing while sparing surrounding healthy tissue.

These application notes provide an overview of the principles, challenges, and applications of in vivo ¹¹B MRS, along with detailed protocols for its implementation.

Principle of In Vivo ¹¹B MRS

¹¹B MRS operates on the same fundamental principles as other forms of magnetic resonance spectroscopy. The ¹¹B nucleus, possessing a spin of 3/2, has a magnetic moment that aligns in an external magnetic field. By applying radiofrequency (RF) pulses at the Larmor frequency of ¹¹B, the nuclear spins can be excited. The subsequent relaxation of these spins induces a signal in a detector coil, which, after Fourier transformation, yields a spectrum. The chemical shift of the peaks in the spectrum provides information about the chemical environment of the boron atoms, while the area under the peaks is proportional to the concentration of the boron-containing compound.

A significant challenge in ¹¹B MRS is the quadrupolar nature of the ¹¹B nucleus. This leads to very short transverse relaxation times (T2), often less than 1 millisecond, resulting in broad spectral lines and rapid signal decay.[1] This necessitates the use of specialized hardware and pulse sequences with very short echo times (TE).

Applications in Drug Development and Preclinical Research

  • Pharmacokinetic Studies of BNCT Agents: ¹¹B MRS allows for the non-invasive, longitudinal monitoring of the uptake and washout of boronated drugs (e.g., boronophenylalanine (BPA) and sodium borocaptate (BSH)) in tumors and healthy tissues.[2]

  • Optimization of BNCT Treatment Planning: By quantifying the boron concentration in the tumor and surrounding normal tissues, ¹¹B MRS can help determine the optimal time for neutron irradiation to achieve a therapeutic dose in the tumor while minimizing damage to healthy tissue.

  • Development of Novel Boron Delivery Agents: ¹¹B MRS is an invaluable tool for the preclinical evaluation of new boron-containing drugs, providing crucial data on their biodistribution and tumor-targeting efficacy.

Data Presentation

Quantitative ¹¹B MRS Data

The following tables summarize quantitative data relevant to in vivo ¹¹B MRS, compiled from the literature. It is important to note that direct in vivo ¹¹B relaxation times are scarce, and thus in vitro data is often used as a reference. Boron concentrations are frequently validated with Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Boron CompoundMatrixMagnetic Field (T)T1 (ms)T2 (ms)Reference
Sodium Borocaptate (BSH)Horse Serum4.7~25~0.5-1[2]
General ObservationIn VivoN/AN/A< 1[3]

Caption: In Vitro and In Vivo ¹¹B Relaxation Times.

Boron AgentAnimal ModelTumor TypeAdministration RouteDose (mg/kg)Time Post-Injection (h)Tumor ¹¹B Conc. (µg/g)Tumor/Blood RatioMeasurement MethodReference
BOPPCBA MiceIntracerebral GliomaIntraperitonealN/AN/AHighup to 400:1 (relative to normal brain)Fluorometric Assay[4]
Carboranyl BMS-202 analogueHepG2 Xenograft MiceHepatocellular CarcinomaIntraperitonealN/A1< 1N/AICP-MS[5]
Carboranyl BMS-202 analogueHepG2 Xenograft MiceHepatocellular CarcinomaIntraperitonealN/A3< 1N/AICP-MS[5]
Carboranyl BMS-202 analogueHepG2 Xenograft MiceHepatocellular CarcinomaIntraperitonealN/A5< 1N/AICP-MS[5]

Caption: Boron Concentrations in Tumors and Tumor-to-Blood Ratios.

Experimental Protocols

I. Animal Preparation Protocol
  • Animal Model: Select an appropriate tumor-bearing animal model (e.g., rats or mice with subcutaneously or intracranially implanted tumors).[6]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). The choice of anesthetic should be carefully considered as it can affect physiology and potentially the biodistribution of the boron agent.[2][7]

  • Catheterization (Optional): For dynamic studies involving the administration of the boron agent during the MRS experiment, place a catheter in a suitable blood vessel (e.g., tail vein).

  • Positioning and Immobilization: Securely position the animal in an MRI-compatible cradle to minimize motion artifacts. The tumor region of interest should be placed at the isocenter of the magnet and within the sensitive volume of the RF coil.

  • Physiological Monitoring: Throughout the experiment, monitor the animal's vital signs, including respiration rate, heart rate, and body temperature. Maintain the animal's body temperature using a warm air or water circulation system.

II. In Vivo ¹¹B MRS Data Acquisition Protocol

This protocol is a general guideline and may require optimization based on the specific hardware and boron agent being studied. The key challenge is to use a pulse sequence with the shortest possible echo time due to the very short T2 of ¹¹B.

  • Hardware Setup:

    • MRI System: A high-field preclinical MRI scanner (e.g., 4.7 T or higher) is recommended for increased signal-to-noise ratio (SNR).

    • RF Coil: A dedicated, custom-built, or commercially available ¹¹B RF coil is required. A surface coil is often used to maximize sensitivity in a localized region. The coil should be tuned to the ¹¹B Larmor frequency at the given field strength (e.g., ~64 MHz at 4.7 T).

  • Localization and Shimming:

    • Acquire ¹H scout images to accurately position the volume of interest (VOI) over the tumor.

    • Perform B0 shimming over the VOI to optimize magnetic field homogeneity and improve spectral resolution.

  • ¹¹B MRS Pulse Sequence and Parameters:

    • Pulse Sequence: A 3D Chemical Shift Imaging (CSI) sequence with a very short echo time (TE) is recommended for spatially resolved spectroscopy. A simple pulse-acquire sequence can be used for single-voxel spectroscopy if spatial information is not required.

    • Repetition Time (TR): To ensure a fully relaxed signal for quantification, a long TR should be used (TR > 5 * T1). Based on in vitro data, a TR of 150-200 ms should be adequate.[2]

    • Echo Time (TE): This should be as short as technologically possible, ideally well below 1 ms, to minimize T2-related signal loss.

    • Flip Angle: A 90° pulse is typically used for maximum signal in a fully relaxed acquisition.

    • Number of Averages: A large number of averages (e.g., >1024) will likely be necessary to achieve sufficient SNR.

    • Spectral Width: Set a wide spectral width (e.g., 20 kHz) to cover the broad ¹¹B resonance and ensure accurate baseline definition.

    • Data Points: Acquire a sufficient number of data points (e.g., 1024 or 2048) to adequately define the spectral line shape.

  • Reference Phantom:

    • After the in vivo scan, acquire a spectrum from a phantom containing a known concentration of the boron agent under identical experimental conditions. This is crucial for absolute quantification of the boron concentration in the tissue.

III. Data Processing and Quantification Protocol
  • Data Import: Import the raw MRS data into a suitable processing software (e.g., jMRUI, LCModel, or custom scripts in MATLAB or Python).

  • Preprocessing:

    • Apodization: Apply a line-broadening filter (e.g., exponential multiplication) to improve the appearance of the noisy, broad spectrum.

    • Zero-Filling: Zero-fill the data to increase the digital resolution of the spectrum.

    • Fourier Transform: Perform a Fourier transform to convert the time-domain signal to the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction algorithm to remove broad, underlying signal distortions.

  • Quantification:

    • Peak Integration: Integrate the area under the ¹¹B peak in both the in vivo and phantom spectra.

    • Concentration Calculation: Calculate the boron concentration in the tissue using the following formula:

      Ctissue = Cphantom * (Stissue / Sphantom)

      Where:

      • Ctissue is the boron concentration in the tissue.

      • Cphantom is the boron concentration in the reference phantom.

      • Stissue is the integrated signal from the tissue.

      • Sphantom is the integrated signal from the phantom.

  • Validation (Recommended):

    • Following the MRS experiment, excise the tumor and a sample of healthy tissue.

    • Determine the boron concentration in the tissue samples using a destructive analytical method such as ICP-MS for validation of the MRS results.

Visualizations

experimental_workflow cluster_preparation Animal Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis anesthesia Anesthesia positioning Positioning & Immobilization anesthesia->positioning monitoring Physiological Monitoring positioning->monitoring scout ¹H Scout Imaging monitoring->scout shim B₀ Shimming scout->shim b11_mrs ¹¹B MRS Acquisition (Short TE Pulse Sequence) shim->b11_mrs phantom_scan Reference Phantom Scan b11_mrs->phantom_scan preprocessing Preprocessing (Apodization, FT, Phasing) phantom_scan->preprocessing quantification Quantification (Peak Integration) preprocessing->quantification validation Validation (ICP-MS) quantification->validation

In Vivo ¹¹B MRS Experimental Workflow.

data_processing_workflow raw_data Raw FID Data (In Vivo & Phantom) apodization Apodization (Line Broadening) raw_data->apodization zero_filling Zero-Filling apodization->zero_filling ft Fourier Transform zero_filling->ft phase_correction Phase Correction ft->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Peak Integration baseline_correction->integration concentration_calc Concentration Calculation integration->concentration_calc

¹¹B MRS Data Processing and Quantification Workflow.

bnct_logic boron_agent Administer ¹⁰B-enriched Agent uptake Selective Uptake in Tumor boron_agent->uptake mrs_monitoring ¹¹B MRS Monitoring of Boron Concentration uptake->mrs_monitoring optimal_time Determine Optimal Irradiation Time mrs_monitoring->optimal_time neutron_irradiation Thermal Neutron Irradiation optimal_time->neutron_irradiation bnc_reaction ¹⁰B(n,α)⁷Li Reaction neutron_irradiation->bnc_reaction tumor_destruction Tumor Cell Destruction bnc_reaction->tumor_destruction

Role of ¹¹B MRS in BNCT Treatment Logic.

References

Application Notes and Protocols for Metabolic Studies Using Boron-11 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Boron-11 (¹¹B) labeled compounds in metabolic research. The unique nuclear magnetic resonance (NMR) properties of the ¹¹B nucleus offer a powerful tool for tracing the metabolic fate of boronated molecules in vitro and in vivo.

I. Introduction to this compound in Metabolic Studies

This compound, a stable isotope of boron with a natural abundance of approximately 80%, possesses a nuclear spin of 3/2, making it NMR-active. This property allows for the direct detection and quantification of ¹¹B-labeled compounds and their metabolites using ¹¹B NMR spectroscopy. The chemical shift of the ¹¹B nucleus is highly sensitive to its local chemical environment, providing valuable structural information about metabolic transformations.[1][2]

The application of ¹¹B-labeled compounds in metabolic studies is a growing field, offering a complementary approach to more established techniques using isotopes like ¹³C and ¹⁵N. Boron-containing molecules are being investigated as therapeutic agents and probes, and understanding their metabolic fate is crucial for drug development.[3][4]

II. Applications in Metabolic Research

Tracing Cellular Uptake and Distribution

¹¹B-labeled compounds, such as ¹¹B-boronophenylalanine (¹¹B-BPA), are used to study their transport and accumulation in cells. This is particularly relevant in the context of Boron Neutron Capture Therapy (BNCT), where selective uptake by tumor cells is desired.[5][6] Quantitative analysis of ¹¹B content in cells and tissues can be performed using a combination of ¹¹B NMR and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]

Elucidating Metabolic Pathways

By introducing a ¹¹B label into a metabolic substrate, such as glucose or an amino acid, it is possible to follow its conversion into various downstream metabolites. ¹¹B NMR can be used to identify and quantify the appearance of new boron-containing species over time, providing insights into the activity of specific metabolic pathways.

Investigating Drug Metabolism

For boron-containing drug candidates, ¹¹B NMR serves as a direct method to monitor their metabolic transformations. This can help in identifying major metabolites, understanding metabolic stability, and elucidating the enzymatic pathways involved in their biotransformation.

III. Quantitative Data Presentation

The following tables summarize quantitative data from studies on the uptake and metabolism of boron-containing compounds.

Table 1: Cellular Uptake Kinetics of Boronophenylalanine (BPA)

Cell LineCompoundK_m (µM)V_max (pmol/µg protein/min)Transporter(s) InvolvedReference
Human Uveal Melanoma¹⁰B-BPA--Active Transport[5]
MCF-7 (Breast Cancer)BPA137.4 ± 11.7-ATB⁰,⁺[6]
MCF-7 (Breast Cancer)BPA20.3 ± 0.8-LAT1[6]
MCF-7 (Breast Cancer)BPA88.3 ± 5.6-LAT2[6]

Note: K_m and V_max values provide insights into the affinity and capacity of the transport systems.

Table 2: Biodistribution of Boronophenylalanine (BPA) in Glioblastoma Patients

ParameterValueConditionsReference
Peak Blood ¹⁰B Concentration9.3 to 26.0 µg ¹⁰B/gFollowing 2-hour intravenous infusion of 98 to 290 mg BPA/kg[9]
Tumor-to-Blood ¹⁰B Ratio~4:1Estimated for glioblastoma tumor cells[9]
Tumor ¹⁰B Concentration> 20 ppmRequired for effective BNCT[10]

Note: These data are crucial for optimizing dosing and treatment timing in BNCT.

IV. Experimental Protocols

Protocol 1: In Vitro Cellular Uptake of ¹¹B-Labeled Compounds

This protocol describes a general procedure for measuring the uptake of a ¹¹B-labeled compound in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • ¹¹B-labeled compound of interest (e.g., ¹¹B-BPA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • ICP-MS or ¹¹B NMR for quantification

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Incubation with ¹¹B-Compound:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh culture medium containing the desired concentration of the ¹¹B-labeled compound.

    • Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Boron Quantification:

    • Lyse the cells by adding a suitable lysis buffer or by sonication in water.

    • Collect the cell lysate.

    • Determine the total boron concentration using ICP-MS.[7][8]

    • Alternatively, for NMR analysis, prepare the cell extract as described in Protocol 2.

  • Data Analysis:

    • Normalize the boron content to the total protein concentration in each sample.

    • Plot the intracellular boron concentration as a function of time to determine the uptake kinetics.

Protocol 2: ¹¹B NMR Analysis of Cellular Metabolites

This protocol outlines the steps for preparing cell extracts and acquiring ¹¹B NMR spectra to identify boron-containing metabolites.

Materials:

  • Cells previously incubated with a ¹¹B-labeled compound

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Water, ice-cold

  • NMR tubes (quartz tubes are recommended to reduce background boron signals)[4]

  • NMR spectrometer equipped for ¹¹B detection

Procedure:

  • Metabolite Extraction (Folch Method):

    • After terminating the uptake (Protocol 1, Step 3), add ice-cold methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add chloroform and water in a ratio that results in a final methanol:chloroform:water ratio of 2:1:0.8 (v/v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • The upper aqueous phase contains polar metabolites, while the lower organic phase contains lipids.

  • Sample Preparation for NMR:

    • Carefully collect the aqueous phase containing the polar ¹¹B-metabolites.

    • Lyophilize the extract to dryness.

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

  • ¹¹B NMR Spectroscopy:

    • Transfer the sample to a quartz NMR tube.

    • Acquire ¹¹B NMR spectra. Typical acquisition parameters may include a larger spectral width to encompass a wide range of potential boron chemical shifts and a sufficient number of scans for adequate signal-to-noise.[11]

    • Reference the spectra to an external standard such as BF₃·OEt₂.

  • Data Analysis:

    • Process the spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Identify the chemical shifts of the parent ¹¹B-compound and any new peaks corresponding to its metabolites. The chemical shifts can provide clues about the chemical modifications to the boron-containing molecule.[12][13][14]

V. Visualization of Signaling Pathways and Workflows

Signaling Pathways

Boron compounds have been shown to influence cellular signaling pathways. For instance, low doses of boron can modulate the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and barrier function.[10] Boron deficiency, on the other hand, can trigger an increase in cytosolic Ca²⁺, a key second messenger in various signaling cascades.[5][11][15]

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boron Boron NaBC1 NaBC1 (Boron Transporter) Boron->NaBC1 PI3K PI3K NaBC1->PI3K Activation Receptor Receptor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream_Targets Phosphorylation Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Regulation Gene_Expression Cell Proliferation, Survival, Barrier Function Transcription_Factors->Gene_Expression Calcium_Signaling cluster_extracellular Extracellular (Apoplast) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boron_Deficiency Boron Deficiency Ca_Channel Ca²⁺ Channel Boron_Deficiency->Ca_Channel Opens Ca2_ext Ca²⁺ Ca2_ext->Ca_Channel Ca2_cyt [Ca²⁺]cyt ↑ Ca_Channel->Ca2_cyt CMLs_CPKs Calmodulin-like Proteins (CMLs) Ca²⁺-dependent Protein Kinases (CPKs) Ca2_cyt->CMLs_CPKs Activation TFs Transcription Factors (MYB, WRKY, bZIP) CMLs_CPKs->TFs Regulation Gene_Expression Stress Response Genes TFs->Gene_Expression Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis A Cell Culture or Animal Model B Incubation with ¹¹B-Labeled Compound A->B C Sample Collection (Cells, Tissues, Biofluids) B->C D Metabolite Extraction C->D E ¹¹B NMR Spectroscopy D->E F LC-MS/MS or ICP-MS D->F G Metabolite Identification & Quantification E->G F->G H Pathway Analysis G->H I Biological Interpretation H->I

References

Probing Catalyst Active Sites with Boron-11 NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-11 (¹¹B) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for investigating the local chemical environment and coordination state of boron atoms within catalytic materials. Due to its sensitivity to the electronic structure and symmetry of the boron nucleus, ¹¹B NMR provides invaluable insights into the nature of active sites, which is crucial for understanding catalytic mechanisms and designing more efficient catalysts. This document provides detailed application notes and experimental protocols for utilizing ¹¹B NMR to probe active sites in various catalysts, with a focus on solid-state applications.

Boron-containing materials are employed as catalysts in a range of industrial processes, including the oxidative dehydrogenation (ODH) of alkanes. The identification of the molecular structure of active sites in these catalysts is critical for the rational design and development of improved catalysts. ¹¹B NMR is an ideal technique for determining the structure of boron-based materials as it is sensitive to the local chemical environment and the symmetry surrounding the nucleus.[1] However, identifying all ¹¹B NMR signals can be challenging due to their frequent overlap caused by quadrupolar broadening.[1]

Principles of ¹¹B NMR for Catalyst Characterization

This compound has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. This property results in NMR signals whose line widths are highly dependent on the symmetry of the local environment.[2] Tetrahedrally coordinated boron (sp³-hybridized) in a symmetric environment typically yields sharp NMR signals, while trigonal planar boron (sp²-hybridized) in a less symmetric environment results in broader signals.[2] This distinction is fundamental to identifying different boron species within a catalyst.

The key parameters obtained from ¹¹B NMR spectra are:

  • Chemical Shift (δ): Provides information about the electronic environment and coordination number of the boron atom. Different functional groups attached to boron will result in distinct chemical shifts.

  • Quadrupolar Coupling Constant (Cq): Measures the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It is highly sensitive to the symmetry of the boron site.

  • Asymmetry Parameter (η): Describes the deviation of the electric field gradient from axial symmetry.

The chemical shift of ¹¹B is sensitive to the nature of the atoms bonded to it. For instance, boron bonded to oxygen (B-O) will have a different chemical shift range compared to boron bonded to nitrogen (B-N) or carbon (B-C). The addition of a Lewis base to the empty p-orbital of a tricoordinate borane results in an upfield shift in the ¹¹B NMR spectrum.[3]

Data Presentation: ¹¹B NMR Parameters for Common Boron Species in Catalysts

The following tables summarize typical ¹¹B NMR chemical shifts and quadrupolar coupling constants for various boron species commonly found in or used to probe catalytic materials. These values can serve as a reference for identifying unknown boron sites.

Table 1: ¹¹B NMR Chemical Shifts of Representative Boron Compounds

Boron SpeciesCoordinationHybridizationTypical Chemical Shift (δ) Range (ppm)Reference
Boronic Acids (R-B(OH)₂)Trigonal Planarsp²+26 to +30[4]
Boronate Esters (R-B(OR)₂)Trigonal Planarsp²~ +30[5]
Tetrahedral Boronates [R-B(OH)₃]⁻Tetrahedralsp³+1 to +7[4]
Boroxines ((RBO)₃)Trigonal Planarsp²~ +33[3]
Borohydrides (BH₄⁻)Tetrahedralsp³-45 to -26[3]
Trialkylboranes (BR₃)Trigonal Planarsp²+83 to +93[3]
Boron in h-BNTrigonal Planarsp²~ +25
Tetrahedral Boron in ZeolitesTetrahedralsp³-3 to -5[6]
Boric Acid (B(OH)₃)Trigonal Planarsp²~ +19.6[5]

Chemical shifts are referenced to BF₃·OEt₂ (0 ppm).

Table 2: ¹¹B Quadrupolar Coupling Constants (Cq) for Selected Boron Environments

Compound/SpeciesBoron EnvironmentCq (MHz)Reference
Boronic AcidsTrigonal Planar B(OH)₂2.66 - 3.29[5]
Boronic EstersTrigonal Planar B(OR)₂2.76 ± 0.20[5]
B₂P₂ Ligand Complexes (Planar Boron)Planar Tri-coordinate Boron4.4 - 4.7[7]
K[Au(B₂P₂)]⁻ (Tetrahedral Boron)Tetrahedral BoronSmall[7]

Experimental Protocols

Sample Preparation for Solid-State ¹¹B NMR

Proper sample preparation is critical for obtaining high-quality solid-state NMR spectra.

  • Sample Quantity: For ¹³C NMR, a general guideline is to use enough material to form a saturated solution. For solid-state NMR, the amount of sample required will depend on the boron concentration and the specific experiment. Typically, 50-100 mg of the catalyst is packed into the NMR rotor.

  • Drying: The catalyst sample should be thoroughly dried to remove any adsorbed water, which can interfere with the measurements, unless the hydration state is the subject of investigation. This can be done by heating the sample under vacuum.

  • Packing the Rotor: The powdered catalyst is carefully packed into a zirconia rotor (typically 4 mm or smaller in diameter). It is important to pack the sample tightly and evenly to ensure stable magic angle spinning (MAS).

  • Inert Atmosphere: For air- or moisture-sensitive catalysts, the rotor should be packed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[5]

Solid-State ¹¹B NMR Data Acquisition

The following are general protocols for acquiring 1D and 2D solid-state ¹¹B NMR spectra. Specific parameters may need to be optimized for the particular sample and spectrometer. High magnetic fields (e.g., 35.2 T) are often necessary to enhance the resolution of ¹¹B solid-state NMR spectra.[8]

4.2.1. 1D ¹¹B Magic Angle Spinning (MAS) NMR

This is the most common experiment for obtaining an overview of the different boron species present in the catalyst.

  • Pulse Sequence: A simple one-pulse (Bloch decay) or a Hahn echo sequence is typically used.

  • Spectrometer Frequency: High-field spectrometers (e.g., 14.1 T or higher) are recommended to reduce second-order quadrupolar broadening and improve spectral resolution.

  • Magic Angle Spinning (MAS) Rate: 10-20 kHz is a common range. Higher spinning rates can help to average out anisotropic interactions but may be limited by the rotor size.

  • Recycle Delay: Should be set to at least 5 times the longest ¹¹B T₁ relaxation time in the sample to ensure quantitative results. ¹¹B T₁ values are often short (10⁻²-10⁻³ s) except in highly symmetrical environments.[9]

  • ¹H Decoupling: High-power ¹H decoupling is applied during acquisition to remove ¹H-¹¹B dipolar couplings, which can broaden the ¹¹B signals.

  • Reference: The ¹¹B chemical shifts are typically referenced externally to a standard sample of BF₃·OEt₂ (δ = 0 ppm).[9]

4.2.2. 2D ¹H-¹¹B Heteronuclear Correlation (HETCOR) NMR

This experiment is used to identify boron species that are spatially close to protons, such as B-OH groups.

  • Pulse Sequence: A variety of HETCOR pulse sequences can be used, such as those based on cross-polarization (CP) or dipolar recoupling.

  • Contact Time (for CP-based sequences): This parameter is optimized to maximize the transfer of magnetization from ¹H to ¹¹B. Typical values range from 0.5 to 5 ms.

  • MAS Rate: A stable and well-calibrated MAS rate is crucial for the performance of many HETCOR sequences.

4.2.3. 2D ¹¹B-¹¹B Homonuclear Correlation NMR

This experiment helps to establish connectivity between different boron sites.

  • Pulse Sequence: Double-quantum single-quantum (DQ-SQ) correlation sequences are often employed. These experiments are more feasible at very high magnetic fields due to sensitivity and resolution limitations at lower fields.[8]

  • Recoupling Time: The duration of the recoupling pulse train is optimized to excite double-quantum coherences between neighboring boron nuclei.

Probing Lewis Acid Sites with ¹¹B-Containing Molecules

Lewis acid sites play a crucial role in many catalytic reactions. While not a direct probe of the catalyst's active sites in the absence of boron, ¹¹B NMR can be used to characterize Lewis acidity by employing boron-containing probe molecules. The interaction of a Lewis basic site on the catalyst with the boron center of the probe molecule leads to a change in the ¹¹B chemical shift and line shape, providing information about the nature and strength of the Lewis acid-base interaction.

A common approach involves the adsorption of a probe molecule like a boronic acid or a borane onto the catalyst surface. The change in the ¹¹B NMR spectrum upon adsorption can be monitored to characterize the surface acidity.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of ¹¹B NMR for catalyst characterization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Catalyst Catalyst Sample Dry Drying Catalyst->Dry Pack Pack into Rotor Dry->Pack NMR Solid-State NMR Spectrometer Pack->NMR MAS Magic Angle Spinning NMR->MAS Pulse Pulse Sequence (1D or 2D) MAS->Pulse Acquire Data Acquisition Pulse->Acquire Process Spectral Processing Acquire->Process Identify Identify Boron Species (Coordination, Environment) Process->Identify Quantify Quantify Species Identify->Quantify Correlate Correlate with Catalytic Activity Quantify->Correlate

Caption: Experimental workflow for catalyst characterization using solid-state ¹¹B NMR.

BoronSpeciesIdentification cluster_params Spectral Parameters cluster_interpretation Interpretation B11_NMR ¹¹B NMR Spectrum ChemShift Chemical Shift (δ) B11_NMR->ChemShift LineWidth Line Width B11_NMR->LineWidth QuadConst Quadrupolar Coupling Constant (Cq) B11_NMR->QuadConst Environment Chemical Environment (e.g., B-O, B-N) ChemShift->Environment Symmetry Local Symmetry LineWidth->Symmetry QuadConst->Symmetry Coordination Coordination Number (Trigonal vs. Tetrahedral) Symmetry->Coordination

Caption: Logical relationship for identifying boron species from ¹¹B NMR spectral parameters.

LewisAcidProbing Catalyst Catalyst with Lewis Acid Sites Interaction Adsorption and Lewis Acid-Base Interaction Catalyst->Interaction Probe ¹¹B-Containing Probe Molecule (e.g., Boronic Acid) Probe->Interaction NMR_Before ¹¹B NMR of Probe (before adsorption) Probe->NMR_Before NMR_After ¹¹B NMR of Probe (after adsorption) Interaction->NMR_After Analysis Analysis of Spectral Changes (Δδ, Line Broadening) NMR_Before->Analysis NMR_After->Analysis Conclusion Characterization of Lewis Acid Sites Analysis->Conclusion

Caption: Workflow for probing Lewis acid sites on a catalyst using a ¹¹B-containing probe molecule.

References

Application Notes and Protocols for Boron-11 in Aneutronic Fusion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boron-11 Aneutronic Fusion

Aneutronic fusion, a pioneering frontier in clean energy research, seeks to generate power through nuclear fusion reactions that produce minimal to no neutrons. Among the most promising candidates for this type of energy generation is the proton-Boron-11 (p-¹¹B) reaction. This reaction is particularly attractive due to the natural abundance and stability of both fuel components.[1][2] The primary reaction, p + ¹¹B → 3α + 8.7 MeV, yields three energetic alpha particles (helium nuclei) and a significant energy release, without producing neutrons in the primary reaction.[3][4][5] This characteristic circumvents many of the challenges associated with traditional deuterium-tritium (D-T) fusion, such as neutron-induced radioactivity, material degradation, and the need for complex tritium breeding systems.[5][6]

However, the p-¹¹B fusion reaction presents its own set of challenges, primarily the high temperatures required for ignition, which are about ten times greater than those for D-T fusion, and increased energy losses due to bremsstrahlung radiation because of boron's higher atomic number.[1][7] Research is actively exploring various methods to overcome these hurdles, with a significant focus on laser-driven and magnetically confined plasma approaches.[7][8][9]

These application notes provide an overview of the current experimental landscape, detailing the protocols for laser-driven p-¹¹B fusion and the diagnostics used to characterize the reaction products.

Quantitative Data from Key Experiments

The following tables summarize key quantitative data from various p-¹¹B fusion experiments, providing a comparative overview of different approaches and achieved results.

Experiment/Facility Year Fusion Scheme Laser Energy Laser Intensity Target Material Alpha Particle Yield Reference
LULI2013Pitcher-Catcher-~10¹⁸ W/cm²Boron Plasma> 10⁷ alphas/shot[10]
PALS2014In-Target~500 J~10¹⁶ W/cm²H-B-enriched Si or BN10⁹ alpha particles/sr[11]
LFEXRecentPitcher-Catcher~1.4 kJ~3 × 10¹⁹ W/cm²Boron Nitride (BN)~5 × 10⁹ alpha particles/sr[11][12]
PALSRecentIn-Target600 J-Boron Nitride (BN)10¹¹ alpha particles/sr[6]
XG-III Laser FacilityRecentBeam-Driven--Boron-doped TAC foamUp to 10¹⁰/sr α-particles/shot[13]
VEGA IIIRecentPitcher-Catcher27 J (on target)~4 × 10¹⁹ W/cm²Aluminum (pitcher), Boron (catcher)-[11]
Plasma Parameters and Diagnostics Value/Technique Reference
Required Ignition Temperature ~3 billion °C[1]
p-¹¹B Cross-Section Resonances 148 keV and 614 keV (center-of-mass)[11][14]
Alpha Particle Energy Spectrum Peaks around 4 MeV[15][16]
Alpha Particle Diagnostics CR-39 Track Detectors, Thomson Parabola Spectrometers, Silicon Detectors, Time-of-Flight (TOF)[6][8][15][17]
Magnetic Confinement Experiments Large Helical Device (LHD)[2][8]
Proton Beam Energy (Accelerator) 120-260 keV[18]

Experimental Protocols

Laser-Driven Proton-Boron Fusion: "Pitcher-Catcher" Scheme

This approach decouples the generation of protons from the boron target, allowing for more controlled interactions.

Objective: To generate p-¹¹B fusion by directing a laser-accelerated proton beam onto a secondary boron target.

Materials and Equipment:

  • High-power, short-pulse laser (e.g., Petawatt-class).

  • "Pitcher" target: Thin foil of a light element (e.g., 6 µm thick aluminum).[17]

  • "Catcher" target: A solid boron or boron-containing target (e.g., 2 mm thick Boron Nitride).[11][12]

  • Target mounting and positioning system.

  • Vacuum chamber.

  • Alpha particle diagnostics (e.g., CR-39 track detectors, Thomson Parabola Spectrometer).

Methodology:

  • Target Placement: Position the pitcher and catcher targets within the vacuum chamber. The pitcher target is positioned at the laser focus. The catcher target is placed a short distance away to intercept the accelerated protons.

  • Vacuum: Evacuate the chamber to a high vacuum to prevent laser-air breakdown and scattering of particles.

  • Laser Irradiation (Pitcher): A high-intensity laser pulse is focused onto the pitcher target. The laser-matter interaction accelerates protons from the rear surface of the foil via Target Normal Sheath Acceleration (TNSA).[13]

  • Proton Beam Interaction (Catcher): The accelerated proton beam bombards the catcher target, inducing p-¹¹B fusion reactions.

  • Alpha Particle Detection: Alpha particles produced from the fusion reactions are detected and characterized by the diagnostic suite. CR-39 detectors, often placed at various angles, record the tracks of charged particles. These detectors are typically covered with aluminum filters of varying thicknesses to discriminate between protons and alpha particles based on their different stopping ranges.[6][17] A Thomson Parabola Spectrometer can be used to analyze the energy and charge-to-mass ratio of the emitted particles.[6]

Laser-Driven Proton-Boron Fusion: "In-Target" Scheme

This method utilizes a single laser pulse to both generate energetic protons and create the boron plasma.

Objective: To induce p-¹¹B fusion within a single target containing both hydrogen and boron.

Materials and Equipment:

  • High-power, sub-nanosecond laser (e.g., PW-class).[12]

  • Composite target: A thick target rich in both hydrogen and boron (e.g., 0.2 mm thick Boron Nitride, hydrogen-enriched silicon, or boron-doped polymers).[11][12]

  • Target holder.

  • Vacuum chamber.

  • Alpha particle diagnostics.

Methodology:

  • Target Preparation: Fabricate a target containing a high concentration of both hydrogen and boron. This can involve techniques like plasma-enhanced chemical vapor deposition to create hydrogen-boron films on a substrate.[18]

  • Target Mounting: Mount the target in the vacuum chamber at the focal point of the laser.

  • Laser Interaction: A high-energy, relativistic intensity laser pulse is focused directly onto the composite target. The interaction accelerates protons from surface contaminants (hydrocarbons) or from within the target material itself.[6][12]

  • In-Target Fusion: These energetic protons travel through the dense, laser-generated boron plasma, initiating p-¹¹B fusion reactions within the target.[6][12]

  • Product Detection: Alpha particles that escape the target are detected using diagnostics similar to those in the pitcher-catcher scheme.

Alpha Particle Diagnostics using CR-39 Track Detectors

CR-39 is a plastic nuclear track detector that is widely used for detecting charged particles.

Objective: To detect and quantify the alpha particles produced in p-¹¹B fusion experiments.

Protocol:

  • Detector Placement: Position CR-39 detectors at various angles relative to the target normal to measure the angular distribution of the emitted alpha particles.[6]

  • Filtering: Place thin aluminum foils of varying thicknesses (e.g., 6 µm to 15 µm) in front of the CR-39 detectors. These filters block lower-energy protons and other ions, allowing only the more energetic alpha particles to reach the detector.[6]

  • Exposure: Expose the detectors during the laser shot.

  • Etching: After exposure, etch the CR-39 detectors in a sodium hydroxide (NaOH) solution (e.g., 6.05N at 80°C) for a specific duration (e.g., 1-2 hours).[6] The etching process enlarges the tracks left by the charged particles.

  • Analysis: Analyze the etched detectors under a microscope. The size and shape of the tracks can be used to identify the type of particle and its energy. Calibration curves for protons and alpha particles are used to differentiate between them.[17]

Visualizations

Experimental_Workflow_Pitcher_Catcher cluster_laser High-Power Laser System cluster_target Target Assembly cluster_diagnostics Diagnostics Laser High-Intensity Laser Pulse Pitcher Pitcher Target (e.g., Aluminum Foil) Laser->Pitcher Irradiation Catcher Catcher Target (e.g., Boron Nitride) Pitcher->Catcher Accelerated Proton Beam Diagnostics Alpha Particle Detectors (CR-39, Spectrometer) Catcher->Diagnostics Fusion Products (Alpha Particles)

Caption: Workflow for a "Pitcher-Catcher" p-¹¹B fusion experiment.

Experimental_Workflow_In_Target cluster_laser High-Power Laser System cluster_target Target Assembly cluster_diagnostics Diagnostics Laser High-Intensity Laser Pulse Target Composite Target (Hydrogen & Boron Rich) Laser->Target Direct Irradiation Diagnostics Alpha Particle Detectors (CR-39, Spectrometer) Target->Diagnostics Fusion Products (Alpha Particles)

Caption: Workflow for an "In-Target" p-¹¹B fusion experiment.

Alpha_Particle_Detection_Pathway Fusion p-¹¹B Fusion Event Alpha Emitted Alpha Particles Fusion->Alpha Filter Aluminum Filter Alpha->Filter Detector CR-39 Detector Filter->Detector Tracks Latent Particle Tracks Detector->Tracks Etching Chemical Etching (NaOH) Tracks->Etching VisibleTracks Visible Tracks Etching->VisibleTracks Analysis Microscopic Analysis VisibleTracks->Analysis Data Alpha Yield & Energy Spectrum Analysis->Data

Caption: Signaling pathway for alpha particle detection using CR-39.

References

Application Notes and Protocols for Boron-11 Doped Advanced Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doping advanced ceramic materials with the stable isotope Boron-11 (¹¹B) offers a strategic approach to enhancing their intrinsic properties for a wide range of demanding applications. Natural boron consists of approximately 80% ¹¹B and 20% ¹⁰B. While many studies utilize natural boron, the principles of doping and the resulting material enhancements are directly applicable to the use of isotopically enriched this compound. The introduction of ¹¹B into ceramic lattices can significantly modify their thermal, mechanical, electrical, and optical characteristics. These application notes provide an overview of the utility of ¹¹B as a dopant in key advanced ceramics—diamond, silicon carbide (SiC), and aluminum nitride (AlN)—and detail experimental protocols for their synthesis and characterization.

Application Notes

This compound Doped Diamond Films

Boron-doped diamond (BDD) films are a prime example of how introducing a dopant can dramatically alter a material's properties. Undoped diamond is an excellent electrical insulator, but doping with boron transforms it into a p-type semiconductor.[1] This is because the boron atom substitutes a carbon atom in the diamond lattice, creating an acceptor level in the band gap.[2] The electrical resistivity of BDD can be tailored over many orders of magnitude by controlling the boron concentration, making it suitable for a variety of electronic applications.[2][3] Highly doped BDD exhibits metallic conductivity and is a promising material for advanced electrodes due to its wide electrochemical potential window, chemical inertness, and high thermal conductivity.[4][5]

This compound Doped Silicon Carbide (SiC)

Silicon carbide is renowned for its high hardness, excellent thermal stability, and good thermal conductivity. Doping SiC with boron has been shown to be an effective strategy for improving its mechanical properties and sinterability. Boron acts as a sintering aid, promoting densification at lower temperatures.[6] The addition of boron can inhibit grain growth, leading to a finer microstructure and consequently, enhanced mechanical strength.[7] For instance, the compressive flow stress of silicon carbide can be significantly influenced by the amount of boron doping.[6] Boron-doped SiC also finds applications in wear-resistant components and as a structural material in high-temperature environments.[8]

This compound Doped Aluminum Nitride (AlN)

Aluminum nitride is a ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation, making it a critical material in electronic packaging and heat sinks.[9][10] While pure AlN already possesses high thermal conductivity, doping with elements like boron can further enhance its thermal properties.[11] Boron doping can shrink the AlN lattice, which is reported to improve thermal conductivity.[11] This makes ¹¹B-doped AlN a superior material for thermal management in high-power electronics where efficient heat dissipation is paramount.

Quantitative Data Presentation

The following tables summarize the quantitative effects of boron doping on the properties of various advanced ceramic materials.

Table 1: Electrical Properties of Boron-Doped Diamond (BDD) Films

Boron Concentration (atoms/cm³)B/C Ratio in Gas Phase (ppm)Resistivity (Ω·cm)Activation Energy (eV)
~1 x 10¹⁸ - 3 x 10¹⁹-Varies significantly with compensation effects[2]-
1.6 x 10¹⁹-Decreases with increasing B content[3]-
4.2 x 10²¹-~10⁻³[3]Approaches zero (metallic conduction)[3]
-10,000-Lower than for nanocrystalline diamond bonded to silicon[1]
-20,000Exhibits metallic conductivity[1]-

Table 2: Mechanical Properties of Boron-Doped Silicon Carbide (SiC)

Boron Doping (wt%)Sintering MethodRelative Density (%)Average Grain Size (nm)Compressive Flow StressApparent Activation Energy (kJ/mol)
0Hot Isostatic Pressing (HIP)97.1303 times higher than 1.0 wt% B-doped SiC at 1700-1800°C[6]884 ± 80[6]
1.0Hot Isostatic Pressing (HIP)97.1200Flow stresses are almost the same as undoped at 1600°C[6]771 ± 12[6]

Table 3: Thermal Properties of Boron-Doped Aluminum Nitride (AlN)

DopantThermal Conductivity of Polycrystalline AlN (W/m·K)Notes
Undoped17 - 285[12]Varies significantly with purity and sintering process.
BoronCan be improved[11]Boron doping can shrink the lattice, enhancing thermal conductivity.

Experimental Protocols

Synthesis of Boron-Doped Diamond Films via Hot-Filament Chemical Vapor Deposition (HFCVD)

This protocol describes the synthesis of BDD films on a suitable substrate.

Materials and Equipment:

  • HFCVD reactor[13]

  • Tantalum filaments[4]

  • Substrates (e.g., silicon, niobium, alumina)[4]

  • Methane (CH₄) gas

  • Hydrogen (H₂) gas

  • Boron source (e.g., trimethylboron (TMB) in acetone)[13]

  • Acetone for cleaning

  • Diamond powder for seeding[13]

  • Thermostat and bubbler for boron source delivery[13]

Procedure:

  • Substrate Preparation:

    • Clean the substrates ultrasonically in acetone.

    • Seed the substrate surface by treating it with diamond powder to promote nucleation.[13]

  • HFCVD System Setup:

    • Place the prepared substrate in the HFCVD reaction chamber.

    • Position the tantalum filaments at a fixed distance (e.g., 9 mm) from the substrate.[4]

    • Evacuate the chamber to a base pressure.

  • Deposition Process:

    • Introduce hydrogen gas into the chamber.

    • Heat the tantalum filaments to a high temperature (e.g., 2400 °C) to dissociate the hydrogen gas.[4] The substrate temperature will be lower (e.g., approximately 950 °C).[4]

    • Introduce a mixture of methane and hydrogen gas at a specific C/H ratio (e.g., 0.3-0.9%).[4][5]

    • For boron doping, bubble a carrier gas (e.g., hydrogen) through the TMB/acetone solution, which is kept at a controlled temperature (e.g., 0 °C) using a thermostat, and introduce it into the reaction chamber.[13] The B/C ratio in the gas phase will determine the boron concentration in the film.[1]

    • Maintain the deposition pressure at a constant value (e.g., 30 Torr).[4]

    • Continue the deposition for the desired duration (e.g., 10 hours).[4]

  • Cooling and Characterization:

    • After the deposition, turn off the gas supplies and filament power, and allow the system to cool down under vacuum.

    • Remove the BDD-coated substrate for characterization.

Synthesis of Boron-Doped Silicon Carbide Powder by Carbothermal Reduction

This protocol outlines a method for synthesizing B-doped SiC powder.[14]

Materials and Equipment:

  • Methyltriethoxysilane (MTES)

  • Triethyl borate (B(OC₂H₅)₃)

  • Polyacrylonitrile (PAN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Tube furnace

  • Argon (Ar) gas supply

Procedure:

  • Precursor Preparation:

    • Hydrolyze MTES with HCl in a sealed vessel (e.g., MTES:H₂O:HCl = 1:1:0.01) for 1 hour.[14]

    • Add the desired amount of B(OC₂H₅)₃ to the hydrolyzed solution.

    • Separately, dissolve PAN in DMSO to create a solution.

    • Mix the hydrolyzed silicon-boron solution with the PAN-DMSO solution to form a homogeneous solution.[14]

  • Powder Formation:

    • Evaporate the solvents from the mixed solution.

    • Heat the resulting solid precursor to 220 °C to obtain a brown powder.[14]

  • Carbothermal Reduction:

    • Place the precursor powder in a tube furnace.

    • Heat the powder to 1600 °C in an argon atmosphere to convert it to boron-doped SiC powder.[14]

Characterization Protocols

This method is used to determine the electrical resistivity of the doped ceramic films.[15][16][17]

Equipment:

  • Four-point probe measurement setup

  • Current source

  • Voltmeter

Procedure:

  • Place the four equally spaced probes in a line on the surface of the ceramic film.[16]

  • Apply a known DC current through the two outer probes.[16]

  • Measure the voltage across the two inner probes.[16]

  • Calculate the sheet resistance (Rs) using the measured voltage and current, and a geometric correction factor.[18]

  • Measure the thickness of the film (t).

  • Calculate the volume resistivity (ρ) using the formula: ρ = Rs * t.[18]

This non-destructive technique is used to measure the thermal diffusivity, from which thermal conductivity can be calculated.[19][20][21][22]

Equipment:

  • Laser Flash Apparatus (LFA)

  • Sample holder

  • Infrared detector

  • Data acquisition system

Procedure:

  • Prepare a small, disc-shaped sample with a known thickness. The surfaces should be flat and parallel.

  • Coat the sample with a thin layer of graphite to ensure good absorption of the laser pulse and uniform emissivity.[23]

  • Place the sample in the LFA furnace and establish the desired measurement temperature.

  • Fire a short, high-intensity laser pulse at the front face of the sample.[21]

  • The infrared detector on the rear face of the sample records the temperature rise as a function of time.[21]

  • The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

  • The thermal conductivity (κ) is then calculated using the equation: κ = α * ρ * C_p, where α is the thermal diffusivity, ρ is the density, and C_p is the specific heat capacity of the material.[22]

Nanoindentation is used to determine the hardness and elastic modulus of the ceramic material at the nanoscale.[24][25][26][27]

Equipment:

  • Nanoindenter with a Berkovich (three-sided pyramid) diamond tip

  • Atomic Force Microscope (AFM) for imaging the indentation (optional)

Procedure:

  • Mount the ceramic sample securely on the nanoindenter stage.

  • Bring the indenter tip into contact with the sample surface.

  • Apply a controlled load to the indenter, causing it to penetrate the material. The load and displacement are continuously recorded.[28]

  • Hold the load at its maximum value for a short period to allow for any time-dependent plastic deformation.

  • Unload the indenter, again continuously recording the load and displacement.

  • The hardness is calculated from the maximum load divided by the projected contact area.

  • The elastic modulus is determined from the slope of the initial portion of the unloading curve.[26]

  • Raman Spectroscopy: This technique is used to identify the phases present in the ceramic and to assess the effects of doping on the crystal structure.[8][29][30] A laser is directed at the sample, and the scattered light is analyzed. The resulting Raman spectrum provides a fingerprint of the material's vibrational modes.[30]

  • Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of the material as a function of depth. A primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer.[31][32][33][34] This is particularly useful for quantifying the concentration and distribution of this compound dopants.[32]

Visualizations

Experimental_Workflow_BDD_Synthesis cluster_prep Substrate Preparation cluster_hfcVD HFCVD Process cluster_post Post-Deposition Cleaning Substrate Cleaning (Acetone) Seeding Seeding (Diamond Powder) Cleaning->Seeding Loading Substrate Loading Seeding->Loading Evacuation Chamber Evacuation Loading->Evacuation Heating Filament & Substrate Heating Evacuation->Heating Gas_Intro Gas Introduction (H2, CH4, B-source) Heating->Gas_Intro Deposition Deposition Gas_Intro->Deposition Cooling Cooling Deposition->Cooling Characterization Characterization Cooling->Characterization

Caption: Workflow for the synthesis of this compound doped diamond films via HFCVD.

Boron_Doping_Effects cluster_diamond Diamond cluster_sic Silicon Carbide cluster_aln Aluminum Nitride Doping This compound Doping Electrical Decreased Electrical Resistivity (p-type semiconductor) Doping->Electrical Mechanical Enhanced Mechanical Strength & Sinterability Doping->Mechanical Thermal Improved Thermal Conductivity Doping->Thermal

Caption: Influence of this compound doping on the properties of advanced ceramics.

References

Application Notes and Protocols for Boron-11 Containing Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of boron-11 containing nanoparticles in drug delivery systems. It includes detailed protocols for their synthesis, characterization, and evaluation, along with key performance data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Boron-containing nanoparticles are emerging as a versatile platform in nanomedicine, primarily driven by their unique chemical properties and potential in targeted cancer therapy.[1] The stable isotope this compound (¹¹B), which constitutes about 80% of natural boron, is of particular interest for applications beyond the well-known Boron Neutron Capture Therapy (BNCT), which utilizes boron-10.[2] this compound's utility is being explored in areas such as Boron Proton Capture Therapy (BPCT) and as a component of stimuli-responsive drug delivery systems.[2][3]

These nanoparticles, including elemental boron nanoparticles, boron nitride nanotubes (BNNTs), and boron-based composite materials, offer several advantages:

  • High Payload Capacity: They can be engineered to carry a significant amount of therapeutic agents.[4]

  • Biocompatibility: Many boron-based nanomaterials exhibit good biocompatibility and low cytotoxicity.[5][6]

  • Chemical Stability and Versatility: Their surfaces can be functionalized for targeted delivery and controlled release.[7][8]

  • Stimuli-Responsiveness: Some boron-based systems can be designed to release drugs in response to specific triggers in the tumor microenvironment, such as pH.[3][9]

This document will focus on the practical aspects of working with this compound containing nanoparticles for drug delivery applications.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on boron-containing nanoparticles for drug delivery.

Table 1: Nanoparticle Physicochemical Characteristics

Nanoparticle TypeMean Size (nm)Surface Charge (mV)Drug LoadedReference
Elemental Boron (B) NPs50--[2]
PEG-coated B NPs---[10]
BCNO Nanoparticles (self-assembled)160Negative-[9]
BCNO Nanoparticles (disintegrated)6Positive-[9]
Boron Nitride Nanotubes (BNNTs)--Curcumin[11]
Hydroxyl-functionalized Boron NPs14-36--[12]
p-boronophenylalanine nanocrystalline58.0 ± 6.7--
Medium MAP-CPT nanoparticles~30Slightly negativeCamptothecin (CPT)[13]

Table 2: Drug Loading and Release

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Release ConditionsMax Release (%)Reference
BNNTsCurcuminup to 13 wt%---[11]
BNNTs coated with GBM cell membranesDoxorubicin2.1595.6pH 4.5, 168 h-[3]
BNNSs@DOXDoxorubicin~86.2-Acidic pH50-57 (pH 5.5-6.2)[3]

Table 3: In Vitro & In Vivo Boron Accumulation

Nanoparticle TypeCell Line / Animal ModelBoron Concentration (µg/g or µg/mL)Time PointReference
Elemental Boron (B) NPsMNNG/Hos osteosarcoma cells44.7 (at 80 ppm incubation)24 h[2]
Elemental Boron (B) NPsMNNG/Hos osteosarcoma cells59.3 (at 100 ppm incubation)24 h[2]
Liposomal BoronB16 melanoma-bearing mice73.2–77.6 µg ¹⁰B/g of tumor-[4]
SP94-LB@BA-MSNHepatocellular carcinoma mouse model40.18 ± 5.41 ppm in tumor4 h[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound containing nanoparticles.

Protocol: Synthesis of Elemental Boron Nanoparticles via Pulsed Laser Ablation

This protocol describes the synthesis of elemental boron nanoparticles in water using pulsed laser ablation, a method that produces nanoparticles with high purity.[10]

Materials:

  • Bulk crystalline boron target

  • Deionized water

  • Glass cuvette

  • Yb:KGW femtosecond laser system (1030 nm wavelength, 270 fs pulse duration, 200 kHz frequency)

  • F-theta lens (100-mm focal distance)

Procedure:

  • Fix the bulk crystalline boron target vertically inside the glass cuvette.

  • Fill the cuvette with 50 mL of deionized water, ensuring a 2 mm liquid layer between the inner glass wall and the target.

  • Focus the laser beam onto the surface of the boron target using the F-theta lens.

  • Initiate laser ablation with a pulse energy of 20 µJ.

  • Continue the ablation process until a sufficient concentration of nanoparticles is achieved, which can be monitored by observing the solution's color change.

  • The resulting colloidal solution of boron nanoparticles can be used for further functionalization or characterization.

Protocol: Functionalization of Boron Nanoparticles with Polyethylene Glycol (PEG)

This protocol outlines the surface modification of boron nanoparticles with PEG to improve their colloidal stability.[10]

Materials:

  • Synthesized elemental boron nanoparticle solution

  • Polyethylene glycol (PEG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add PEG to the aqueous solution of boron nanoparticles.

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the physical adsorption or chemical conjugation of PEG onto the nanoparticle surface.

  • Purify the PEG-coated nanoparticles by centrifugation to remove excess, unbound PEG.

  • Resuspend the nanoparticle pellet in PBS or another appropriate buffer for biological experiments.

  • Characterize the colloidal stability of the functionalized nanoparticles using techniques like Dynamic Light Scattering (DLS).

Protocol: In Vitro Cellular Uptake Assessment by ICP-MS

This protocol details the quantification of boron nanoparticle uptake by cancer cells using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2]

Materials:

  • MNNG/Hos osteosarcoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Boron nanoparticle solution (e.g., 80 ppm and 100 ppm)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nitric acid (for digestion)

  • ICP-MS instrument

Procedure:

  • Seed MNNG/Hos cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the boron nanoparticle solutions at desired concentrations (e.g., 80 ppm and 100 ppm) in a complete culture medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, wash the cells three times with PBS to remove any nanoparticles that are not internalized.

  • Detach the cells using Trypsin-EDTA and collect them by centrifugation.

  • Count the number of cells to normalize the boron content per cell.

  • Digest the cell pellet with nitric acid to dissolve the nanoparticles and release the boron.

  • Analyze the boron concentration in the digested samples using ICP-MS.

  • Calculate the amount of boron per cell or per million cells.

Visualizations

Experimental Workflow: Nanoparticle Synthesis, Functionalization, and Cellular Uptake

G cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_evaluation In Vitro Evaluation BoronTarget Bulk Boron Target Ablation Laser Ablation in Water BoronTarget->Ablation Laser Pulsed Laser Laser->Ablation BNPs Elemental Boron NPs Ablation->BNPs Coating Surface Coating BNPs->Coating Dispersion PEG PEG PEG->Coating PEG_BNPs PEG-coated Boron NPs Coating->PEG_BNPs Incubation Incubation (24h) PEG_BNPs->Incubation Treatment Cells Cancer Cells Cells->Incubation Uptake Cellular Uptake Incubation->Uptake

Caption: Workflow for synthesis, functionalization, and cellular uptake of boron nanoparticles.

Logical Relationship: Stimuli-Responsive Drug Delivery Mechanism

G Start Systemic Administration of Drug-Loaded Boron Nanoparticle Circulation Circulation in Bloodstream (Physiological pH ~7.4) Start->Circulation EPR Accumulation at Tumor Site (EPR Effect) Circulation->EPR TumorMicro Tumor Microenvironment (Acidic pH) EPR->TumorMicro Disassembly Nanoparticle Disassembly/ Drug Release TumorMicro->Disassembly pH Trigger Effect Therapeutic Effect Disassembly->Effect

Caption: pH-responsive drug release from boron nanoparticles in the tumor microenvironment.

Signaling Pathway: Potential p53-Mediated Apoptosis Enhancement

While the precise signaling pathways for this compound nanoparticle-mediated effects are still under investigation, proton therapy, which can be enhanced by these nanoparticles, is known to induce apoptosis through p53-dependent pathways.[10]

G ProtonTherapy Proton Therapy + This compound Nanoparticles DNA_Damage Increased DNA Damage ProtonTherapy->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential p53-dependent apoptotic pathway enhanced by this compound nanoparticles.

Conclusion

This compound containing nanoparticles represent a promising and versatile platform for advanced drug delivery. Their favorable physicochemical properties, coupled with the potential for targeted and stimuli-responsive drug release, make them attractive candidates for further research and development in cancer therapy and other biomedical applications. The protocols and data presented here provide a foundation for researchers to design and execute their own studies in this exciting field. Further investigations into the detailed biological interactions and long-term toxicological profiles of these nanoparticles will be crucial for their successful clinical translation.

References

Troubleshooting & Optimization

Optimizing detection sensitivity for low concentration Boron-11 samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the detection sensitivity of low-concentration Boron-11 (¹¹B) samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing low concentrations of this compound?

A1: The accurate determination of low concentrations of boron is challenging due to several factors. Boric acid is volatile and ubiquitous, creating a high risk of sample contamination and loss during preparation[1]. A significant issue in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the "memory effect," where boron from a previous sample adsorbs to the sample introduction system and elevates the signal in subsequent samples[2]. In Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), spectral interferences, particularly from iron, can lead to inaccurate measurements[3][4]. Additionally, sample matrices can suppress the ionization efficiency in the plasma, resulting in negatively biased results[3].

Q2: Which analytical technique is more sensitive for low this compound concentrations: ICP-MS or ICP-OES?

A2: ICP-MS is generally more sensitive than ICP-OES for detecting low concentrations of boron. The detection limits for ICP-MS are often in the parts per billion (µg/L) range, which can be three orders of magnitude better than ICP-OES, whose detection limits are typically in the parts per million (mg/L) range[5]. While ICP-OES is a robust technique, it may not be adequately sensitive for applications involving biological tissues or other samples with naturally low boron levels[5][6][7].

Q3: What is the "memory effect" in Boron analysis, and why is it a problem?

A3: The boron memory effect is a phenomenon where boron from a previously analyzed sample is not completely washed out from the ICP-MS sample introduction system (e.g., tubing, spray chamber, nebulizer, torch)[2]. This residual boron then contributes to the signal of subsequent samples, including blanks, leading to artificially elevated and inaccurate results[2]. This effect is particularly pronounced for boron because boric acid in acidic solutions can adsorb onto surfaces, especially those made of glass[2].

Q4: How can I prevent contamination of my low-concentration boron samples?

A4: Preventing contamination is critical for accurate low-level boron analysis. Since boron is ubiquitous, meticulous sample handling is required[1]. Use labware made of materials other than borosilicate glass to avoid leaching[2]. All sample preparation should ideally be conducted in a clean lab environment with HEPA filters. Be mindful of reagents, as they can be a source of boron background contamination[1].

Q5: Can the isotopic ratio of ¹¹B/¹⁰B be affected during analysis?

A5: Yes, the measured ¹¹B/¹⁰B ratio can be influenced by several factors. In ICP-MS, instrumental parameters and the sample matrix can cause mass discrimination effects, where one isotope is transmitted more efficiently than the other[6]. For instance, a high concentration of other elements in the sample can suppress the signal of ¹⁰B more than ¹¹B, leading to an artificially high ¹¹B/¹⁰B ratio[6].

Troubleshooting Guides

Issue 1: High or Drifting Blank Signal (Memory Effect)

Question: My blank readings show a consistently high or slowly decreasing boron signal after running a standard or sample. How can I resolve this?

Answer: This indicates a boron memory effect. Follow these steps to mitigate it:

  • Optimize Rinse Solution: Standard nitric acid rinses are often insufficient[2]. Switch to an alkaline rinse solution (e.g., containing ammonia) to convert boric acid to a more easily rinsed form[2]. The injection of ammonia gas into the spray chamber has been shown to effectively eliminate the memory effect and enhance sensitivity[8].

  • Increase Washout Time: Ensure that the rinse time between samples is long enough for the boron signal to return to the baseline[2].

  • Add Complexing Agents: Adding a complexing agent like EDTA to an alkaline rinse solution can help prevent the precipitation of matrix elements such as calcium and iron, which can trap boron[2].

  • Use Hydrofluoric Acid (HF): In some cases, adding a low concentration of HF (e.g., 1% v/v) to samples and carrier solutions can help eliminate the memory effect[5].

  • Check Sample Introduction System: Replace borosilicate glass components with materials like PFA or quartz to minimize boron adsorption.

Issue 2: Low Signal Intensity or Poor Sensitivity

Question: The signal for my low-concentration this compound sample is weak and barely distinguishable from the noise. What can I do to improve it?

Answer: A weak signal can stem from sample preparation, instrument settings, or matrix effects.

  • Optimize Sample Preparation:

    • Pre-concentration: For samples with very low boron levels, such as those in high-salt matrices, use a boron-specific anion-exchange resin (e.g., Amberlite IRA 743) to separate boron from the matrix and concentrate it[6][9].

    • Prevent Volatilization: Boron can be lost as volatile boric acid, especially during acid digestion. The addition of mannitol can suppress this volatilization[10].

  • Optimize Instrument Parameters (ICP-MS/OES):

    • Review and optimize settings such as nebulizer gas flow, plasma power, and ion lens voltages to maximize boron ion transmission and detection.

    • Ensure the nebulizer is not clogged, as this can lead to poor precision. Back-flushing is a recommended cleaning procedure[2].

  • Address Matrix Effects: High concentrations of other elements in the sample can suppress the boron signal. Dilute the sample if possible, or use matrix-matched standards for calibration. The use of an internal standard can also help compensate for these effects[6].

  • Enhance Signal-to-Noise Ratio: This can be achieved by either increasing the signal or decreasing the noise. Methods include injecting a larger sample volume, using a smaller diameter chromatography column to increase peak height, or using signal averaging by performing multiple scans[11][12].

Issue 3: Inaccurate Results in ICP-OES due to Interferences

Question: My this compound results from ICP-OES seem erroneously high, especially in samples containing iron. How do I correct for this?

Answer: This is likely due to spectral interference from iron, a common issue in ICP-OES analysis of boron.

  • Select an Alternative Wavelength: The most sensitive wavelength for boron, 249.773 nm, is subject to interference from an iron emission line at 249.782 nm[3][4]. If your samples contain iron, switch to a less sensitive but interference-free boron wavelength, such as 208.957 nm[4][9][13].

  • Apply Interference Correction: Modern ICP-OES software often includes features for inter-element correction (IEC). This involves measuring the signal from the interfering element at the boron wavelength and subtracting its contribution.

  • Separate Boron from the Matrix: As mentioned previously, using a boron-specific resin can remove interfering elements like iron before analysis[9].

Data Summary Tables

Table 1: Comparison of Common Analytical Techniques for this compound

TechniqueTypical Detection LimitKey AdvantagesCommon Challenges
ICP-MS 0.01 mg/L[3] to < 1 µg/LHigh sensitivity, isotopic analysis capability[3][5]Memory effect, matrix suppression[2][6]
ICP-OES 0.005 - 0.01 mg/L[3]Simplicity, multielement capability[6][7]Spectral interferences (e.g., from Fe, Cr), lower sensitivity[3][4]
TIMS Can analyze nanogram-level samples[10]High precision and accuracy for isotopic ratios[14]Time-consuming sample preparation and analysis[14]

Table 2: Troubleshooting Summary for Low ¹¹B Signal

SymptomPossible CauseRecommended Action
High Blank Signal Boron Memory EffectUse alkaline rinse, increase washout time, use ammonia gas injection[2][8]
Poor Reproducibility Inconsistent sample uptake, nebulizer issuesCheck for nebulizer clogs, ensure consistent sample matrix[2]
Low Signal Intensity Matrix suppression, low concentrationDilute sample, use matrix-matched standards, pre-concentrate boron with resin[3][9]
Erroneously High Results (ICP-OES) Spectral interference from Iron (Fe)Use an interference-free wavelength (e.g., 208.957 nm)[4][13]
Analyte Loss Volatilization during sample prepAdd mannitol to suppress boric acid volatilization[10]

Experimental Protocols & Visualizations

Protocol: Mitigating Boron Memory Effect in ICP-MS

This protocol outlines a standard procedure for minimizing the boron memory effect between samples.

  • Prepare Alkaline Rinse Solution: Prepare a rinse solution of 2% ammonia (NH₃) in deionized water. For matrices with high levels of Ca or Fe, add 0.1% EDTA.

  • Set Up Washout Method: In your ICP-MS software, create a washout method with an extended rinse time. A minimum of 3-5 minutes is recommended initially.

  • Analyze High-Concentration Sample: Run a high-concentration boron standard or sample.

  • Perform Washout: Immediately following the high-concentration sample, run the washout method using the prepared alkaline rinse solution.

  • Monitor Boron Signal: Continuously monitor the ¹¹B signal during the washout. The signal should drop to the baseline level observed before the analysis of the high-concentration sample.

  • Analyze Blank: After the washout, analyze a blank sample to confirm that the memory effect has been eliminated and the signal is at or below the limit of detection.

  • Adjust Rinse Time: If the blank is still elevated, increase the washout time or consider using more aggressive rinse solutions as described in the troubleshooting guide.

Boron_Memory_Effect_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle cluster_decision Verification cluster_result Outcome prep_rinse Prepare Alkaline Rinse Solution (e.g., 2% NH3) setup_wash Set Extended Washout Time in ICP-MS Method run_sample Analyze High-Conc. Boron Sample setup_wash->run_sample run_wash Run Washout Method with Alkaline Rinse run_sample->run_wash monitor_signal Monitor ¹¹B Signal (Return to Baseline) run_wash->monitor_signal run_blank Analyze Blank Sample monitor_signal->run_blank check_blank Blank Signal Acceptable? run_blank->check_blank proceed Proceed to Next Sample check_blank->proceed Yes troubleshoot Increase Rinse Time/ Optimize Rinse Solution check_blank->troubleshoot No troubleshoot->run_wash

Caption: Workflow for mitigating the boron memory effect in ICP-MS analysis.

Logical Diagram: Troubleshooting Low Signal-to-Noise Ratio

This diagram illustrates the decision-making process for addressing a low signal-to-noise (S/N) ratio for ¹¹B.

Low_SN_Troubleshooting cluster_signal Increase Signal (S) cluster_noise Decrease Noise (N) start Low S/N Ratio for ¹¹B Detected check_sample_prep Optimize Sample Prep? (e.g., Pre-concentration) start->check_sample_prep check_washout Improve Washout? (Memory Effect) start->check_washout check_lc_params Optimize LC/Injection? (e.g., Larger Volume) check_sample_prep->check_lc_params No Improvement end_node S/N Ratio Improved check_sample_prep->end_node Improvement check_ms_params Optimize MS Settings? (e.g., Ion Source) check_lc_params->check_ms_params No Improvement check_lc_params->end_node Improvement check_ms_params->end_node Improvement check_interferences Reduce Interferences? (Spectral/Matrix) check_washout->check_interferences No Improvement check_washout->end_node Improvement check_electronics Use Signal Averaging/ Digital Filtering? check_interferences->check_electronics No Improvement check_interferences->end_node Improvement check_electronics->end_node Improvement

Caption: Decision tree for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: Boron Neutron Capture Therapy Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of Boron Neutron Capture Therapy (BNCT). It is intended for researchers, scientists, and drug development professionals working in the field.

Troubleshooting Guides

This section offers solutions to common problems encountered during BNCT experiments.

Problem Potential Causes Recommended Solutions
Low Boron Accumulation in Tumor - Inefficient boron delivery agent. - Suboptimal administration route or dosing schedule. - Poor tumor vascularization. - Heterogeneous expression of cellular uptake pathways (e.g., amino acid transporters for BPA).[1]- Screen alternative boron delivery agents: Explore third-generation agents like boron-containing nanoparticles or monoclonal antibodies.[2] - Optimize delivery protocol: Experiment with different administration routes (e.g., intra-arterial), infusion times, and fractionation schedules.[3] - Characterize tumor model: Ensure the animal model has adequate vascularization and expresses the necessary transporters for the chosen boron agent.
High Boron Concentration in Healthy Tissue - Low selectivity of the boron delivery agent. - Rapid clearance from the tumor and redistribution to normal tissues. - "Leaky" vasculature in normal tissues surrounding the tumor.- Select a more tumor-specific agent: Utilize agents that target tumor-specific receptors or antigens. - Modify the delivery vehicle: Encapsulate the boron agent in liposomes or nanoparticles to improve its pharmacokinetic profile.[4][5] - Adjust the timing of irradiation: Allow more time for the boron agent to clear from normal tissues before neutron irradiation.[4]
Suboptimal Neutron Beam Penetration - Inadequate neutron beam energy for deep-seated tumors. - Poor beam shaping and collimation, leading to neutron scattering.[6]- Utilize an epithermal neutron beam: These neutrons have higher energy and can penetrate deeper into tissues before becoming thermalized at the tumor site.[7] - Optimize the Beam Shaping Assembly (BSA): The BSA, consisting of moderators, reflectors, filters, and a collimator, should be tailored to produce a neutron beam with the desired energy spectrum.[6][8]
Excessive Dose to Normal Tissue - High thermal neutron flux in healthy tissues. - Presence of boron in normal tissues. - Gamma contamination of the neutron beam.- Refine the treatment plan: Use computational modeling to optimize the beam angle and field size to spare normal tissues. - Improve boron agent selectivity: As mentioned above, a higher tumor-to-normal tissue boron ratio is crucial.[3][4][9][10] - Incorporate appropriate filters in the BSA: Use filters to remove unwanted thermal neutrons and gamma rays from the beam.[6] - Consider tissue compensators: These can help to create a more uniform dose distribution and spare critical structures.[11]
Inaccurate Dosimetry - Reliance on blood boron concentrations, which may not reflect tumor boron levels.[12] - Lack of real-time boron concentration measurement in the tumor.[12]- Develop methods for real-time boron measurement: Investigate techniques like prompt gamma-ray spectroscopy or PET imaging with boron-10 labeled agents. - Perform detailed biodistribution studies: Thoroughly characterize the uptake and retention of the boron agent in the tumor and normal tissues in your specific model.

Frequently Asked Questions (FAQs)

Boron Delivery Agents

Q1: What are the ideal characteristics of a boron delivery agent for BNCT?

An ideal boron delivery agent should possess the following characteristics:

  • High Tumor Selectivity: It should preferentially accumulate in tumor cells, resulting in high tumor-to-normal tissue and tumor-to-blood boron concentration ratios (ideally >3-4:1).[3][4][9][13]

  • Sufficient Boron Concentration: It needs to deliver a sufficient amount of boron-10 to the tumor (approximately 20 µg of ¹⁰B per gram of tumor tissue) for a therapeutic effect.[3][4][13]

  • Low Inherent Toxicity: The agent itself should be non-toxic at the administered dose.[3][4][13]

  • Favorable Pharmacokinetics: It should have relatively rapid clearance from the blood and normal tissues but persist in the tumor during the neutron irradiation period.[3][4][9][13]

  • Good Water Solubility and Stability: The agent should be easy to formulate and administer.[1]

Q2: My boronophenylalanine (BPA) uptake is variable. What could be the cause?

Significant variability in BPA uptake is a known challenge.[4] Potential causes include:

  • Heterogeneous Tumor Microenvironment: Variations in blood flow and the integrity of the blood-brain barrier within the tumor can affect BPA delivery.

  • Differential Expression of Amino Acid Transporters: BPA is taken up by cells via L-type amino acid transporters (LATs). The expression of these transporters can vary between different tumor types and even within the same tumor, leading to heterogeneous BPA distribution.[1]

  • Competition with Natural Amino Acids: High levels of circulating amino acids can compete with BPA for uptake through LATs.

Q3: Are there alternatives to BPA and BSH?

Yes, extensive research is focused on developing "third-generation" boron delivery agents to overcome the limitations of Boronophenylalanine (BPA) and Sodium Borocaptate (BSH).[2] These include:

  • Boron-containing monoclonal antibodies: Target tumor-specific antigens.

  • Liposomes and nanoparticles: Can improve the biodistribution and tumor targeting of boron compounds.[4][5]

  • Boronated porphyrins, nucleosides, and peptides: Designed to exploit specific biological pathways in cancer cells.[4][5]

Neutron Source and Beam Quality

Q4: What is the difference between thermal and epithermal neutron beams, and which is better for BNCT?

  • Thermal neutrons have low energy and a shallow penetration depth in tissue. They are suitable for treating superficial tumors like melanomas.

  • Epithermal neutrons have higher energy and can penetrate deeper into tissue before being moderated to thermal energies at the tumor site.[7] This makes them more suitable for treating deep-seated tumors such as glioblastomas and head and neck cancers.[7]

Q5: How can I optimize the neutron beam for my experiment?

Optimizing the neutron beam involves designing an effective Beam Shaping Assembly (BSA).[6] The key components and considerations are:

  • Moderator: Slows down fast neutrons from the source to the epithermal energy range.

  • Reflector: Scatters neutrons back towards the beamline, increasing the neutron flux.

  • Filters: Remove unwanted radiation, such as fast neutrons and gamma rays, which contribute to the dose in healthy tissue.[6]

  • Collimator: Narrows the neutron beam to target the tumor precisely and shield surrounding tissues.[6]

The optimal BSA design depends on the specific characteristics of the neutron source (e.g., accelerator type and target material) and the clinical application.[6]

Dosimetry and Normal Tissue Tolerance

Q6: How is the dose in BNCT calculated, and what are the challenges?

The total dose in BNCT is a composite of contributions from different radiation types:

  • High-LET alpha particles and lithium-7 nuclei from the ¹⁰B(n,α)⁷Li reaction.

  • High-LET protons from the ¹⁴N(n,p)¹⁴C reaction in tissue.

  • Low-LET gamma rays from the ¹H(n,γ)²H reaction and from the beam itself.

A major challenge is the imprecise nature of dosimetry, which has often relied on blood boron concentrations as a surrogate for tumor boron levels.[12] This may not be accurate and highlights the need for real-time, in-situ measurements of boron concentration in the tumor.[12][14]

Q7: What are the critical considerations for normal tissue tolerance in BNCT?

BNCT must be delivered within the tolerable dose limits of the surrounding normal tissues.[15][16] Key considerations include:

  • Single Fraction Irradiation: BNCT is typically delivered in a single fraction, so understanding the acute and late effects on normal tissues from a single high dose is crucial.[15]

  • Relative Biological Effectiveness (RBE) and Compound Biological Effectiveness (CBE): These factors are used to weight the physical absorbed dose to account for the different biological impacts of the various radiation components and the specific boron compound used.[15][16] These values can vary for different tissues and endpoints.

  • Specific Organ Tolerance: The tolerance doses for critical organs in the radiation field, such as the skin, brain, and mucous membranes, must be respected.[15][16] For example, lethal brain necrosis has been observed in animal studies at doses between 27 and 39 Gy.[17]

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation of a New Boron Delivery Agent A Synthesis and Characterization of New Boron Agent B In Vitro Cytotoxicity and Boron Uptake Assays A->B C Biodistribution Studies in Tumor-Bearing Animal Models B->C D BNCT Efficacy Studies in Animal Models C->D E Normal Tissue Toxicity Evaluation C->E D->E F Selection of Lead Candidate for Clinical Trials E->F

Caption: Workflow for the preclinical evaluation of a novel boron delivery agent.

logical_relationship cluster_bnct_components Key Components for Successful BNCT A Sufficient Boron-10 in Tumor D Successful Tumor Cell Kill A->D B Low Boron in Normal Tissue B->D C Adequate Thermal Neutron Fluence at Tumor C->D

Caption: Logical relationship of key components for effective BNCT.

References

Technical Support Center: Mitigating Anomalous Diffusion of Boron-11 in Silicon Doping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the anomalous diffusion of Boron-11 during silicon doping experiments.

Troubleshooting Guides

This section addresses common problems encountered during this compound doping in silicon and provides step-by-step solutions.

Issue 1: Excessive Boron Diffusion Leading to Deeper than Expected Junctions

  • Question: My SIMS/SRP analysis shows that the this compound profile is significantly broader and deeper than predicted by my models, leading to short-channel effects. What could be the cause and how can I fix it?

  • Answer: This issue is characteristic of Transient Enhanced Diffusion (TED) . TED is a phenomenon where the diffusion of boron is temporarily and significantly increased.[1][2] This anomalous diffusion is primarily driven by a supersaturation of silicon self-interstitials, which are generated by the ion implantation process.[1][2][3] These excess interstitials interact with boron atoms, kicking them out of their substitutional sites into interstitial positions where they can move more easily.[1]

    Troubleshooting Steps:

    • Optimize Annealing Conditions: The duration and temperature of the post-implantation anneal are critical. TED is a transient effect with a decay time that decreases rapidly as the anneal temperature increases.[4]

      • Recommendation: Employ Rapid Thermal Annealing (RTA) instead of conventional furnace annealing.[4][5][6] RTA uses high temperatures (e.g., 950°C to 1100°C) for very short durations (seconds), which helps to dissolve interstitial clusters and activate the boron dopant with minimal diffusion.[1][5] High ramp rates (300-400 °C/s) are particularly effective at suppressing TED.[1]

    • Implement Co-doping: Introducing a co-dopant species, such as Carbon, can effectively suppress TED.

      • Mechanism: Carbon atoms in the silicon lattice act as traps for the excess silicon interstitials that cause enhanced boron diffusion.[2][7]

      • Recommendation: Consider a carbon co-implantation step prior to or concurrently with the this compound implantation.

    • Utilize Point Defect Engineering (PDE): This advanced technique involves using high-energy ion bombardment to create a vacancy-rich region near the surface where the boron is located.

      • Mechanism: These vacancies can recombine with the excess interstitials, reducing their concentration and thus mitigating TED.[2][8]

      • Recommendation: If available, explore high-energy (MeV) ion implantation of species like Silicon or Fluorine to generate a desired point defect profile.[8]

Issue 2: Poor Boron Activation After Annealing

  • Question: Despite achieving the desired junction depth, the sheet resistance of my doped layer is too high, indicating poor electrical activation of the boron. What are the likely causes and solutions?

  • Answer: Low activation of boron can be linked to several factors, including the formation of boron-interstitial clusters (BICs) and insufficient thermal budget during annealing. At high concentrations, boron atoms can cluster together, rendering them electrically inactive.[1]

    Troubleshooting Steps:

    • Adjust Annealing Parameters: The annealing process is crucial for breaking up boron clusters and moving boron atoms into substitutional, electrically active sites in the silicon lattice.[9]

      • Recommendation: Increase the peak temperature during your RTA process. For instance, annealing at 1100°C for as short as 10 seconds can significantly improve hole concentration.[9] Spike annealing at temperatures around 1050°C can provide a good balance between high activation and minimal diffusion.[10]

    • Review Implantation Dose: Very high implantation doses can lead to increased formation of inactive boron clusters.

      • Recommendation: If your application allows, consider reducing the this compound implantation dose. The activated fraction of implanted boron tends to decrease as the dose increases.[10]

    • Consider Alternative Doping Methods: For applications requiring extremely high, damage-free doping levels, alternative methods can be explored.

      • Recommendation: Investigate molecular monolayer doping (MLD), which can achieve high levels of boron activation with minimal crystal damage.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is Transient Enhanced Diffusion (TED) of this compound in silicon?

    • A1: TED is the anomalous, rapid diffusion of boron that occurs during the initial stages of post-implantation annealing.[1][3] It is caused by a high concentration of silicon interstitials created during the ion implantation process.[1][2] These interstitials interact with boron atoms, significantly increasing their mobility and leading to deeper junctions than expected from equilibrium diffusion models.[1] The effect is transient because the excess interstitials are eventually annihilated or incorporated into the lattice as the anneal proceeds.[4]

  • Q2: How does Rapid Thermal Annealing (RTA) help mitigate TED?

    • A2: RTA is a key technique for controlling TED.[5][6] It involves heating the silicon wafer to high temperatures (typically >900°C) for very short periods (a few seconds).[5] The decay time for the interstitial-driven enhanced diffusion decreases rapidly with increasing temperature.[4] RTA provides a sufficient thermal budget to electrically activate the boron and anneal out implantation damage while minimizing the time window during which TED is active.[1][4]

  • Q3: What is the role of Carbon co-doping in controlling this compound diffusion?

    • A3: Co-implanting carbon with boron is an effective strategy to suppress TED.[2][7] Substitutional carbon atoms in the silicon lattice act as sinks for the excess silicon interstitials that mediate the enhanced diffusion of boron.[7] By trapping these interstitials, carbon reduces their availability to interact with boron atoms, thereby retarding the anomalous diffusion.[2][7]

  • Q4: Can pre-amorphization of the silicon substrate help control boron diffusion?

    • A4: Yes, pre-amorphization implantation (PAI) using a species like Germanium or Silicon before boron implantation can influence the final dopant profile. While boron diffuses much faster in amorphous silicon than in crystalline silicon, the subsequent solid-phase epitaxial regrowth (SPER) at lower temperatures can help confine the dopant profile.[12] However, a band of defects, known as end-of-range (EOR) defects, forms at the original amorphous/crystalline interface, which can be a source of interstitials during subsequent annealing, potentially causing some TED.[8] Therefore, the PAI and annealing conditions must be carefully optimized.

  • Q5: What are typical RTA parameters for this compound activation with minimal diffusion?

    • A5: Optimal RTA parameters depend on the implant energy, dose, and desired junction characteristics. However, a general guideline is to use high temperatures and short times. For example, "spike" anneals with peak temperatures of 1000°C to 1050°C and near-zero dwell time are common.[10] Other processes might use temperatures up to 1100°C for a few seconds.[5][9] The goal is to maximize the ratio of the rate of defect annealing and dopant activation to the rate of dopant diffusion.

Data Presentation

Table 1: Rapid Thermal Annealing (RTA) Parameters and Effects on this compound

Peak Temperature (°C)Annealing Time (s)Ramp-up Rate (°C/s)Implant Dose (ions/cm²)Key ObservationReference
950 - 11005 - 160504 x 10¹⁶Reduces thermal budget by a factor of 100 compared to furnace annealing.[5]
1000Spike~251 x 10¹⁵Results in a junction broadening of over 15 nm.[10]
1050Spike~251 x 10¹⁵Offers a good trade-off between dopant activation and diffusion.[10]
110010Not SpecifiedNot SpecifiedCan achieve high hole concentration (3.1 x 10²⁰ cm⁻³).[9]
800~2700 (45 min)Not SpecifiedNot SpecifiedDecay time for transient diffusion is approximately 45 minutes.[4]
1000~1Not SpecifiedNot SpecifiedDecay time for transient diffusion is on the order of a second.[4]

Experimental Protocols

Protocol 1: Rapid Thermal Annealing (RTA) for this compound Activation

  • Sample Preparation: Following this compound ion implantation into the silicon substrate, carefully clean the wafer to remove any organic or particulate contamination.

  • RTA System Setup:

    • Load the wafer into the RTA chamber.

    • Purge the chamber with a high-purity inert gas, such as Nitrogen (N₂) or Argon (Ar), to prevent oxidation of the silicon surface.[5]

    • Program the desired temperature-time profile. A typical profile includes:

      • A pre-heating step (e.g., 800°C for 20 seconds) to ensure temperature uniformity.[5]

      • A rapid ramp-up to the peak annealing temperature (e.g., 50°C/s or higher).[5]

      • A "soak" or "dwell" time at the peak temperature (can range from a "spike" with near-zero time to several seconds).[10]

      • A controlled ramp-down to a lower temperature.

  • Execution: Initiate the programmed RTA cycle. The temperature is typically monitored in real-time using pyrometers.

  • Post-Anneal Characterization: After the wafer has cooled, remove it from the chamber. Characterize the resulting dopant profile and activation using techniques such as:

    • Secondary Ion Mass Spectrometry (SIMS): To measure the atomic concentration of this compound as a function of depth.[13]

    • Spreading Resistance Profiling (SRP) or Hall Effect Measurements: To determine the electrically active dopant concentration and sheet resistance.[14][15]

Protocol 2: Carbon Co-Implantation for TED Suppression

  • Implantation Design: Using an ion implantation simulation tool (e.g., SRIM), design the carbon and boron implant parameters (energy and dose). The goal is to place the carbon profile in a region where it will effectively trap the interstitials generated by the boron implant. Typically, the carbon implant is performed first.

  • Carbon Implantation: Perform the carbon ion implantation into the silicon substrate according to the designed parameters.

  • This compound Implantation: Without breaking vacuum if possible, or after appropriate surface preparation, perform the this compound implantation.

  • Annealing: Proceed with the post-implantation annealing, typically using an optimized RTA protocol as described above. The presence of carbon will reduce the transient enhanced diffusion of boron during this step.

  • Characterization: Use SIMS to measure both the carbon and boron profiles. Use SRP or Hall effect measurements to assess the electrical activation of the boron. Compare the results to a control sample that did not receive the carbon co-implant to quantify the reduction in diffusion.

Visualizations

TED_Mitigation_Workflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_verification Verification start Start: B-11 Ion Implantation anneal Post-Implantation Annealing start->anneal sims SIMS/SRP Analysis anneal->sims ted Observation: Anomalous Diffusion (TED) sims->ted strategy Select Mitigation Strategy ted->strategy rta Optimize RTA (High Temp, Short Time) strategy->rta codoping Carbon Co-Implantation strategy->codoping pde Point Defect Engineering (High-Energy Implant) strategy->pde verify_anneal Optimized Anneal rta->verify_anneal codoping->verify_anneal pde->verify_anneal verify_sims Re-analyze Profile verify_anneal->verify_sims result Result: Controlled B-11 Profile verify_sims->result

Caption: Experimental workflow for identifying and mitigating Transient Enhanced Diffusion (TED).

TED_Mechanism cluster_cause Cause cluster_effect Effect implant Ion Implantation (B-11) damage Creates Crystal Damage implant->damage interstitials Supersaturation of Si Interstitials (Si_I) damage->interstitials kickout Kick-out Mechanism: B_s + Si_I -> B_i + Si_s interstitials->kickout b_sub Substitutional Boron (B_s) (Immobile, Active) b_sub->kickout b_int Interstitial Boron (B_i) (Mobile, Inactive) diffusion Enhanced Diffusion b_int->diffusion kickout->b_int

Caption: Simplified signaling pathway illustrating the mechanism of Boron TED.

References

Technical Support Center: Solid-State ¹¹B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve spectral resolution in solid-state ¹¹B Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹¹B solid-state NMR peaks so broad?

A1: Broad peaks in solid-state ¹¹B NMR are primarily due to two factors:

  • Second-Order Quadrupolar Broadening: Boron-11 is a quadrupolar nucleus (spin I = 3/2). The interaction of the nuclear quadrupole moment with the local electric field gradient is often large and anisotropic, leading to significant line broadening that is not completely averaged out by Magic Angle Spinning (MAS).[1][2] This interaction can result in line broadening of several megahertz.[2]

  • Dipolar Coupling: Dipolar interactions between ¹¹B nuclei and between ¹¹B and other nearby nuclei (like ¹H) also contribute to line broadening.

Q2: What is the most common first step to improve resolution?

A2: The most common and fundamental technique to improve resolution in solid-state NMR is Magic Angle Spinning (MAS) . By spinning the sample at a high speed at the "magic angle" (54.74°) with respect to the external magnetic field, anisotropic interactions like dipolar coupling and chemical shift anisotropy are averaged out, leading to narrower lines.[3] However, MAS alone is often insufficient to completely remove the second-order quadrupolar broadening.[2]

Q3: How does the external magnetic field strength affect resolution?

A3: Increasing the external magnetic field strength (B₀) significantly improves spectral resolution for quadrupolar nuclei like ¹¹B. The second-order quadrupolar broadening is inversely proportional to the Larmor frequency (and thus the B₀ field). Therefore, moving to a higher field spectrometer (e.g., from 9.4 T to 21.1 T) will result in narrower central transition lines.[4] For example, in boronic acids and esters, the ¹¹B NMR spectra are less broad at 21.1 T compared to 9.4 T.[4]

Q4: I see a very broad, underlying signal in my spectrum. What is its origin and how can I remove it?

A4: A common source of a broad background signal in ¹¹B NMR is the borosilicate glass used in standard NMR tubes and sometimes in the probe itself.[5][6][7] To mitigate this, you can:

  • Use quartz NMR tubes , which do not contain boron.[5][6]

  • Employ a spin-echo pulse sequence (90°-τ-180°-τ-acquire). The broad signal from the tube has a very short T₂ relaxation time, so by introducing a delay (2τ), this signal can decay significantly before acquisition, while the sharper signals from your sample remain.

  • Perform background subtraction by acquiring a spectrum of an empty borosilicate tube and subtracting it from your sample spectrum.[7]

Q5: What are more advanced techniques to improve resolution beyond standard MAS?

A5: For samples with large quadrupolar interactions where MAS alone is insufficient, advanced two-dimensional techniques are employed:

  • Satellite-Transition Magic Angle Spinning (STMAS): This technique provides high-resolution spectra by correlating the satellite transitions with the central transition.[8][9] It can offer higher sensitivity than MQMAS, especially for low-gamma nuclei.[10] However, STMAS is very sensitive to the magic angle setting, requiring an accuracy of better than ±0.004°.[8][9]

  • Multiple-Quantum Magic Angle Spinning (MQMAS): This is another widely used 2D experiment that can average out the second-order quadrupolar interaction, leading to a significant increase in spectral resolution.[1]

Troubleshooting Guide

Problem: Poorly resolved peaks for different boron coordination environments (e.g., BO₃ and BO₄).

Possible Cause Suggested Solution Explanation
Insufficient MAS speedIncrease the spinning speed.Higher spinning speeds are more effective at averaging anisotropic interactions.
Large second-order quadrupolar broadening1. Use a higher magnetic field spectrometer. 2. Employ STMAS or MQMAS experiments.Higher fields reduce the relative size of the quadrupolar interaction.[4] STMAS and MQMAS are specifically designed to remove this broadening.[1][11]
Sample heterogeneityEnsure the sample is a fine, homogeneous powder.Inhomogeneous packing can lead to variations in the local environment and broader lines.[12]

Problem: Low signal-to-noise ratio, making it difficult to identify real peaks.

Possible Cause Suggested Solution Explanation
Insufficient number of scansIncrease the number of scans.Signal averaging improves the signal-to-noise ratio.
Short recycle delayMeasure the T₁ relaxation time and set the recycle delay to at least 3-5 times the longest T₁.A sufficiently long recycle delay ensures the magnetization fully recovers between scans, maximizing signal intensity.
Inefficient pulse sequenceFor broad signals, consider using a QCPMG (Quadrupole Carr-Purcell-Meiboom-Gill) pulse sequence.QCPMG can enhance the signal by acquiring a train of echoes, which is particularly useful for broad quadrupolar patterns. Signal enhancements of up to 2.95 have been reported for boronic acids and esters using a modified QCPMG sequence.[4][13]

Quantitative Data on Resolution Enhancement

The following table summarizes the impact of different experimental parameters on ¹¹B spectral resolution.

Technique/ParameterSample TypeMagnetic Field (T)Linewidth/Resolution ImprovementReference
Magic Angle Spinning (MAS) Magnesium Diboride (MgB₂)4.7 and 8.5MAS leads to much reduced linewidths compared to static experiments.[3]
Higher Magnetic Field Boronic Acids and Esters9.4 vs. 21.1Spectra are less broad at 21.1 T due to the reduction of second-order quadrupolar broadening.[4]
Satellite-Transition MAS (STMAS) Coal Fly Ash16.4STMAS successfully resolved a trigonal BO₃ site with a large distribution in the quadrupolar interaction, which appeared as a single broad peak in the 1D MAS spectrum. The isotropic chemical shift was determined to be 20.2 ppm with a quadrupolar coupling constant (PQ) of 2.7 MHz.[11]
DFS-modified QCPMG Boronic Acids and Esters9.4 and 21.1Signal enhancement factors of up to 2.95 were achieved compared to standard QCPMG.[4][13]

Experimental Protocols

Protocol 1: High-Resolution ¹¹B MAS NMR
  • Sample Preparation:

    • Grind the solid sample into a fine, homogeneous powder using a mortar and pestle.[12]

    • Pack the sample tightly into a zirconia rotor (e.g., 3.2 mm). Ensure the packing is even to maintain spinning stability.[12]

  • Spectrometer Setup:

    • Insert the sample into the MAS probe.

    • Tune and match the probe to the ¹¹B frequency.

    • Set the magic angle precisely. A common method is to use a standard sample with a known sharp signal, like KBr, and adjust the angle to minimize the linewidth of the satellite spinning sidebands. For highly sensitive experiments like STMAS, a more precise calibration using a sample like Na₂SO₄ might be necessary.[11]

  • Acquisition Parameters:

    • Use a simple pulse-and-acquire sequence (e.g., zg in Bruker TopSpin).

    • Set a high spinning speed (e.g., >10 kHz).

    • Determine the 90° pulse width for ¹¹B.

    • Measure the T₁ relaxation time and set an appropriate recycle delay (typically 3-5 x T₁).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol 2: 2D ¹¹B STMAS Experiment
  • Initial Setup:

    • Follow steps 1 and 2 from the High-Resolution ¹¹B MAS protocol. Precise magic angle setting is critical for STMAS.[8][9]

  • Pulse Sequence and Parameters:

    • Select the STMAS pulse program. A common version uses a split-t₁ approach.

    • Set the radiofrequency (RF) field strength for the excitation and reconversion pulses. A high RF field (e.g., up to 200 kHz) is often beneficial.[10][11]

    • Optimize the pulse durations and delays according to the specific pulse sequence and your sample's properties.

    • Acquire the 2D data set with a sufficient number of increments in the indirect dimension (t₁) to achieve the desired resolution.

  • Processing:

    • Process the 2D data using appropriate window functions in both dimensions.

    • The projection of the F1 dimension will provide the high-resolution spectrum, free from second-order quadrupolar broadening.[11]

Visualizations

Troubleshooting_Workflow Start Start: Poor ¹¹B Spectral Resolution Check_MAS Is Magic Angle Spinning (MAS) active and stable at high speed? Start->Check_MAS Increase_MAS Increase MAS speed Check_MAS->Increase_MAS No Check_Background Is a broad background signal present? Check_MAS->Check_Background Yes Increase_MAS->Check_MAS Use_Quartz Use a quartz NMR tube or apply background suppression (e.g., spin-echo) Check_Background->Use_Quartz Yes Assess_Resolution Is resolution still insufficient? Check_Background->Assess_Resolution No Use_Quartz->Assess_Resolution Higher_Field Move to a higher magnetic field spectrometer if available Assess_Resolution->Higher_Field Yes End High-Resolution Spectrum Obtained Assess_Resolution->End No Advanced_2D Perform advanced 2D experiments (STMAS or MQMAS) Higher_Field->Advanced_2D Advanced_2D->End

Caption: Troubleshooting workflow for improving ¹¹B solid-state NMR resolution.

Resolution_Factors cluster_interactions Line Broadening Interactions cluster_techniques Resolution Enhancement Techniques Quadrupolar 2nd Order Quadrupolar Broadening Resolution Improved Spectral Resolution Quadrupolar->Resolution Reduces Dipolar Dipolar Coupling Dipolar->Resolution Reduces MAS Magic Angle Spinning (MAS) MAS->Dipolar Averages MAS->Resolution Enhances High_Field High Magnetic Field (B₀) High_Field->Quadrupolar Reduces (∝ 1/B₀) High_Field->Resolution Enhances Advanced_2D 2D Experiments (STMAS, MQMAS) Advanced_2D->Quadrupolar Removes Advanced_2D->Resolution Enhances

Caption: Relationship between line broadening interactions and resolution techniques.

References

Background signal removal techniques in 11B NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background signal removal in 11B NMR spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a broad, rolling baseline in my 11B NMR spectrum. What is the likely cause?

A: A broad, rolling baseline, often referred to as a "boron hump," is a common artifact in 11B NMR spectroscopy. The primary sources of this background signal are:

  • Borosilicate Glass NMR Tubes: Standard NMR tubes are often made of borosilicate glass (e.g., Pyrex), which contains a significant amount of boron (~12% boron oxide).[1][2] This leads to a broad signal that can obscure the signals from your sample, especially if your sample is dilute or the signals are inherently broad.[1][3]

  • NMR Probe Components: Many NMR probes contain borosilicate glass or boron nitride components in their construction, such as the probe insert liner.[3][4][5] These materials also contribute to the background signal.

The shape and intensity of the background signal can vary depending on the type of NMR tube and the specific probe being used.[4]

Q2: How can I eliminate the background signal from my borosilicate NMR tube?

A: The most effective way to eliminate the background signal from the NMR tube is to use a tube made of a boron-free material.

  • Quartz NMR Tubes: Quartz tubes are the recommended alternative as they are essentially 100% silicon dioxide and do not produce a boron background signal.[1][2][6] While more expensive and fragile than borosilicate tubes, they are crucial for obtaining clean 11B NMR spectra, particularly for samples with weak or broad signals.[1][3]

The following diagram illustrates the decision-making process for selecting the appropriate NMR tube:

G A Is a broad background signal obscuring the 11B NMR spectrum? C Switch to a Quartz NMR tube. A->C No D Are the signals of interest strong and sharp? A->D Yes B Use a standard borosilicate NMR tube. D->B Yes D->C No

Diagram 1: NMR tube selection workflow.

Q3: Even after using a quartz tube, I still see a background signal. What is the source and how can I remove it?

A: If a background signal persists even with a quartz tube, it is likely originating from boron-containing components within the NMR probe itself.[3][5] Several techniques can be employed to suppress this probe-based background:

  • Pulse Sequences: Specialized pulse sequences can differentiate between the sample signal (originating from within the coil) and the background signal (originating from outside the coil).

    • Composite Pulse Sequences (e.g., 'zgbs'): The 'zgbs' pulse sequence, available in the Bruker pulse program library, uses a combination of a 90° and two 180° pulses with phase cycling.[7] This effectively acts as a 90° pulse for the sample inside the coil while being a 0° pulse for the background, significantly suppressing the probe's signal.[7][8]

    • Spin-Echo Sequences (Hahn Echo): A spin-echo sequence (90° - τ - 180° - τ - acquire) can be used to suppress broad signals.[6][9] The delay (τ) allows the rapidly decaying broad background signal to diminish before signal acquisition.[6]

  • Background Subtraction: In some cases, you can acquire a spectrum of an empty probe (or a blank sample) and subtract it from your sample spectrum.[3][10] However, this method can be unreliable, especially for weak or broad sample signals, as probe conditions may not be perfectly reproducible.[3]

Q4: My baseline is distorted, and phasing is difficult, even with a quartz tube and background suppression pulse sequence. What could be the issue?

A: This issue might be due to acoustic ringing . When a radiofrequency pulse is applied, it can induce mechanical vibrations in the probe components, which in turn generate a spurious electronic signal that is detected by the receiver.[11][12] This effect is more pronounced at high magnetic fields and for low-frequency nuclei.[11]

Troubleshooting Acoustic Ringing:

  • Increase Ringdown Delay: Increasing the delay between the pulse and the start of acquisition (the ringdown delay) can allow the acoustic ringing to decay before data collection begins. A delay of around 1 millisecond can be effective.[5]

  • Data Processing: Left-shifting the Free Induction Decay (FID) involves discarding the initial data points where the ringing is most severe.[6] This can be followed by linear prediction to reconstruct the discarded points.[6]

  • Specialized Pulse Sequences: Pulse sequences like RIDE (Ringdown Elimination) and ACOUSTIC have been developed to specifically suppress acoustic ringing artifacts.[13][14]

The following diagram outlines the workflow for troubleshooting persistent baseline issues:

G cluster_0 Troubleshooting Workflow A Persistent Baseline Distortion and Phasing Issues B Suspect Acoustic Ringing A->B C Increase Ringdown Delay B->C D Implement FID Left-Shifting and Linear Prediction C->D F Problem Resolved C->F E Use RIDE or ACOUSTIC Pulse Sequence D->E D->F E->F

Diagram 2: Troubleshooting acoustic ringing.

Q5: How do I perform baseline correction on my 11B NMR spectrum after data acquisition?

A: After applying the appropriate experimental techniques to minimize the background signal, residual baseline distortions can be corrected during data processing.

  • Polynomial Fitting: This is a common method where a polynomial function is fitted to the baseline regions of the spectrum (areas without peaks) and then subtracted from the entire spectrum.[15][16] The order of the polynomial can be adjusted to achieve the best fit.[15]

  • Whittaker Smoother: This is an automated baseline correction method that often works well for a variety of spectra.[15]

  • Multipoint Baseline Correction: In this manual method, the user selects specific points in the spectrum that are known to be part of the baseline.[15][17] The software then fits a curve through these points and subtracts it from the spectrum.

Important Note: Always apply baseline correction after other processing steps like apodization, zero-filling, and phase correction.[15] Be cautious not to distort broad signals of interest during baseline correction.[15]

Summary of Background Removal Techniques

The following table summarizes and compares the different techniques for background signal removal in 11B NMR spectroscopy.

Technique Principle Primary Target Advantages Disadvantages
Quartz NMR Tubes Use of boron-free sample tubes.Borosilicate glass tube background.Complete elimination of tube background.[2]More expensive and fragile than Pyrex tubes.[1]
'zgbs' Pulse Sequence Composite pulse sequence that selectively excites spins within the coil.Probe background signal.Highly effective in suppressing probe background.[7][8]May not be available on all spectrometers.
Spin-Echo Sequence A delay allows broad signals to decay before acquisition.Broad background signals (probe and tube).Can be effective for very broad backgrounds.[6]May lead to signal loss for sample signals with short T2 relaxation times.
Background Subtraction Subtraction of a blank spectrum from the sample spectrum.All background signals.Simple to implement in principle.Can be unreliable and introduce artifacts if conditions are not identical.[3]
FID Left-Shifting & Linear Prediction Discarding initial points of the FID where the background is most intense.Rapidly decaying broad signals and acoustic ringing.Effective for sharp signals on top of a broad background.[6]Can introduce phasing and baseline issues if not done carefully.[6]
Polynomial Baseline Correction Fitting and subtracting a polynomial function from the baseline.Residual baseline distortions.Widely available in processing software.Can distort broad peaks if not applied carefully.[15]

Experimental Protocols

Protocol 1: Background Suppression using the 'zgbs' Pulse Sequence

  • Sample Preparation: Prepare your sample in a 5 mm quartz NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for the 11B frequency.

    • Load the standard 'zgbs' pulse program from the Bruker library.[7]

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected signals and the broad background. Ensure there is a clean baseline on both sides of the spectrum to avoid fold-over artifacts.[6]

    • Use a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Data Acquisition: Acquire the data using the 'zgbs' pulse sequence.

  • Processing:

    • Apply an appropriate window function (e.g., exponential multiplication).

    • Perform Fourier transformation.

    • Manually phase the spectrum.

    • Apply a baseline correction if necessary.

Protocol 2: Data Processing for Background Removal using FID Left-Shifting

This protocol is suitable when sharp sample signals are superimposed on a broad background signal.[6]

  • Initial Processing:

    • Acquire the 11B NMR spectrum using a standard pulse sequence.

    • Process the data with an appropriate window function and Fourier transform.

  • Display FID: In your NMR processing software, display the time-domain data (FID).

  • Left-Shift FID: Discard the initial few data points of the FID. The number of points to discard will depend on the decay rate of the broad background signal and may require some optimization. This step aims to remove the rapidly decaying component corresponding to the broad background.[6]

  • Linear Prediction (Optional but Recommended): Use backward linear prediction to reconstruct the discarded initial points of the FID.[6] This helps to minimize phase and baseline distortions in the final spectrum.

  • Final Processing:

    • Perform a Fourier transform on the modified FID.

    • Carefully phase the spectrum. A large first-order phase correction may be necessary if linear prediction was not used.[6]

    • Apply a final baseline correction.

References

Technical Support Center: 11B qNMR Quantification Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) experiments. It is designed for researchers, scientists, and drug development professionals to help improve the accuracy and reliability of their quantitative measurements.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹¹B NMR baseline distorted and rolling, affecting my integration?

A1: A major cause of baseline distortion in ¹¹B NMR is the broad background signal originating from borosilicate glass, which is a common material for standard NMR tubes and probe inserts.[1][2] This broad signal can interfere with the accurate integration of your analyte peaks, especially if they are also broad or of low intensity.

Q2: My ¹¹B signals are very broad. How can I obtain accurate quantification?

A2: The ¹¹B nucleus is a quadrupolar nucleus, which often leads to broad signals due to efficient quadrupolar relaxation.[3][4] The line width is highly dependent on the symmetry of the boron atom's environment; more symmetrical environments (e.g., four-coordinate boron) tend to have sharper signals, while less symmetrical environments (e.g., three-coordinate boron) exhibit broader signals.[4] Accurate quantification of broad signals requires careful attention to the acquisition and processing parameters.

Q3: What is a suitable relaxation delay (d1) for ¹¹B qNMR?

A3: Due to the efficient quadrupolar relaxation mechanism, the spin-lattice relaxation times (T₁) for ¹¹B nuclei are typically very short, often in the range of milliseconds to a few seconds.[3][4] A general rule for qNMR is to set the relaxation delay (d1) plus the acquisition time to be at least 5-7 times the longest T₁ of interest to ensure full relaxation of the magnetization between pulses.[5][6][7] Given the short T₁s of ¹¹B, a shorter relaxation delay compared to ¹H qNMR is often sufficient. However, it is always best to determine the T₁ for your specific sample and internal standard experimentally using an inversion-recovery pulse sequence.[6][7]

Q4: Should I use an internal or external standard for ¹¹B qNMR?

A4: The choice between an internal and external standard depends on the specific requirements of your experiment.

  • Internal Standard: Introducing a known amount of a standard into the sample tube with your analyte. This method is generally preferred for higher accuracy as it inherently corrects for variations in sample volume, spectrometer conditions, and processing parameters.[8][9] The internal standard should be chemically inert, soluble in the same solvent as the analyte, and have a simple ¹¹B NMR signal that does not overlap with the analyte signals.[10]

  • External Standard: Preparing the standard in a separate, identical NMR tube. This method is useful when the analyte is precious and cannot be contaminated, or when the standard might interact with the analyte.[8][9] However, it requires precise control over sample volume and spectrometer conditions to ensure comparability between the analyte and standard measurements.[11]

Q5: How can I improve the signal-to-noise ratio (S/N) in my ¹¹B qNMR spectra?

A5: Improving the S/N is crucial for accurate integration. You can enhance the S/N by:

  • Increasing the number of scans (transients).

  • Using a higher concentration of your sample, if possible.

  • Ensuring optimal shimming of the magnetic field.[12]

  • Applying an appropriate line broadening (apodization) function during data processing.[13]

Troubleshooting Guides

Issue 1: Poor Baseline Quality and Background Signals

Symptoms:

  • A broad "hump" in the baseline, often centered around 0 ppm.

  • Rolling or distorted baseline that makes accurate integration difficult.

Troubleshooting Steps:

  • Use Quartz NMR Tubes: The primary source of the broad background signal is borosilicate glass. Switching to quartz NMR tubes, which do not contain boron, can significantly reduce or eliminate this background signal.[1][2][13][14]

  • Check the NMR Probe: Some NMR probes may have borosilicate glass inserts that also contribute to the background signal.[1][2] If possible, use a probe with quartz inserts.

  • Data Processing Techniques: If using quartz tubes is not feasible, several data processing techniques can help to minimize the background signal:

    • FID Left-Shifting: The broad background signal decays very rapidly in the Free Induction Decay (FID). By discarding the first few data points of the FID (left-shifting), the contribution of the broad signal can be significantly reduced.[13]

    • Linear Prediction: After left-shifting the FID, backward linear prediction can be used to reconstruct the discarded initial data points, which can help to reduce baseline distortions.[13]

    • Spin-Echo Pulse Sequence: A spin-echo pulse sequence (e.g., 90° - τ - 180° - τ - acquire) can be used to allow the fast-decaying broad signals to diminish before signal acquisition begins.[13]

    • DEPTH Pulse Sequence: The DEPTH (Distortionless Enhancement by Polarization Transfer) pulse sequence can be adapted to suppress the broad background resonance from the probe.[15]

  • Careful Baseline Correction: After implementing the above steps, perform a meticulous manual baseline correction, focusing on regions of the spectrum that are free of signals.[13][16]

Issue 2: Inaccurate Quantification of Broad ¹¹B Signals

Symptoms:

  • Poor reproducibility of quantitative results.

  • Integral values are not proportional to the known concentrations.

Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Sufficiently Wide Sweep Width: Ensure the spectral width is large enough to encompass the entire broad signal, including the wings, to avoid baseline artifacts from signal fold-over.[13]

    • Adequate Acquisition Time: The acquisition time should be long enough to allow the FID to decay completely into the noise.

    • Proper Relaxation Delay: As mentioned in the FAQs, ensure a sufficient relaxation delay (at least 5-7 times the longest T₁) for complete magnetization recovery.

  • Consistent and Wide Integration Regions: For broad signals, it is crucial to define wide integration regions that encompass the entire signal, including the tails. The integration limits should be set consistently for all samples being compared.

  • Manual Phasing: Automatic phasing routines may struggle with broad signals. Perform manual phase correction to ensure all peaks have a pure absorption lineshape.[13][16][17]

  • Appropriate Apodization: Applying an exponential multiplication with a line broadening factor can improve the S/N of broad peaks, but excessive broadening can distort the lineshape and affect integration accuracy. Use a modest line broadening factor.

Experimental Protocols

Protocol 1: Sample Preparation for ¹¹B qNMR
  • Weighing: Accurately weigh the analyte and the internal standard (if used) using a calibrated analytical balance.

  • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Ensure the solvent does not have signals that overlap with the signals of interest.

  • Dissolution: Dissolve the weighed materials in a clean vial before transferring to the NMR tube. Ensure complete dissolution.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a quartz NMR tube .[18][19] Suspended solids can degrade spectral quality.[18]

  • Volume: Use a consistent sample volume for all experiments, typically around 0.6-0.7 mL for a 5 mm NMR tube.[12][18]

Protocol 2: Data Acquisition for ¹¹B qNMR
  • Tuning and Matching: Tune and match the NMR probe for the ¹¹B frequency for each sample.

  • Shimming: Perform careful shimming of the magnetic field to optimize its homogeneity and improve signal lineshape.

  • Temperature Control: Use active temperature regulation and allow the sample to equilibrate in the probe for at least 5 minutes before acquisition.[5]

  • Pulse Sequence: For standard quantification, a simple pulse-acquire sequence is often sufficient. If a significant background signal is present, consider using a spin-echo or DEPTH sequence.[13][15]

  • Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity, ensuring a sufficient relaxation delay.

    • Relaxation Delay (d1): Set to at least 5-7 times the longest T₁ of the analyte and internal standard.

    • Acquisition Time (aq): Set to be long enough for the FID to decay to the noise level. For broad ¹¹B signals, this may be shorter than for sharp ¹H signals.

    • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for the weakest signal to be integrated.

Protocol 3: Data Processing for ¹¹B qNMR
  • Apodization: Apply an exponential window function with a suitable line broadening (LB) factor to improve S/N.

  • Fourier Transform: Perform a Fourier transform of the FID.

  • Phasing: Manually adjust the zero-order and first-order phase to ensure all peaks have a pure absorptive lineshape.[13][16][17]

  • Baseline Correction: Apply a manual baseline correction by selecting points in signal-free regions of the spectrum.[13][16]

  • Integration: Define the integration regions for the analyte and standard signals. Ensure the integration limits are wide enough to cover the entire peak and are applied consistently across all spectra.

  • Quantification: Calculate the concentration or purity of the analyte based on the integral values, molecular weights, and number of boron atoms contributing to each signal.

Quantitative Data Summary

For accurate ¹¹B qNMR, it is crucial to determine and report the key experimental parameters for your specific analyte and standard. The following table provides a template for recording these parameters.

ParameterAnalyteInternal StandardRecommended Value/Consideration
T₁ (s) User DeterminedUser DeterminedMeasure using an inversion-recovery experiment. ¹¹B T₁s are often short (ms to s range).[3][4]
Relaxation Delay (d1) (s) User DeterminedUser Determined≥ 5-7 x longest T₁.[5][6][7]
Acquisition Time (aq) (s) User DeterminedUser DeterminedSufficient for FID to decay into the noise.
Pulse Angle (°) 9090Calibrate for each sample.
Number of Scans (ns) User DeterminedUser DeterminedTo achieve S/N > 150:1 for accurate integration.
Line Broadening (LB) (Hz) User DeterminedUser DeterminedUse a small, consistent value to improve S/N without distorting the lineshape.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate ¹¹B qNMR Results issue_id Identify Primary Issue start->issue_id baseline_issue Poor Baseline / Background Signal? issue_id->baseline_issue Yes broad_signal_issue Inaccurate Integration of Broad Signals? issue_id->broad_signal_issue No use_quartz Use Quartz NMR Tube baseline_issue->use_quartz probe_check Check for Borosilicate Probe Components use_quartz->probe_check data_proc_bg Apply FID Left-Shifting / Linear Prediction probe_check->data_proc_bg If background persists manual_baseline Perform Careful Manual Baseline Correction probe_check->manual_baseline spin_echo Use Spin-Echo or DEPTH Pulse Sequence data_proc_bg->spin_echo Alternative/Advanced data_proc_bg->manual_baseline spin_echo->manual_baseline end Re-acquire and Process Data manual_baseline->end acq_params Optimize Acquisition Parameters (SW, AQ, d1) broad_signal_issue->acq_params wide_integration Use Wide and Consistent Integration Regions acq_params->wide_integration manual_phase Perform Manual Phasing wide_integration->manual_phase apodization Use Appropriate Apodization (Line Broadening) manual_phase->apodization apodization->end Quadrupolar_Relaxation_Effect cluster_environment Chemical Environment of Boron cluster_relaxation Quadrupolar Relaxation cluster_signal Resulting ¹¹B NMR Signal high_symmetry High Symmetry (e.g., Tetrahedral, -BF₄) slow_relax Slow Relaxation (Longer T₁) high_symmetry->slow_relax leads to low_symmetry Low Symmetry (e.g., Trigonal Planar, -B(OR)₂) fast_relax Fast Relaxation (Shorter T₁) low_symmetry->fast_relax leads to sharp_signal Sharp Signal slow_relax->sharp_signal results in broad_signal Broad Signal fast_relax->broad_signal results in

References

Correcting for Ghosting Artifacts in Boron-11 MRI: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ghosting artifacts in Boron-11 (¹¹B) Magnetic Resonance Imaging (MRI). Ghosting, which manifests as spurious replications of the main image, can significantly degrade image quality and compromise the quantitative accuracy of ¹¹B MRI, a critical tool in the development and monitoring of Boron Neutron Capture Therapy (BNCT) agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ghosting artifacts in ¹¹B MRI?

Ghosting artifacts in MRI, including ¹¹B MRI, primarily arise from inconsistencies in the k-space data acquired during the scan. These inconsistencies can be attributed to several factors:

  • Physiological Motion: Involuntary patient movements, such as breathing, cardiac pulsation, or peristalsis, are a major source of ghosting. Even minor movements can introduce phase errors in the k-space data, leading to artifacts in the reconstructed image.[1]

  • System Hardware Imperfections:

    • Eddy Currents: The rapid switching of gradient fields can induce eddy currents in the conductive components of the scanner. These currents generate transient magnetic fields that can distort the intended gradient waveforms, leading to inconsistencies in k-space trajectories.[2]

    • Gradient Nonlinearities: Ideal MRI requires perfectly linear gradient fields for accurate spatial encoding. However, practical gradient systems can exhibit nonlinearities, causing geometric distortions and contributing to ghosting.

  • B₀ Field Inhomogeneity: Variations in the main magnetic field (B₀) across the imaging volume can lead to phase shifts that are not accounted for in the image reconstruction, resulting in artifacts.[3]

  • Pulse Sequence Instabilities: Fluctuations in the timing and amplitude of radiofrequency (RF) pulses and gradients can introduce phase and amplitude inconsistencies between different k-space lines.

The short T2 relaxation time of ¹¹B nuclei (often less than 1 ms) necessitates the use of rapid imaging sequences, which can be particularly sensitive to these hardware imperfections and motion.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ghosting artifacts in your ¹¹B MRI experiments.

Issue 1: Ghosting Suspected to be Motion-Induced

Symptoms:

  • Discrete or blurry replicas of the subject anatomy are visible along the phase-encoding direction.

  • Artifacts are more pronounced in longer scans.

  • The severity of ghosting varies between scans of the same subject.

Troubleshooting Workflow:

Motion_Troubleshooting cluster_acquisition Acquisition Strategies cluster_postprocessing Post-Processing Techniques Start Motion-Induced Ghosting Observed Immobilization Improve Subject Immobilization Start->Immobilization First Step FastImaging Implement Fast Imaging Sequences Immobilization->FastImaging If ghosting persists Navigators Employ Navigator Echoes FastImaging->Navigators For residual motion PhaseCorrection Apply Retrospective Phase Correction Algorithms FastImaging->PhaseCorrection After Acquisition ProjRecon Utilize Projection Reconstruction Navigators->ProjRecon Alternative Acquisition Navigators->PhaseCorrection ProjRecon->PhaseCorrection

Caption: Troubleshooting workflow for motion-induced ghosting artifacts.

Detailed Methodologies:

  • Subject Immobilization:

    • Protocol: Utilize customized fixation devices (e.g., bite bars, head molds) to minimize subject movement. For preclinical imaging, ensure the animal is securely anesthetized and positioned.

    • Rationale: Reducing gross motion at the source is the most effective way to prevent motion artifacts.

  • Fast Imaging Sequences:

    • Protocol: Employ rapid acquisition techniques such as single-shot or segmented Echo-Planar Imaging (EPI) or spiral imaging. The extremely short T2 of ¹¹B often necessitates non-Cartesian trajectories like 3D Projection Reconstruction (3D-PR).[4][5]

    • Rationale: Shorter acquisition times reduce the window for subject motion to occur. 3D-PR is inherently less sensitive to motion artifacts compared to Cartesian methods.[6][7]

  • Navigator Echoes:

    • Protocol: Integrate navigator echoes into the pulse sequence to track subject motion in real-time.[8] These short, non-imaging readouts can detect translational and rotational movements. The motion information can then be used to either prospectively update the acquisition geometry or retrospectively correct the k-space data.[9][10]

    • Rationale: Navigator echoes provide a direct measurement of motion, allowing for more precise correction than purely image-based methods.

  • Projection Reconstruction (PR):

    • Protocol: Implement a 3D Projection Reconstruction (also known as radial) acquisition sequence. This involves acquiring a series of radial lines (projections) passing through the center of k-space.[5][6][7]

    • Rationale: In PR, motion artifacts tend to manifest as radial streaks rather than discrete ghosts, which are often less disruptive to image interpretation. The oversampling of the k-space center in PR also provides some inherent motion averaging.[7]

  • Retrospective Phase Correction:

    • Protocol: Utilize post-processing algorithms that analyze the phase of the acquired k-space data to identify and correct for motion-induced phase errors. Several open-source MRI analysis software packages include modules for motion correction.[11][12]

    • Rationale: This approach can be applied to already acquired data and can be effective for correcting mild to moderate motion artifacts.

Issue 2: Ghosting Suspected to be Hardware-Related

Symptoms:

  • Consistent ghosting patterns are observed across different scans and subjects, even with good immobilization.

  • The ghosting artifact may be more pronounced with certain pulse sequences or imaging parameters (e.g., high-resolution acquisitions with rapid gradient switching).

Troubleshooting Workflow:

Hardware_Troubleshooting cluster_calibration System Calibration & Compensation cluster_sequence Pulse Sequence & Reconstruction Start Hardware-Related Ghosting Observed EddyCurrentComp Perform Eddy Current Compensation Start->EddyCurrentComp Initial Check GradientCal Run Gradient Calibration/Shimming EddyCurrentComp->GradientCal If ghosting persists RefScan Acquire Reference Scan for Phase Correction EddyCurrentComp->RefScan Sequence-Level Correction B0Shimming Optimize B₀ Shimming GradientCal->B0Shimming Further Refinement GradientCal->RefScan B0Shimming->RefScan KSpaceCorrection Apply k-space Based Correction RefScan->KSpaceCorrection Post-Acquisition

Caption: Troubleshooting workflow for hardware-related ghosting artifacts.

Detailed Methodologies:

  • Eddy Current Compensation:

    • Protocol: Utilize the scanner's built-in eddy current compensation routines. For advanced users, specialized phantom scans can be performed to measure the eddy current-induced fields, and pre-emphasis adjustments can be applied to the gradient waveforms.[6]

    • Rationale: Pre-compensating for the effects of eddy currents ensures that the executed gradient waveforms are as close as possible to the intended waveforms, minimizing k-space trajectory errors.

  • Gradient Calibration and B₀ Shimming:

    • Protocol: Regularly perform the manufacturer's recommended gradient calibration and B₀ shimming procedures using a uniform phantom. For ¹¹B imaging, it is crucial to perform these calibrations at the ¹¹B resonance frequency.

    • Rationale: A well-calibrated and shimmed system provides a more homogeneous magnetic field and more linear gradients, reducing sources of image distortion and ghosting.

  • Reference Scan for Phase Correction:

    • Protocol: Acquire a short, non-phase-encoded reference scan before the main imaging acquisition. This scan is used to measure the phase difference between the even and odd echoes caused by system imperfections. This phase difference is then used to correct the k-space data of the subsequent imaging scan.[3][13]

    • Rationale: This is a common and effective method for correcting Nyquist ghosts, which are a specific type of ghosting artifact arising from timing inconsistencies in EPI sequences.

  • k-Space Based Correction Algorithms:

    • Protocol: Employ advanced reconstruction algorithms that inherently correct for k-space inconsistencies. These can include methods that enforce k-space symmetry or use machine learning-based approaches to interpolate the correct k-space data.

    • Rationale: These methods can correct for more complex, non-linear phase errors that may not be fully addressed by simple reference scan-based corrections.

Quantitative Data Summary

The effectiveness of ghosting correction techniques can be quantified by measuring the Ghost-to-Signal Ratio (GSR). The following table summarizes typical GSR improvements reported in the literature for various correction methods in proton (¹H) MRI, which can serve as a benchmark for what to expect in ¹¹B MRI experiments. Data specific to ¹¹B MRI is sparse, highlighting an area for further research.

Correction TechniqueTypical Ghost-to-Signal Ratio (GSR) ReductionNotes
Reference Scan-Based Phase Correction 50-70%Effective for Nyquist ghosts.[3]
Navigator Echoes 60-80%Can correct for both rigid and non-rigid motion.
Projection Reconstruction (vs. 2D-FT) VariesArtifacts manifest as streaks rather than discrete ghosts, which can be less detrimental.[6][7]
Post-processing Algorithms 40-60%Performance is dependent on the severity of the artifact and the specific algorithm used.

Note: The Ghost-to-Signal Ratio is often calculated as the ratio of the mean signal intensity in a region of interest (ROI) placed over the ghost artifact to the mean signal intensity in an ROI placed over the primary object.[1][14]

By systematically applying the troubleshooting steps and considering the appropriate correction techniques outlined in this guide, researchers can significantly reduce the impact of ghosting artifacts, thereby improving the quality and reliability of their this compound MRI data.

References

Technical Support Center: Overcoming Matrix Interference in Boron-11 Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boron-11 (¹¹B) tracer analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix interference during experimental analysis, particularly when using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your ¹¹B tracer analysis.

Question: My ¹¹B signal is significantly suppressed or enhanced. What are the potential causes and how can I fix it?

Answer:

Signal suppression or enhancement, also known as matrix effects, is a common challenge in ¹¹B analysis. The primary causes are high concentrations of matrix components that affect the plasma ionization efficiency or the ion transmission.

Common Causes and Solutions:

  • High Dissolved Solids: Samples with high salt content (e.g., brines, biological fluids) can cause signal suppression.[1][2]

    • Troubleshooting:

      • Dilution: The simplest approach is to dilute the sample to reduce the total dissolved solids. However, ensure the ¹¹B concentration remains above the instrument's detection limit.[1]

      • Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles your sample to compensate for the interference.[2][3]

      • Standard Addition: This method involves adding known amounts of a boron standard to the sample to create a calibration curve within the sample matrix, effectively canceling out matrix effects.[3]

  • Presence of Organic Solvents: Organic modifiers used in liquid chromatography can lead to a decrease in the boron signal.[4][5]

    • Troubleshooting:

      • Solvent Matching: If possible, match the solvent composition of your standards and samples.

      • Internal Standardization: Use an internal standard that is similarly affected by the organic solvent to correct for signal variations.

  • High Concentrations of Specific Elements: Elements like iron in steel samples or calcium in marine carbonates can suppress the ¹¹B signal.[2][6][7]

    • Troubleshooting:

      • Internal Standard: Beryllium (Be) is an excellent internal standard for boron analysis due to its similar mass and ionization energy.[8][9] It can effectively correct for non-spectral matrix effects.

      • Sample Preparation: Employ sample preparation techniques to remove the interfering elements. For high-salt matrices, a boron-specific resin like Amberlite IRA 743 can be used to enrich boron and remove the salt matrix.[1]

Logical Workflow for Addressing Signal Suppression/Enhancement

G start Start: Inaccurate ¹¹B Signal is_high_matrix Is the sample matrix complex (high salts, organics, etc.)? start->is_high_matrix dilution Dilute the sample is_high_matrix->dilution Yes internal_std Use an Internal Standard (e.g., Be) is_high_matrix->internal_std No/Uncertain check_dl Is ¹¹B concentration > Detection Limit? dilution->check_dl check_dl->internal_std Yes sample_prep Advanced Sample Preparation (e.g., resin separation) check_dl->sample_prep No matrix_match Prepare Matrix-Matched Standards internal_std->matrix_match std_addition Perform Standard Addition matrix_match->std_addition analysis Re-analyze Sample std_addition->analysis sample_prep->analysis

Caption: Troubleshooting workflow for inaccurate this compound signal.

Question: I am observing spectral interferences with my ¹¹B analysis. How can I identify and mitigate them?

Answer:

Spectral interferences occur when polyatomic or multiply-charged ions have the same mass-to-charge ratio as ¹¹B.

Common Spectral Interferences and Solutions:

  • Polyatomic Interferences: These are formed from a combination of elements in the sample matrix, reagents, and plasma gases.[10][11] Carbon is a known source of spectral interference for boron.[8]

    • Troubleshooting:

      • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with a collision/reaction cell.[12][13][14] Using a collision gas (like helium) can reduce polyatomic interferences through kinetic energy discrimination (KED).[15] A reaction gas (like oxygen or ammonia) can chemically react with and neutralize the interfering ions.[12][14]

      • High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the analyte ion from the interfering polyatomic ion based on their slight mass differences.[3]

  • Multiply-Charged Ion Interferences: In some matrices, doubly charged ions can interfere. For example, scattered Ca ions can interfere with Boron-10, which can impact isotopic ratio measurements.[6][7] While the primary concern here is ¹¹B, it's crucial for isotopic tracer studies.

Experimental Workflow for Mitigating Spectral Interferences

G start Start: Suspected Spectral Interference check_instrument Does your ICP-MS have a Collision/Reaction Cell (CRC)? start->check_instrument use_crc Optimize CRC Parameters (Collision or Reaction Mode) check_instrument->use_crc Yes hr_icpms Utilize High-Resolution ICP-MS check_instrument->hr_icpms No analysis Analyze Sample use_crc->analysis no_crc Consider alternative sample preparation to remove interference source hr_icpms->no_crc If unavailable hr_icpms->analysis no_crc->analysis

Caption: Workflow for addressing spectral interferences in ¹¹B analysis.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis?

A1: Matrix interference refers to the combined effect of all components in a sample, other than the analyte (this compound), on the measurement of the analyte's signal. These effects can be broadly categorized as spectral (ions with the same mass-to-charge ratio as ¹¹B) and non-spectral (influences on the plasma and ion beam).[2][8]

Q2: Which internal standard is best for this compound analysis?

A2: Beryllium (⁹Be) is often recommended as an internal standard for boron analysis because it has a similar mass and ionization energy.[8][9] This similarity allows it to compensate for variations in plasma conditions and matrix effects. Lithium (Li) and Rhodium (Rh) have also been evaluated.[8] For isotopic ratio measurements by MC-ICP-MS, carbon has shown good performance.[16]

Q3: How can I minimize the boron memory effect in my ICP-MS system?

A3: The boron memory effect, where boron adsorbs to the sample introduction system and subsequently leaches out, can be a significant issue. An effective way to combat this is by using a rinse solution containing fluoride, such as a dilute solution of sodium fluoride (NaF) in nitric acid, which can reduce the boron signal to blank levels in a few minutes.[17]

Q4: What are the typical instrumental parameters to optimize for ¹¹B analysis to reduce matrix effects?

A4: Optimizing ICP-MS parameters can help mitigate matrix effects. Key parameters to adjust include plasma power, nebulizer gas flow rate, and torch position to improve ionization efficiency and balance the effects of the sample matrix.[3]

Q5: Can sample preparation alone eliminate matrix effects?

A5: Thorough sample preparation can significantly reduce or even eliminate many matrix interferences.[3][18] Techniques like solid-phase extraction using a boron-specific resin can effectively separate boron from a complex matrix.[1] However, for some complex matrices or when trace-level detection is required, a combination of optimized sample preparation and instrumental techniques (like CRC or internal standardization) is often necessary.

Data Summary Tables

Table 1: Comparison of Internal Standards for Boron Determination

Internal StandardKey AdvantagesConsiderationsReference
Beryllium (Be) Close mass and similar ionization energy to Boron. Similar reactivity with oxygen in a reaction cell.Toxicity of Beryllium compounds requires careful handling.[8][9]
Carbon (C) Demonstrated best performance for δ¹¹B and n(¹¹B)/n(¹⁰B) measurements by MC-ICP-MS.May not be suitable for all sample matrices, especially those with high organic carbon content.[16]
Lithium (Li) Has been evaluated for boron analysis.Less similar in mass and ionization energy compared to Beryllium.[8]
Rhodium (Rh) Commonly used as an internal standard in ICP-MS.Significantly different mass and ionization properties compared to Boron.[8][19]

Table 2: Efficacy of Boron-Specific Resin for Matrix Removal

Matrix SalinityBoron Recovery RateMethodReference
High-Salt Solution99.95% - 103.3%Amberlite IRA 743 boron-specific resin[1]
Plant Certified Reference Materials98% - 108% (with Be as I.S.)Not specified[8]

Key Experimental Protocols

Protocol 1: Boron Separation from High-Salt Matrix using Boron-Specific Resin

This protocol is adapted from the methodology for measuring boron content in halite.[1]

  • Resin Preparation: Use Amberlite IRA 743 boron-specific resin.

  • Sample Loading: Dissolve the sample in a suitable solvent and pass it through a column containing the prepared resin. The resin will selectively adsorb boron.

  • Matrix Removal: Wash the column thoroughly with deionized water to remove the salt matrix and other non-boron components.

  • Boron Elution: Elute the adsorbed boron from the resin using 10 mL of 0.1 mol·L⁻¹ hydrochloric acid (HCl) at 75°C.

  • Analysis: The eluate, now containing enriched boron with a significantly reduced matrix, can be analyzed by ICP-OES or ICP-MS.

Protocol 2: Internal Standardization for Boron Analysis in Plant Material

This protocol is based on the evaluation of internal standards for boron determination in plants.[8]

  • Sample Digestion: Digest the plant material using an appropriate acid digestion method to bring the boron into solution.

  • Internal Standard Selection: Choose a suitable internal standard. Beryllium (Be) is recommended due to its favorable characteristics.[8]

  • Standard and Sample Preparation: Prepare a series of calibration standards containing known concentrations of boron. Add a fixed concentration of the chosen internal standard (e.g., Be) to all blanks, calibration standards, and digested samples.

  • ICP-MS/MS Analysis: Analyze the solutions using ICP-MS/MS. If using a reaction cell with O₂, the behavior of B and Be oxides is similar, making Be a robust choice.[8]

  • Data Analysis: Plot the ratio of the ¹¹B signal intensity to the internal standard signal intensity against the boron concentration of the standards. Use this calibration curve to determine the boron concentration in the samples. The use of an internal standard corrects for both spectral and non-spectral interferences.[8]

References

Technical Support Center: Optimization of Proton-Boron-11 Fusion Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of proton-Boron-11 (p-B11) fusion reactions.

Frequently Asked Questions (FAQs)

Q1: What is proton-Boron-11 (p-B11) fusion?

A1: Proton-Boron-11 fusion is a type of nuclear fusion reaction where a proton (hydrogen nucleus) fuses with a Boron-11 nucleus. The primary products of this reaction are three alpha particles (helium nuclei) and a significant amount of energy, approximately 8.7 MeV per reaction.[1][2] A key advantage of p-B11 fusion is that it is "aneutronic," meaning it does not produce neutrons as a primary byproduct, which reduces radioactive waste and the need for extensive shielding compared to other fusion reactions like deuterium-tritium (D-T) fusion.[2]

Q2: What are the main experimental approaches to achieve p-B11 fusion?

A2: The two primary experimental approaches are:

  • Laser-Driven Fusion: This involves using high-power lasers to create a plasma and accelerate protons to energies sufficient to overcome the Coulomb barrier of the this compound nucleus. Common configurations include the "in-target" and "pitcher-catcher" geometries.[3][4]

  • Magnetic Confinement Fusion: This approach uses magnetic fields to confine a plasma of protons and this compound at extremely high temperatures to induce fusion. Devices like stellarators and dense plasma focus (DPF) machines are being explored for this purpose.[5]

Q3: What are the major challenges in optimizing p-B11 fusion?

A3: The main challenges include:

  • High Ignition Temperature: p-B11 fusion requires significantly higher temperatures (around 1.4 billion Kelvin) compared to D-T fusion.[5]

  • Low Reaction Cross-Section: The probability of a fusion reaction occurring is lower for p-B11 than for D-T, making it more difficult to achieve a self-sustaining reaction.[2]

  • Bremsstrahlung Radiation Losses: At the high temperatures required, the plasma loses a significant amount of energy through Bremsstrahlung radiation, which can exceed the energy produced by fusion.[6]

  • Alpha Particle Confinement: The energetic alpha particles produced can be challenging to confine within the plasma to sustain the reaction temperature.[7]

Q4: What are the secondary reactions of concern in p-B11 fusion?

A4: While the primary p-B11 reaction is aneutronic, secondary reactions can produce neutrons. These include reactions between alpha particles and this compound nuclei. High isotopic purity of this compound is crucial to minimize these unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Alpha Particle Yield

Symptoms:

  • The number of alpha particles detected is significantly lower than predicted by simulations.

  • Inconsistent alpha particle counts between experimental runs with identical parameters.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Laser Parameters 1. Verify Laser Energy and Intensity: Ensure the laser is delivering the specified energy and intensity to the target. Calibrate laser diagnostics regularly.2. Optimize Pulse Duration: The laser pulse duration is critical. For some setups, picosecond or femtosecond pulses are required to efficiently accelerate protons.3. Check Laser Focus: Poor laser focus can significantly reduce the intensity on the target. Re-align the focusing optics.
Improper Target Composition or Thickness 1. Analyze Target Purity: Use highly enriched this compound targets to maximize the primary fusion reaction rate.2. Optimize Target Thickness: The thickness of the proton-producing layer (in pitcher-catcher setups) and the boron target itself needs to be optimized for the specific laser parameters.3. Consider Hydrogen-Doped Targets: For "in-target" configurations, using hydrogen-doped boron targets can increase the availability of protons.
Poor Laser-Plasma Coupling 1. Improve Laser Contrast: A high laser contrast (the ratio of the peak intensity to the prepulse intensity) is crucial to prevent premature target disruption.2. Adjust Angle of Incidence: The angle at which the laser strikes the target can affect proton acceleration and fusion yield. Experiment with different angles.
Inefficient Proton Acceleration 1. Characterize Proton Beam: Use diagnostics like Thomson parabola spectrometers to measure the energy spectrum and flux of the accelerated protons. Ensure the proton energies are within the optimal range for the p-B11 cross-section (resonances around 160 keV and 675 keV).[8]
Timing Mismatch (Pitcher-Catcher) 1. Synchronize Lasers: In two-laser systems, the timing between the plasma-generating laser and the proton-accelerating laser is critical. The proton pulse must arrive when the boron target is at the optimal plasma state.[9]
Issue 2: Difficulty in Detecting and Differentiating Alpha Particles

Symptoms:

  • High background noise in detectors.

  • Inability to distinguish between alpha particles and other ions (e.g., scattered protons).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Flux of Background Particles 1. Use Magnetic Spectrometers: Employ magnetic fields to deflect charged particles based on their mass-to-charge ratio, allowing for clear separation of alpha particles from protons and other ions.2. Implement Time-of-Flight (TOF) Detectors: TOF systems can differentiate particles based on their velocity, which is effective for separating alpha particles from protons of similar energy.[10]
Inadequate Detector Shielding 1. Shield Detectors: Shield detectors from stray X-rays and other radiation produced during the laser-target interaction.2. Optimize Detector Placement: Position detectors at angles that minimize direct line-of-sight to the primary source of background radiation.
Low Signal-to-Noise Ratio 1. Use Multiple, Cross-Calibrated Detectors: Employ a suite of diagnostics (e.g., solid-state detectors, CR-39 track detectors, scintillators) to obtain redundant measurements and improve confidence in the results.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various p-B11 fusion experiments.

Table 1: Laser Parameters in p-B11 Fusion Experiments

Laser System Energy (J) Pulse Duration Intensity (W/cm²) Configuration Reference
PALS600sub-nanosecond-In-target[11]
LFEX~14002.2 ps~3 x 10¹⁹In-target[3]
PERLA-~1.5 ps-In-target[12]
LULI2000-nanosecond & picosecond-Pitcher-catcher[9]

Table 2: Target Specifications and Reported Alpha Yields

Target Material Target Thickness Proton Energy Range (MeV) Reported Alpha Yield Reference
Boron Nitride (BN)0.2 mm0.5 - 19High flux[3]
Boron Nitride (BN)--10¹¹ alpha particles[11]
Hydrogen-doped Boron-0.12 - 0.26~30% increase over pure boron
Double-layered H on B-~0.15 (resonance)-[12]

Experimental Protocols

Protocol 1: Laser-Driven p-B11 Fusion using a "Pitcher-Catcher" Setup

Objective: To generate alpha particles from p-B11 fusion by accelerating protons from a "pitcher" target onto a "catcher" boron target.

Materials and Equipment:

  • Two synchronized high-power laser systems (e.g., one nanosecond, one picosecond).

  • Vacuum chamber.

  • "Pitcher" target (e.g., thin aluminum or plastic foil).

  • "Catcher" target (e.g., enriched this compound slab).

  • Target mounting and positioning system.

  • Diagnostics: Thomson parabola spectrometer, solid-state detectors (e.g., SiC), CR-39 track detectors, time-of-flight detectors.

Procedure:

  • System Setup:

    • Mount the pitcher and catcher targets in the vacuum chamber at the desired separation and orientation.

    • Position the diagnostics to detect protons accelerated from the pitcher and alpha particles emitted from the catcher.

  • Vacuum: Evacuate the chamber to high vacuum to prevent laser beam distortion and premature plasma formation.

  • Laser Alignment:

    • Align the first laser (e.g., nanosecond pulse) to irradiate the catcher target, creating a boron plasma.

    • Align the second, high-intensity laser (e.g., picosecond pulse) to irradiate the pitcher target, generating a beam of energetic protons via Target Normal Sheath Acceleration (TNSA).

  • Timing Synchronization:

    • Precisely synchronize the two laser pulses. The proton beam from the pitcher must impact the boron plasma created by the first laser at the optimal time for fusion to occur.[9]

  • Data Acquisition:

    • Fire the lasers and acquire data from all diagnostics.

    • Record the proton energy spectrum from the Thomson parabola spectrometer.

    • Record the alpha particle signals on the solid-state and track detectors.

  • Analysis:

    • Analyze the detector data to determine the alpha particle yield and energy spectrum.

    • Correlate the alpha yield with the measured proton beam characteristics and laser parameters.

Visualizations

Experimental_Workflow_Pitcher_Catcher cluster_laser Laser Systems cluster_target Target Assembly cluster_diagnostics Diagnostics Laser1 Laser 1 (ns pulse) Catcher Catcher Target (this compound) Laser1->Catcher creates plasma Laser2 Laser 2 (ps pulse) Pitcher Pitcher Target (e.g., Al foil) Laser2->Pitcher irradiates ProtonBeam Proton Beam Pitcher->ProtonBeam generates Fusion p-B11 Fusion Catcher->Fusion induces ProtonSpec Proton Spectrometer AlphaDet Alpha Detectors ProtonBeam->Catcher impacts ProtonBeam->ProtonSpec measured by AlphaParticles Alpha Particles Fusion->AlphaParticles produces AlphaParticles->AlphaDet detected by

Caption: Workflow for a "pitcher-catcher" p-B11 fusion experiment.

Power_Flow_Reactor cluster_input Power Input cluster_plasma Plasma cluster_output Power Output & Losses P_in External Heating Power (P_in) Plasma p-B11 Plasma P_in->Plasma heats P_fusion Fusion Power (P_fusion) Plasma->P_fusion generates P_brems Bremsstrahlung Loss (P_brems) Plasma->P_brems loses energy via P_transport Transport Loss (P_transport) Plasma->P_transport loses energy via P_net Net Power Output P_fusion->P_net contributes to P_brems->P_net reduces P_transport->P_net reduces

Caption: Simplified power flow diagram for a p-B11 fusion reactor.

References

Phase correction problems in 11B NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common phase correction problems encountered during 11B NMR spectroscopy experiments. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why does my 11B NMR spectrum have a broad, rolling baseline?

A1: A broad, rolling baseline in 11B NMR spectra is often caused by a background signal from borosilicate glass, which is a component of standard NMR tubes and sometimes the probe itself.[1][2][3] This "boron background" can obscure the signals from your sample, especially at low concentrations.[1][3] Another cause can be improper phase correction, particularly an incorrect first-order phase (PH1) adjustment.[4]

Q2: What is the difference between zero-order (PH0) and first-order (PH1) phase correction?

A2: Phase correction is a process applied to the NMR spectrum to ensure that all peaks have the correct absorptive shape.[5]

  • Zero-order phase correction (PH0) applies a constant phase shift to all points across the entire spectrum. It is frequency-independent.[5][6]

  • First-order phase correction (PH1) applies a phase shift that varies linearly with frequency. This correction is frequency-dependent and is used to correct for phase errors that change across the spectrum.[5][6]

Q3: When should I use automatic versus manual phase correction?

A3: Automatic phase correction can be a quick and effective tool for simple spectra with good signal-to-noise.[6] However, it often fails with 11B NMR spectra due to broad lines, low signal-to-noise, baseline distortions, or the presence of both positive and negative peaks (e.g., in NOE experiments).[5][6] In such cases, manual phase correction is necessary to achieve an accurate result.[6][7]

Q4: Can my choice of NMR tube affect the phase and baseline of my 11B NMR spectrum?

A4: Absolutely. Standard NMR tubes are made of borosilicate glass, which contains boron and generates a broad background signal that complicates phasing and baseline correction.[2][3] To minimize this background interference, it is highly recommended to use quartz NMR tubes, which do not contain boron.[1][2][4]

Q5: What are some common reasons for automatic phase correction to fail in 11B NMR?

A5: Automatic phase correction algorithms can fail for several reasons in 11B NMR, including:

  • Low signal-to-noise ratio: The algorithm may struggle to distinguish real peaks from noise.[6]

  • Very broad resonances: The quadrupolar nature of the 11B nucleus can lead to broad signals that are difficult for automated routines to phase correctly.[1][6]

  • Poor shimming: Inhomogeneous magnetic fields result in distorted peak shapes that can confuse the phasing algorithm.[6]

  • Baseline distortion: A rolling or distorted baseline, often from the borosilicate glass background, can interfere with the algorithm's ability to find the correct phase.[8]

  • Folded peaks: Resonances that lie outside the set spectral width can "fold" back into the spectrum with an incorrect phase, which cannot be corrected with standard phasing routines.[9]

Troubleshooting Guides

Guide 1: Correcting for Broad Background Signals and Subsequent Phasing

This guide provides a step-by-step protocol for processing an 11B NMR spectrum that suffers from a broad background signal, often originating from the NMR tube or probe.

Experimental Protocol:

  • Data Acquisition:

    • If possible, use a quartz NMR tube to minimize the boron background signal.[2][4]

    • Set the spectral width to be wide enough to encompass the entire broad background signal, with about 10-20% of baseline on each side to prevent fold-back artifacts.[4]

    • Consider using a spin-echo pulse sequence (e.g., 90°-τ-180°-τ-acquire) with a short delay (τ) to allow the broad signal to decay before acquisition begins.[4]

  • Data Processing (using software like Mnova):

    • Step 1: Apply Apodization. Open the raw FID data and apply an exponential window function to smooth the peaks without excessive broadening.[4]

    • Step 2: Initial Phasing. Attempt an initial manual phase correction to get a rough idea of the peak shapes.[4]

    • Step 3: Left-Shift the FID. Display the FID and identify the initial data points that correspond to the rapidly decaying broad signal (often within the first 10-20 points). In the processing parameters, apply a left-shift to discard these initial points.[4]

    • Step 4: Re-Phase the Spectrum. After left-shifting the FID, the broad signal should be significantly reduced, but the spectrum will have a severe phase distortion. Perform a manual phase correction:

      • Adjust the zero-order phase (PH0) on a strong, sharp peak.[4]

      • Adjust the first-order phase (PH1) to correct the phase of peaks across the spectrum. For a left-shift of 'n' points, a large PH1 correction may be needed.[4]

    • Step 5 (Alternative to large PH1): Linear Prediction. Instead of a large PH1 correction, you can use backward linear prediction to computationally fill in the discarded initial points of the FID. This often results in a spectrum that requires minimal first-order phase correction.[4]

    • Step 6: Baseline Correction. Once the spectrum is properly phased, apply a baseline correction to remove any remaining rolling or offset. This should always be the final step after phasing.[4][6]

Quantitative Data Summary:

ParameterDescriptionTypical Values/Notes
FID Left Shift Number of initial data points to discard.-10 to -20 points
PH1 (Manual) First-order phase correction after left-shifting.Can be very large. A theoretical starting point is (number of points shifted) x 360°.[4]
Linear Prediction Fills in discarded FID points.Use "backward" linear prediction from the point of the shift to the beginning (e.g., from -20 to 0).[4]

Troubleshooting Workflow for Broad Background Signal

G Workflow: Correcting Broad Background in 11B NMR cluster_acq Acquisition cluster_proc Processing cluster_phase1 First-Order Phase Correction acq Acquire FID (Use Quartz Tube if possible) apod Apply Apodization (Exponential Broadening) acq->apod left_shift Left-Shift FID (Discard initial 10-20 points) apod->left_shift phase0 Adjust Zero-Order Phase (PH0) on a strong peak left_shift->phase0 large_ph1 Apply Large Manual PH1 phase0->large_ph1 Method 1 lp Use Backward Linear Prediction (Fills in discarded points) phase0->lp Method 2 baseline Perform Baseline Correction large_ph1->baseline lp->baseline

Caption: Workflow for processing 11B NMR data with a broad background signal.

Guide 2: Manual Phase Correction Procedure

This guide details the process for manually phasing an 11B NMR spectrum when automatic correction fails.

Experimental Protocol:

  • Open the Phase Correction Tool: In your NMR processing software, navigate to the manual phase correction tool.[6] This will typically display the spectrum and provide controls for PH0 and PH1.[6]

  • Select a Pivot Point: Set the pivot point to the largest and most well-defined peak in your spectrum. The phase at this pivot point will not be affected by adjustments to PH1.[6]

  • Adjust Zero-Order Phase (PH0): Using the mouse or input field, adjust the PH0 value until the pivot peak is perfectly in phase. An in-phase peak should be symmetrical and should not dip below the baseline on either side.[6]

  • Adjust First-Order Phase (PH1): Now, move your attention to a peak far away from the pivot point. Adjust the PH1 value until this distant peak is also correctly phased.[6]

  • Iterate and Refine: You may need to make small, iterative adjustments to both PH0 and PH1 to achieve a consistent phase across the entire spectrum. Expand the vertical scale to closely inspect the base of the peaks to ensure they are flat and do not show "tails" dipping below the baseline.[6]

  • Apply and Save: Once satisfied, apply the phase correction. Remember to perform baseline correction after you have finalized the phasing.[4]

Logical Diagram for Phasing Decisions

G Decision Tree for 11B NMR Phase Correction start Start with Processed Spectrum (Post-FT) auto_phase Attempt Automatic Phase Correction start->auto_phase check_phase Is the phase correct? (Symmetric peaks, flat baseline) auto_phase->check_phase manual_phase Perform Manual Phase Correction check_phase->manual_phase No end Phasing Complete (Proceed to Baseline Correction) check_phase->end Yes ph0 1. Set Pivot on tallest peak 2. Adjust PH0 for pivot peak manual_phase->ph0 ph1 3. Adjust PH1 for distant peaks ph0->ph1 iterate 4. Iterate PH0/PH1 as needed ph1->iterate iterate->end

Caption: Decision-making process for phasing an 11B NMR spectrum.

References

Technical Support Center: High-Resolution 11B NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-quality samples for high-resolution Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very broad, rolling baseline or "hump" in my ¹¹B NMR spectrum?

A1: This is the most common issue in ¹¹B NMR and is typically a background signal originating from borosilicate glass, which is used to manufacture standard NMR tubes and often components of the NMR probe itself.[1][2][3][4] This broad signal can obscure the signals from your sample, especially if your sample is dilute or the signals are inherently broad.

Solutions:

  • Use Quartz NMR Tubes: The most effective solution is to use quartz NMR tubes, which do not contain boron and thus eliminate the primary source of the background signal.[2][3][4][5][6] Recommended quartz tubes include Wilmad 507-PP-7QTZ or 528-PP-7QTZ.[5]

  • Background Suppression Experiments: If quartz tubes are unavailable, certain NMR pulse sequences can help mitigate the background signal. A spin-echo experiment (90°-τ-180°-τ-acquire) can be used, where the delay (τ) allows the broad, rapidly relaxing background signal to decay before acquiring the signal from your sharper sample peaks.[5]

  • Post-Acquisition Processing: In some cases where sharp sample signals sit atop the broad background, processing techniques can help. These include left-shifting the Free Induction Decay (FID) to discard the initial data points dominated by the broad signal, followed by linear prediction or a large first-order phase correction.[5]

Q2: I am not observing any signal from my boron-containing sample. What are the possible causes?

A2: Several factors can lead to a complete absence of a detectable signal.

  • Improper Probe Tuning: The NMR probe must be correctly tuned to the ¹¹B frequency. Due to its relatively high frequency, ¹¹B can be at the edge of the tuning range for many broadband probes, making the tuning very sensitive.[2]

  • Low Sample Concentration: ¹¹B is a moderately sensitive nucleus, but a sufficient concentration is still required. For routine spectra, a concentration of >10 mM is a good starting point.[2] For more complex experiments or less sensitive instruments, higher concentrations may be necessary.

  • Incorrect Acquisition Parameters: Because ¹¹B is a quadrupolar nucleus, its relaxation times (T1 and T2) are often very short. This means a very short acquisition time (e.g., 50 ms) and a short relaxation delay can be used, allowing for the rapid collection of many scans to improve the signal-to-noise ratio.[2][6] Using default parameters intended for nuclei like ¹H or ¹³C may be inefficient.

  • Instrument or Cable Error: Ensure the correct cables are connected for X-nuclei observation on your spectrometer.[2]

Q3: The signals from my sample are very broad. Is this normal, and can I do anything to make them sharper?

A3: Yes, broad signals are a characteristic feature of ¹¹B NMR. This compound is a quadrupolar nucleus (spin I = 3/2), which means it interacts with local electric field gradients.[1][3] This interaction provides an efficient relaxation mechanism, leading to broader lines compared to spin I = 1/2 nuclei like ¹H or ¹³C.

The linewidth of a ¹¹B signal is highly dependent on the symmetry of the electronic environment around the boron atom.[1]

  • High Symmetry: Symmetrical environments, such as the tetrahedral borohydride anion (BH₄⁻) or tetrafluoroborate (BF₄⁻), experience small electric field gradients, resulting in very sharp signals (sometimes <1 Hz).[1]

  • Low Symmetry: Asymmetrical environments, like three-coordinate trigonal-planar boronic acids, have large electric field gradients and exhibit much broader signals (often >200 Hz).[1] Therefore, a broad signal is often an intrinsic property of your molecule and can provide structural information. While you cannot change the inherent symmetry, you can ensure the sample is not contributing to additional broadening by using less viscous solvents and ensuring the sample is fully dissolved.

Q4: My peaks are asymmetric or poorly resolved. How can I improve the quality of my spectrum?

A4: Poor peak shape is often related to the homogeneity of the magnetic field (shimming) within the sample volume.

  • Particulate Matter: The presence of any solid particles, even fine dust or undissolved sample, will severely degrade the magnetic field homogeneity, leading to poor shimming, broad lines, and distorted peak shapes.[7][8][9][10] Always filter your sample into the NMR tube, for example, by passing it through a small plug of cotton or glass wool in a Pasteur pipette.[9][10][11]

  • Incorrect Sample Volume: For optimal shimming, the sample volume must be correct for your spectrometer's probe. A typical recommended height is 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solvent in a standard 5 mm tube.[9][10][11]

  • Viscosity: Highly viscous samples can be difficult to shim and may lead to broader lines. If possible, use a less viscous solvent or run the experiment at a higher temperature.

Troubleshooting Guides

Guide 1: Dealing with the Borosilicate Background Signal

This workflow helps you choose the best method to obtain a clean spectrum free from the glass background signal.

A Start: Broad Background Signal Observed B Do you have access to Quartz NMR tubes? A->B C Use Quartz NMR Tube B->C Yes D Is the sample signal sharp and intense relative to the background? B->D No G Result: Clean Spectrum C->G E Use a background suppression pulse sequence (e.g., spin-echo) D->E Yes F Attempt post-acquisition processing (FID left-shift and LP) D->F No H Result: Improved Spectrum E->H F->H I If signal is still obscured, obtaining quartz tubes is highly recommended H->I

Caption: Workflow for eliminating the borosilicate background signal.

Guide 2: Diagnosing the Cause of "No Signal"

If you acquire a spectrum and see only noise, follow this logical path to identify the problem.

A Start: No ¹¹B Signal Observed B Check Probe Tuning and Matching for ¹¹B Frequency A->B C Is the probe tuned correctly? B->C D Retune the probe carefully. Tuning can be very sensitive. C->D No E Check Sample Concentration C->E Yes D->B F Is concentration adequate? (>10 mM for routine scans) E->F G Prepare a more concentrated sample. F->G No H Check Acquisition Parameters F->H Yes I Are acquisition time (AQ) and relaxation delay (D1) short? H->I J Set AQ ~50ms, D1 ~0.1s and increase number of scans (NS). I->J No K Consult instrument manager to check hardware (cables, probe status). I->K Yes

Caption: Troubleshooting guide for an absent ¹¹B NMR signal.

Data and Protocols

Quantitative Data Summary
ParameterRecommendationRationale
Sample Concentration 2-10 mg in 0.6-1.0 mL for routine ¹H-observe experiments.[11] >10 mM for direct ¹¹B observation.[2] 5-50 mg for ¹³C and other heteronuclei.[11]Ensures sufficient signal-to-noise ratio in a reasonable acquisition time.
NMR Tube Type Quartz tubes (e.g., Wilmad 528-PP-QTZ).[4][5][11]Eliminates broad background signal from borosilicate glass.[3][4][5]
Solvent Volume 0.6 - 0.7 mL (for a sample height of 4-5 cm in a 5 mm tube).[9][11]Critical for achieving good magnetic field homogeneity (shimming).
Reference Standard Boron trifluoride diethyl etherate (BF₃·OEt₂).External reference set to δ 0.0 ppm.[12][13]
Detailed Experimental Protocol: Preparing a Standard ¹¹B NMR Sample

This protocol outlines the steps for preparing a solid sample for high-resolution solution-state ¹¹B NMR.

  • Weigh the Sample:

    • Accurately weigh approximately 10-20 mg of your solid boron-containing compound into a clean, dry vial. The exact mass required will depend on the molecular weight of your analyte and the desired concentration.

  • Select and Add Solvent:

    • Choose a suitable deuterated solvent in which your sample is fully soluble. Common choices include CDCl₃, Acetone-d₆, or DMSO-d₆.

    • Using a clean syringe or pipette, add approximately 0.7 mL of the deuterated solvent to the vial.[9]

  • Ensure Complete Dissolution:

    • Cap the vial and gently swirl or vortex until the solid is completely dissolved.[7][9] A brief period in a sonicator bath can aid dissolution for sparingly soluble compounds.

    • Visually inspect the solution to ensure no solid particles remain. A completely homogenous solution is critical.[8]

  • Filter the Sample:

    • Take a clean glass Pasteur pipette and tightly pack a small plug of cotton or glass wool into the narrow tip.[9][10][11] This will act as a filter.

    • Using the pipette, draw up the sample solution from the vial.

    • Carefully transfer the filtered solution into a clean, properly labeled quartz NMR tube.[7][11]

  • Check Volume and Cap:

    • Ensure the final volume in the NMR tube results in a column height of at least 4-5 cm.[11] If the volume is too low, add a small amount of additional deuterated solvent.

    • Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.[9]

  • Final Preparation:

    • Gently invert the tube a few times to ensure the solution is well-mixed.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.

Experimental Workflow Diagram

A Weigh Solid Sample into Vial B Add ~0.7 mL of Deuterated Solvent A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Filter Solution through Pipette with Cotton/Glass Wool Plug C->D E Transfer Filtered Solution to a Labeled Quartz NMR Tube D->E F Check for Correct Sample Height (~4-5 cm) E->F G Cap NMR Tube Securely F->G H Wipe Tube and Insert into Spectrometer G->H I Acquire ¹¹B NMR Data H->I

Caption: Standard workflow for ¹¹B NMR sample preparation.

References

Technical Support Center: Synthesis of Isotopically Enriched Boron-11 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isotopically enriched Boron-11 (¹¹B) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing ¹¹B enriched compounds?

A1: The main challenges include:

  • Isotopic Enrichment: Achieving high isotopic purity (>99%) of ¹¹B is a primary hurdle due to the small mass difference between ¹⁰B and ¹¹B isotopes, making separation difficult and costly.[1][2][3]

  • Cost: The enrichment process is energy-intensive and requires specialized equipment, leading to high costs for highly enriched ¹¹B starting materials.[3][4][5]

  • Incorporation into Complex Molecules: Synthesizing complex organic molecules with ¹¹B, such as active pharmaceutical ingredients (APIs), presents challenges in maintaining isotopic purity throughout multi-step reaction sequences. There is a risk of contamination from natural abundance boron from reagents or glassware.

  • Process Control: Isotope separation processes like chemical exchange distillation require precise control of temperature, pressure, and flow rates to be efficient.[6]

  • Analytical Characterization: Accurate determination of the isotopic ratio and purity of the final compound is critical and requires specialized analytical techniques like mass spectrometry or NMR spectroscopy.

Q2: What are the common methods for enriching this compound?

A2: The most common methods for boron isotope separation include:

  • Chemical Exchange Distillation: This is a widely used industrial method that exploits the slight differences in the complexing ability of ¹⁰BF₃ and ¹¹BF₃ with a donor agent like anisole.[6]

  • Solvent Extraction (SX): This method uses the differential partitioning of boron isotopes between two immiscible liquid phases. Counter-current extraction can be used to achieve higher enrichment levels.[2][7][8]

  • Cryogenic Distillation: This technique involves the fractional distillation of boron-containing compounds at very low temperatures.

  • Gas Diffusion: This method utilizes the differential diffusion rates of gaseous boron compounds (like BF₃) through a porous membrane.[4]

  • Ion Exchange Chromatography: This technique separates boron isotopes based on their differential affinity for an ion-exchange resin.

Q3: How can I determine the isotopic purity of my ¹¹B compound?

A3: The isotopic purity of ¹¹B compounds is typically determined using one of the following analytical methods:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can accurately measure the isotopic ratio of boron.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹¹B NMR and ¹H NMR can be used. In ¹¹B NMR, the chemical shift can provide information about the boron's chemical environment. For quantitative analysis, specific pulse programs may be needed. ¹H NMR can be used to observe the coupling of protons to ¹⁰B and ¹¹B, and the ratio of the resulting multiplets can be used to determine the isotopic distribution.

Q4: Why is there a concern about isotopic contamination during synthesis?

A4: Isotopic contamination can occur if any reagents, solvents, or glassware used in the synthesis contain natural abundance boron (approximately 80% ¹¹B and 20% ¹⁰B). This can lower the isotopic enrichment of the final product. It is crucial to use boron-free reagents and meticulously clean glassware when possible.

Troubleshooting Guides

Problem 1: Low Yield of Enriched ¹¹B Starting Material
Potential Cause Troubleshooting Steps
Inefficient Isotopic Exchange (Chemical Exchange Distillation) - Ensure the exchange column is operating at the optimal temperature and pressure. - Verify the flow rates of the gas and liquid phases. - Check for any leaks in the system.
Poor Phase Separation (Solvent Extraction) - Ensure vigorous mixing of the aqueous and organic phases to maximize surface area for exchange. - Allow sufficient time for the phases to separate completely. - If an emulsion forms, try adding a small amount of a different organic solvent or a saturated salt solution to break it.
Incomplete Stripping (Solvent Extraction) - Optimize the concentration of the stripping agent. - Increase the number of stripping stages in a counter-current setup.[1][7]
Decomposition of Complexing Agent - Operate within the recommended temperature range to avoid thermal degradation of the complexing agent (e.g., anisole).
Problem 2: Isotopic Purity of the Final Compound is Lower than the Starting Material
Potential Cause Troubleshooting Steps
Contamination from Reagents - Use reagents with certified low boron content. - If possible, use reagents that do not contain boron.
Contamination from Glassware - Borosilicate glass contains a significant amount of natural abundance boron. For highly sensitive syntheses, consider using quartz or polymer-based reaction vessels. - Thoroughly clean all glassware with a boron-free cleaning agent.
Isotopic Fractionation During Reactions - Be aware that some chemical reactions can exhibit kinetic isotope effects, which may lead to slight changes in isotopic composition. This is generally a minor effect in multi-step syntheses but can be significant in certain enzymatic reactions or reactions with a high degree of bond breaking/formation involving the boron atom.[10][11]
Cross-Contamination in the Lab - Dedicate a specific set of glassware and equipment for working with isotopically enriched compounds. - Maintain a clean working environment to avoid dust and other airborne contaminants that may contain boron.

Data Presentation

Table 1: Comparison of this compound Enrichment Methods

Method Achievable Purity (%) Relative Yield Relative Cost Throughput Key Advantages Key Disadvantages
Chemical Exchange Distillation > 99HighHighHighEstablished industrial process, high purity achievable.High energy consumption, requires corrosive materials (BF₃).[2]
Solvent Extraction 95 - 99ModerateModerateModerateCan be operated at ambient temperature and pressure, potentially greener alternative.[2]May require a large number of stages for high purity, potential for emulsion formation.[2]
Cryogenic Distillation > 99ModerateVery HighLowHigh purity can be achieved.Extremely low temperatures required, high energy costs.
Gas Diffusion Up to 96LowHighLowCan be used with gaseous boron compounds.[4]Low separation factor, requires a large cascade of separation units.[4]
Ion Exchange Chromatography > 95LowModerateLowCan be effective for smaller scale separations.Can be slow, and resin capacity can be a limitation.

Note: Relative yield, cost, and throughput are comparative and can vary significantly based on the specific process and scale of operation.

Experimental Protocols

Protocol 1: Isotopic Analysis of ¹¹B Enrichment by NMR Spectroscopy

This protocol outlines the general steps for determining the isotopic ratio of a boron compound using ¹H NMR, assuming the boron atom is bonded to at least one hydrogen atom.

  • Sample Preparation: Dissolve an accurately weighed sample of the boron compound in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the satellite peaks.

    • Optimize the spectral width to clearly resolve the multiplets arising from coupling to both ¹⁰B and ¹¹B.

  • Data Processing:

    • Fourier transform the FID and phase correct the spectrum.

    • Integrate the multiplets corresponding to the ¹H-¹⁰B and ¹H-¹¹B couplings.

  • Calculation of Isotopic Ratio:

    • The ratio of the integrals of the two multiplets will be proportional to the isotopic abundance of ¹⁰B and ¹¹B.

    • For example, for a BH₄⁻ species, you would observe a quartet from coupling to ¹¹B (spin I = 3/2) and a septet from coupling to ¹⁰B (spin I = 3). The ratio of the total area of the quartet to the total area of the septet will give the ¹¹B/¹⁰B ratio.

Protocol 2: General Workflow for Solvent Extraction of this compound

This protocol describes a conceptual workflow for enriching ¹¹B using a counter-current solvent extraction process.

  • Extraction Stage:

    • An aqueous solution containing boric acid with natural isotopic abundance is fed into a multi-stage counter-current extractor.

    • An organic solvent containing a suitable extractant (e.g., an ionic liquid system) is fed from the opposite end.[1][7]

    • In each stage, the aqueous and organic phases are mixed to facilitate the transfer of boron species. The ¹⁰B isotope is preferentially extracted into the organic phase.

  • Separation Stage: The two phases are allowed to separate in each stage.

  • Stripping Stage:

    • The ¹⁰B-rich organic phase is sent to a stripping section.

    • A stripping solution (e.g., an alkaline solution) is used to back-extract the boron from the organic phase, which can then be recycled.[1][7]

  • Product Collection: The aqueous phase exiting the extraction stage is enriched in ¹¹B.

  • Purification: The ¹¹B-enriched aqueous solution may require further purification to remove any residual organic solvent or other impurities.

Visualizations

BoronNeutronCaptureTherapy cluster_blood Bloodstream cluster_cell Tumor Cell cluster_ext External cluster_reaction Nuclear Reaction B11_compound ¹¹B-labeled Drug B11_in_cell ¹¹B-labeled Drug Accumulation B11_compound->B11_in_cell Selective Uptake nucleus Cell Nucleus B11_in_cell->nucleus Localization capture Neutron Capture ¹¹B + n ⟶ ¹²B B11_in_cell->capture neutron_source Neutron Beam neutron_source->B11_in_cell Irradiation fission Fission ¹²B ⟶ α + ⁸Li capture->fission damage High-LET Particle Induced DNA Damage fission->damage apoptosis Cell Death (Apoptosis) damage->apoptosis

Caption: Workflow of Boron Neutron Capture Therapy (BNCT) using a hypothetical ¹¹B compound.

Troubleshooting_Isotopic_Purity start Low Isotopic Purity of Final ¹¹B Compound check_start Verify Isotopic Purity of ¹¹B Starting Material start->check_start start_ok Purity of Starting Material Confirmed check_start->start_ok OK start_bad Source New ¹¹B Starting Material check_start->start_bad Not OK check_reagents Analyze Reagents for Boron Contamination start_ok->check_reagents end Isotopic Purity Improved start_bad->end reagents_ok Reagents are Boron-Free check_reagents->reagents_ok OK reagents_bad Replace Contaminated Reagents check_reagents->reagents_bad Not OK check_glassware Evaluate Glassware (Borosilicate vs. Quartz) reagents_ok->check_glassware reagents_bad->end glassware_ok Glassware is Inert (Quartz/Polymer) check_glassware->glassware_ok OK glassware_bad Switch to Quartz or Polymer Reaction Vessels check_glassware->glassware_bad Not OK check_fractionation Review Reaction Steps for Potential Isotopic Fractionation glassware_ok->check_fractionation glassware_bad->end check_fractionation->end

Caption: Troubleshooting workflow for low isotopic purity in ¹¹B compound synthesis.

References

Reducing line broadening in 11B NMR of quadrupolar nuclei

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11B NMR of Quadrupolar Nuclei

Welcome to the technical support center for 11B NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with line broadening in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your results.

Troubleshooting Guide

Line broadening in 11B NMR is a common issue, primarily due to the quadrupolar nature of the boron nucleus. This guide will help you diagnose and resolve the most frequent causes of broad signals.

Initial Assessment Workflow

This workflow provides a step-by-step process to identify the source of line broadening and find the appropriate solution.

G start Start: Broad 11B Signal Observed sample_type What is the sample state? start->sample_type solid_state Solid-State Sample sample_type->solid_state Solid liquid_state Liquid-State Sample sample_type->liquid_state Liquid mas_check Are you using Magic Angle Spinning (MAS)? solid_state->mas_check background_check Is a broad, rolling baseline present across a wide ppm range? liquid_state->background_check use_mas Action: Implement MAS. This is the primary method to reduce anisotropic broadening. mas_check->use_mas No mas_ok Yes increase_field Action: Use a higher magnetic field spectrometer. Reduces 2nd-order quadrupolar effects. mas_ok->increase_field Yes, but still broad quartz_tube Issue: Background signal from borosilicate glass (NMR tube/probe). Action: Use a quartz NMR tube. background_check->quartz_tube Yes symmetry_check What is the local symmetry around the Boron atom? background_check->symmetry_check No processing_fix Action: Use background suppression pulse sequences (e.g., spin-echo) or post-processing (FID shift). quartz_tube->processing_fix low_symmetry Low Symmetry (e.g., Trigonal Planar) symmetry_check->low_symmetry high_symmetry High Symmetry (e.g., Tetrahedral) symmetry_check->high_symmetry solvent_check Action: Investigate solvent effects. Use low-viscosity solvents. Consider temperature optimization. low_symmetry->solvent_check sharp_signal Result: Expect sharper signals. If still broad, investigate chemical exchange. high_symmetry->sharp_signal

Caption: Troubleshooting workflow for broad 11B NMR signals.

Frequently Asked Questions (FAQs)

Q1: Why are my 11B NMR signals so broad compared to 1H or 13C?

A1: The primary reason is that the 11B nucleus is quadrupolar (spin I = 3/2). Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating a nuclear electric quadrupole moment. This moment interacts with local electric field gradients (EFGs) at the nucleus, providing a very efficient relaxation mechanism (quadrupolar relaxation) that leads to significantly broader lines compared to spin-1/2 nuclei like 1H and 13C.[1]

Q2: I see a broad, rolling hump in my baseline, even in a sample without boron. What is it?

A2: This is a common artifact in 11B NMR and is almost certainly a background signal from borosilicate glass.[2][3] Both standard NMR tubes and glass inserts within the NMR probe itself contain boron and will generate a very broad signal that can obscure your sample's peaks, especially if your sample is dilute or its signals are inherently broad.[4]

Q3: How can I get rid of the background signal from borosilicate glass?

A3: There are several effective methods:

  • Use a Quartz NMR Tube: This is the most direct solution. Quartz tubes do not contain boron and thus eliminate the background signal from the tube.[4][5]

  • Use a Boron-Free Probe: Some NMR probes are constructed with quartz inserts instead of borosilicate glass, which eliminates the probe's contribution to the background.[4]

  • Pulse Sequences: Specialized pulse sequences can help suppress background signals. A spin-echo sequence (90°-τ-180°-acquire) can be used, as the broad background signal (which has a very short T2 relaxation time) will decay significantly during the delay (τ) before acquisition begins.[6] Another option is a composite pulse sequence like "zgbs" in the Bruker library, designed to excite spins only within the coil, minimizing signals from the probe body.[7]

  • Post-Processing: If the sample signals are relatively sharp and strong, the background can be minimized during data processing by "left-shifting" the Free Induction Decay (FID), which involves removing the first few data points where the fast-decaying broad signal is most dominant.[6]

Q4: Does the molecular structure of my compound affect the 11B linewidth?

A4: Absolutely. The linewidth is highly dependent on the symmetry of the local environment around the boron nucleus.[1] A highly symmetric environment (e.g., tetrahedral, as in BH4- or B(aryl)4-) results in a small electric field gradient at the nucleus, which reduces the efficiency of quadrupolar relaxation and leads to much sharper signals.[8] Conversely, low-symmetry environments (e.g., trigonal planar boronic esters) experience a large EFG and exhibit very broad signals.[1]

Q5: For solid-state samples, my signals are extremely broad. What is the best technique to narrow them?

A5: For solid-state 11B NMR, Magic Angle Spinning (MAS) is the most crucial technique.[9] MAS mechanically rotates the sample at a specific angle (54.74°) to the main magnetic field, which averages out anisotropic interactions, including the first-order quadrupolar interaction and dipolar couplings, dramatically narrowing the spectral lines.[10] However, MAS alone cannot remove the second-order quadrupolar broadening.

Q6: Even with MAS, my solid-state spectrum is not well-resolved. What else can I do?

A6: To reduce the residual second-order quadrupolar broadening that MAS cannot average away, the most effective strategy is to use a higher magnetic field spectrometer. The second-order quadrupolar effect is inversely proportional to the magnetic field strength.[11] Moving to a higher field can dramatically improve resolution, sometimes separating peaks that completely overlap at lower fields.[10] For example, the resonances for three- and four-coordinated boron in lithium diborate overlap at 7.05 T but are resolved at 14.1 T.[10]

Data Presentation: Linewidth Comparison

The following tables summarize typical linewidths and the effect of experimental conditions on 11B NMR signals.

Table 1: Typical 11B NMR Linewidths for Different Boron Environments

Boron Coordination & SymmetryExample Compound TypeTypical Linewidth (at half-height)Reference(s)
Tetrahedral (High Symmetry)Tetra(aryl)borane~20 Hz[1]
Tetrahedral (High Symmetry)Tetrafluoroborate anion (BF4-)< 1 Hz[1]
Trigonal Planar (Low Symmetry)Phenylboronic acid pinacol ester> 200 Hz[1]
Trigonal Planar (Low Symmetry)Boronic Acids> 100 Hz[12]

Table 2: Effect of Magnetic Field Strength on Resolution (Solid-State NMR)

CompoundMagnetic Field (T)1H Frequency (MHz)ObservationReference(s)
Lithium Diborate7.05 T300 MHzB(3) and B(4) sites overlap[10]
Lithium Diborate14.1 T600 MHzB(3) and B(4) sites are resolved[10]
Ammonia Borane7.1 T300 MHzSpectral features observed[11]
Ammonia Borane18.8 T800 MHzSignificantly improved resolution[11]
Boronic Acids9.40 T400 MHzBroad powder patterns[12]
Boronic Acids21.1 T900 MHzSharper, better-defined patterns[12]

Experimental Protocols

Protocol 1: Liquid-State 11B NMR - Minimizing Background Interference

This protocol outlines the steps for acquiring a clean liquid-state 11B NMR spectrum, focusing on eliminating background signals.

  • Sample Preparation:

    • Select a Quartz NMR Tube: Use a high-quality 5 mm quartz NMR tube (e.g., Wilmad 507-PP-7QTZ) to eliminate the broad background signal from borosilicate glass.[4][6]

    • Solvent Selection: Choose a deuterated solvent in which your sample is highly soluble. High viscosity can lead to broader lines, so select a low-viscosity solvent if possible.

    • Concentration: Prepare a sample with a concentration of 10-50 mg in 0.6-0.7 mL of solvent. Ensure the sample is fully dissolved; any solid particles will degrade spectral quality.[13]

    • Filtering: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]

  • Spectrometer Setup:

    • Tuning and Matching: Carefully tune and match the probe for the 11B frequency. This step is critical for ensuring optimal sensitivity and pulse performance.[14]

    • Pulse Program Selection:

      • Standard Acquisition: For routine spectra where the background is minimized by a quartz tube, a standard proton-decoupled, single-pulse experiment (e.g., zgig on Bruker systems) is sufficient.

      • Background Suppression: If a borosilicate tube must be used, select a spin-echo pulse sequence. A basic sequence consists of a 90° pulse, a delay (τ), and a 180° pulse before acquisition. The delay allows the very broad background signal to decay away.[6][15] A good starting τ value is 100-200 µs.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width to cover the expected range of 11B chemical shifts (e.g., -150 to 150 ppm). If a background signal is present, ensure the width covers the entire broad hump to avoid baseline artifacts from signal fold-over.[6]

    • Acquisition Time (at): Due to rapid relaxation, 11B signals decay quickly. A short acquisition time of 50-100 ms is often sufficient.[14]

    • Relaxation Delay (d1): 11B nuclei typically have short relaxation times, so a short relaxation delay (e.g., 0.1 - 0.5 s) can be used to acquire many scans in a short period.[8]

    • Number of Scans (ns): Adjust based on sample concentration to achieve the desired signal-to-noise ratio.

  • Data Processing:

    • Apodization: Apply an exponential multiplication function with a line broadening (LB) factor appropriate for your signal width (e.g., 10-50 Hz) to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum manually. Apply an automatic baseline correction, but inspect it carefully, especially if a residual background signal is present.

Protocol 2: Solid-State 11B NMR - High-Resolution Data with MAS

This protocol provides a general workflow for acquiring a high-resolution solid-state 11B NMR spectrum.

  • Sample Preparation:

    • Sample Packing: Carefully pack the powdered solid sample into an appropriate MAS rotor (e.g., 1.3 mm, 3.2 mm, 4 mm). Ensure the sample is packed uniformly and tightly to maintain stable spinning. Avoid overfilling the rotor.

    • Rotor Sealing: Securely cap the rotor to prevent sample loss during high-speed spinning.

  • Spectrometer and Probe Setup:

    • Insert Rotor: Place the rotor in the MAS probe.

    • Tuning and Matching: Tune and match the probe at the 11B frequency.

    • Set Magic Angle: Calibrate the magic angle precisely using a standard sample like KBr. An accurately set angle is critical for maximum line narrowing.

  • Acquisition Parameters:

    • MAS Rate: Set the desired spinning speed. Faster spinning speeds (e.g., >10 kHz) are generally better for moving spinning sidebands away from the isotropic peaks and can help average some interactions more effectively.

    • Pulse Sequence: A simple one-pulse experiment with high-power proton decoupling is often a good starting point. For samples with very broad patterns, a QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) echo train can be used to acquire the full pattern with better sensitivity.[12]

    • 90° Pulse Calibration: Calibrate the 90° pulse length for 11B using an appropriate standard or the sample itself to ensure proper excitation.

    • Recycle Delay: The relaxation delay should be set to approximately 1.2-1.5 times the T1 relaxation time of the slowest relaxing boron site. For many boron-containing solids, this can be relatively short.

  • Data Acquisition and Processing:

    • Acquire Data: Collect the FID for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing: Process the data with an appropriate line broadening factor. Identify the isotropic peaks and any spinning sidebands. For quantitative analysis, it may be necessary to integrate both the isotropic peaks and their corresponding sidebands.

Visualizations

The following diagram illustrates the effect of Magic Angle Spinning (MAS) on a powder sample containing quadrupolar nuclei.

G cluster_1 MAS Sample (Fast Spinning) mas process Magic Angle Spinning (MAS) process->mas Results in Sharp Isotropic Peaks static static static->process Averages Anisotropic Interactions

References

Validation & Comparative

A Comparative Guide: Quantitative Boron Analysis via 11B NMR and ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of boron, this guide provides an objective comparison of two powerful analytical techniques: Boron-11 Nuclear Magnetic Resonance (11B NMR) spectroscopy and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document outlines the methodologies, presents comparative experimental data, and discusses the relative strengths and weaknesses of each approach to inform your selection of the most suitable method for your specific application.

Executive Summary

Both 11B Nuclear Magnetic Resonance (NMR) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are established techniques for quantitative boron analysis. 11B NMR is a non-destructive spectroscopic method that provides information about the chemical environment of the boron atom, while ICP-MS is a highly sensitive elemental analysis technique. A key study directly comparing the two for the quantification of boric acid in commercial biocides found that the results obtained from 11B qNMR were in excellent agreement with those from ICP-MS.[1][2] The validation of the 11B qNMR method demonstrated high linearity (R² > 0.99), good recovery (93.6%–106.2%), and high precision (intra- and inter-day precision from 0.7 to 2.0%).[1][2]

Quantitative Performance Comparison

A study validating the use of quantitative 11B NMR (qNMR) against the established ICP-MS method for the determination of boric acid in commercial biocides yielded the following comparative performance metrics.

ParameterQuantitative 11B NMR (qNMR)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Reference
Linearity (R²) > 0.99Not explicitly stated, but used as the reference method[1][2]
Limit of Detection (LOD) 0.02% w/wTypically in the low parts per billion (µg/L) range or lower (e.g., 0.4 ppb)[1][2][3]
Limit of Quantification (LOQ) 0.04% w/wTypically in the parts per billion (µg/L) range (e.g., can be as low as 0.017% w/v)[1][2]
Recovery 93.6% – 106.2%Assumed to be near 100% as the reference method[1][2]
Precision (Intra- and Inter-day) 0.7% – 2.0%High precision is a characteristic of the technique[1][2]
Matrix Effects Reported to be absent in the studied matricesCan be significant and require careful sample preparation and matrix matching[1]

Experimental Protocols

Quantitative 11B NMR Spectroscopy

Quantitative 11B NMR (qNMR) leverages the principle that the intensity of an NMR signal is directly proportional to the number of nuclei resonating at that frequency.[4][5]

Sample Preparation:

  • Accurately weigh the sample containing the boron analyte.

  • Dissolve the sample in a suitable deuterated solvent. For complexation experiments, solutions of the boronic acid and diol are prepared and mixed.[6]

  • Transfer the solution to a high-quality quartz NMR tube to minimize background boron signals that can arise from standard borosilicate (Pyrex) tubes.[7]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance III) is typically used.[6]

  • Probe: A broadband probe, such as a BBFO SmartProbe, is suitable for 11B detection.[6]

  • Pulse Sequence: A standard zgig pulse sequence or a sequence with background suppression (e.g., zgbs) can be employed.[8] For quantitative measurements, ensuring a sufficient relaxation delay between scans is critical.

  • Acquisition Parameters: Key parameters include the number of scans (e.g., 256), spectral width, and acquisition time, which are optimized to achieve an adequate signal-to-noise ratio.[6][9]

Data Processing and Quantification:

  • The acquired Free Induction Decay (FID) is processed with Fourier transformation.

  • The resulting spectrum is phase- and baseline-corrected.

  • The integral of the 11B signal of interest is measured and compared to the integral of a certified reference material (internal or external standard) of known concentration to determine the concentration of the analyte.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a destructive analytical technique that measures the mass-to-charge ratio of ions to determine the elemental composition of a sample with very high sensitivity.

Sample Preparation:

  • Digestion: Solid samples are typically digested to bring the boron into a liquid solution. This can be achieved through various methods:

    • Acid Digestion: Hotplate-assisted acid digestion using strong acids like nitric acid (HNO₃) and sometimes hydrofluoric acid (HF) for silicate matrices.[10][11] Microwave-assisted acid digestion can also be used.[12]

    • Pyrohydrolysis: This technique is used for sample preparation of materials like silicon carbide, followed by dissolution of the volatile boron compounds in an absorbing solution.[12][13]

  • Dilution: The digested sample solution is diluted to a suitable concentration for analysis, typically in the parts-per-billion (ppb) range. The dilution is performed with high-purity water and acids to minimize boron contamination.[14]

Instrumentation and Data Acquisition:

  • ICP-MS System: A standard ICP-MS instrument (e.g., Agilent 8900 ICP-QQQ) is used.[14]

  • Sample Introduction: The liquid sample is introduced into the plasma via a nebulizer and spray chamber.[10]

  • Plasma: An argon plasma at approximately 6000-10000 K ionizes the boron atoms.

  • Mass Analyzer: The ions are then guided into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio.

  • Detector: An ion detector measures the intensity of the specific boron isotopes (¹⁰B and ¹¹B).

Data Processing and Quantification:

  • A calibration curve is generated using a series of standard solutions of known boron concentrations.

  • The intensity of the boron signal from the unknown sample is measured and its concentration is determined by interpolation from the calibration curve.

  • Internal standards are often used to correct for instrumental drift and matrix effects.

Validation Workflow

The following diagram illustrates a typical workflow for the validation of 11B qNMR as a quantitative method against the established ICP-MS technique.

ValidationWorkflow cluster_Sample Sample Preparation cluster_NMR 11B qNMR Analysis cluster_ICPMS ICP-MS Analysis cluster_Validation Method Validation Sample Homogeneous Boron-Containing Sample Split Sample Aliquoting Sample->Split Prep_NMR Dissolution in Deuterated Solvent + Internal Standard Split->Prep_NMR Prep_ICPMS Acid Digestion / Dilution Split->Prep_ICPMS Acq_NMR 11B NMR Data Acquisition Prep_NMR->Acq_NMR Proc_NMR Spectral Processing & Integration Acq_NMR->Proc_NMR Quant_NMR Quantification vs. Standard Proc_NMR->Quant_NMR Compare Comparison of Results Quant_NMR->Compare Acq_ICPMS ICP-MS Data Acquisition Prep_ICPMS->Acq_ICPMS Proc_ICPMS Calibration Curve Generation Acq_ICPMS->Proc_ICPMS Quant_ICPMS Quantification Proc_ICPMS->Quant_ICPMS Quant_ICPMS->Compare Stats Statistical Analysis (Linearity, Accuracy, Precision) Compare->Stats

Caption: Workflow for the validation of 11B qNMR against ICP-MS.

Concluding Remarks

The choice between 11B NMR and ICP-MS for quantitative boron analysis depends on the specific requirements of the study.

11B NMR is a powerful, non-destructive technique that is particularly advantageous when information about the chemical structure and bonding environment of the boron species is required.[15][16] It can be less sensitive than ICP-MS and may require higher sample concentrations.[6] The absence of matrix effects in certain applications is a significant advantage, simplifying sample preparation.[1]

ICP-MS offers exceptional sensitivity, making it the method of choice for trace and ultra-trace level boron quantification.[10][14] However, it is a destructive technique that provides only elemental concentration data. Careful consideration must be given to sample preparation to avoid contamination and to mitigate potential matrix effects and memory effects, where boron adheres to the sample introduction system.[10]

References

A Comparative Analysis of Boron-10 and Boron-11 in Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boron Isotopes for Neutron-Based Cancer Therapy, Supported by Experimental Data.

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that relies on the nuclear capture of neutrons by boron atoms delivered specifically to tumor cells. The choice of boron isotope is critical to the efficacy of this therapy. This guide provides a detailed comparison of Boron-10 (¹⁰B) and Boron-11 (¹¹B), outlining their nuclear properties, roles in cancer therapy, and the experimental protocols used for their evaluation. This analysis unequivocally demonstrates the superiority of ¹⁰B for traditional BNCT, while also exploring an alternative therapeutic application for ¹¹B.

Core Principles: The Decisive Role of Neutron Capture Cross-Section

The fundamental difference between ¹⁰B and ¹¹B in the context of neutron capture therapy lies in their thermal neutron capture cross-section, a measure of the probability that a nucleus will capture an incident neutron. For BNCT to be effective, the chosen isotope must have a very high propensity to capture low-energy (thermal) neutrons.

Boron-10 possesses an exceptionally large thermal neutron capture cross-section of approximately 3840 barns.[1][2][3] This high probability of neutron capture is the cornerstone of BNCT. When a ¹⁰B atom within a tumor cell captures a thermal neutron, it momentarily becomes an excited ¹¹B nucleus (¹¹B*). This excited state is highly unstable and immediately undergoes nuclear fission, decaying into a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus.[2]

The nuclear reaction is as follows: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV

These resulting particles are highly cytotoxic due to their high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, typically within the diameter of a single cell. This localized energy deposition leads to the selective destruction of cancer cells that have taken up the ¹⁰B-containing drug, while sparing adjacent healthy tissue.

Conversely, This compound has a thermal neutron capture cross-section of only about 0.005 barns.[1] This incredibly low probability of capturing a thermal neutron renders it ineffective for traditional BNCT. The vast majority of thermal neutrons will simply pass through ¹¹B atoms without inducing a nuclear reaction.

Quantitative Comparison of Boron-10 and this compound

The following table summarizes the key physical properties of ¹⁰B and ¹¹B, highlighting the stark contrast in their suitability for BNCT.

PropertyBoron-10 (¹⁰B)This compound (¹¹B)
Natural Abundance ~19.8% - 20%[4][5][6][7]~80% - 80.2%[4][6][7]
Thermal Neutron Capture Cross-Section ~3840 barns[1][2][3]~0.005 barns[1]
Primary Application in Therapy Boron Neutron Capture Therapy (BNCT)Proton Boron Capture Therapy (PBCT)
Reaction Products (Primary Therapy) α particle (⁴He) and ⁷Li nucleus3 α particles (⁴He)
Incident Particle (Primary Therapy) Thermal NeutronProton

An Alternative Role for this compound: Proton Boron Capture Therapy

While unsuitable for neutron capture, this compound is being investigated in an alternative radiotherapeutic modality known as Proton Boron Capture Therapy (PBCT) or Proton Boron Fusion Therapy (PBFT). In this approach, a tumor loaded with a ¹¹B-containing compound is irradiated with a proton beam. When a proton of a specific energy collides with a ¹¹B nucleus, it can induce a nuclear fusion reaction that produces three high-energy alpha particles.

The primary reaction for PBCT is: ¹¹B + p → 3 ⁴He (α particles)

This reaction also results in localized, high-LET radiation. However, the cross-section for this proton-boron interaction is significantly lower than that of the neutron-boron reaction in BNCT, and the technical challenges of delivering protons at the precise energy required for this reaction within the tumor are substantial. Research in this area is still in the preclinical stages.

Experimental Protocols for Evaluating Boron Delivery Agents in BNCT

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. Therefore, the development and evaluation of boron-containing drugs are paramount. Below are detailed methodologies for key experiments.

In Vitro Evaluation
  • Cell Culture: Human cancer cell lines (e.g., U87 for glioblastoma, B16F10 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay: To determine the intrinsic toxicity of the boron-containing drug, cells are incubated with varying concentrations of the compound for 24-72 hours. Cell viability is then assessed using a standard method like the MTT or XTT assay, which measures mitochondrial metabolic activity.[8][9][10][11]

  • Boron Uptake and Efflux Studies:

    • Uptake: Cells are incubated with a known concentration of the ¹⁰B-containing compound for various time points.

    • Efflux: After a period of uptake, the boron-containing medium is replaced with fresh medium, and the cells are incubated for different durations.

    • Quantification: At each time point, the cells are washed, harvested, and lysed. The intracellular boron concentration is then measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • In Vitro BNCT:

    • Cells are pre-incubated with the ¹⁰B compound to allow for sufficient uptake.

    • The cell cultures are then irradiated with a thermal neutron beam from a research reactor or an accelerator-based neutron source.

    • Post-irradiation, cell survival is evaluated using a clonogenic assay, which measures the ability of single cells to form colonies. This allows for the determination of the radiation dose enhancement provided by the boron compound.

In Vivo Evaluation
  • Animal Tumor Models: Tumors are established in immunocompromised mice or other suitable animal models (e.g., hamster cheek pouch for oral cancer) by subcutaneously or orthotopically implanting cancer cells.[12][13][14][15]

  • Biodistribution Studies:

    • The ¹⁰B-containing drug is administered to the tumor-bearing animals, typically via intravenous injection.

    • At various time points post-administration, the animals are euthanized, and the tumor, blood, and major organs (liver, kidneys, brain, etc.) are harvested.

    • The boron concentration in each tissue sample is quantified using ICP-MS to determine the tumor-to-normal tissue and tumor-to-blood boron concentration ratios.

  • In Vivo BNCT Efficacy Studies:

    • Based on the biodistribution data, an optimal time window between drug administration and neutron irradiation is determined.

    • Tumor-bearing animals are administered the ¹⁰B compound.

    • At the optimal time point, the tumor is irradiated with a neutron beam.

    • Tumor growth is monitored over time, and survival rates are recorded. The therapeutic efficacy is compared to control groups (untreated, neutron irradiation alone, and drug alone).

Mandatory Visualizations

Signaling Pathway for BNCT-Induced Apoptosis

BNCT_Apoptosis_Pathway cluster_0 BNCT Event cluster_1 Cellular Damage & Signaling cluster_2 Execution Phase 10B_Neutron_Capture ¹⁰B Neutron Capture (α particle + ⁷Li) DNA_DSB DNA Double-Strand Breaks 10B_Neutron_Capture->DNA_DSB Bax Bax Activation DNA_DSB->Bax Bcl2 Bcl-2 Inhibition DNA_DSB->Bcl2 Mitochondria Mitochondria Cyto_c Cytochrome c Release Mitochondria->Cyto_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BNCT-induced apoptosis signaling pathway.

The high-LET radiation from the ¹⁰B(n,α)⁷Li reaction induces severe DNA damage, leading to the activation of the intrinsic apoptotic pathway.[16][17][18][19] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[16][17][18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[19]

Experimental Workflow for BNCT

BNCT_Workflow cluster_preclinical Preclinical Evaluation cluster_treatment BNCT Procedure cluster_post_treatment Post-Treatment Analysis In_Vitro In Vitro Studies (Cytotoxicity, Boron Uptake) In_Vivo_Bio In Vivo Biodistribution (Tumor-bearing Models) In_Vitro->In_Vivo_Bio Successful Outcome Drug_Admin ¹⁰B Drug Administration (e.g., Intravenous Infusion) In_Vivo_Bio->Drug_Admin Optimal Protocol Irradiation Neutron Irradiation (Reactor or Accelerator) Drug_Admin->Irradiation Defined Time Window Tumor_Response Tumor Response Assessment (Tumor Volume, Survival) Irradiation->Tumor_Response Toxicity_Eval Toxicity Evaluation (Normal Tissue Damage) Irradiation->Toxicity_Eval

Caption: General experimental workflow for BNCT.

This workflow illustrates the progression from preclinical evaluation of a ¹⁰B-containing drug to the assessment of its therapeutic efficacy in an in vivo BNCT experiment.

Conclusion

The comparative analysis of Boron-10 and this compound for neutron capture therapy unequivocally establishes ¹⁰B as the only viable isotope for this application. Its remarkably high thermal neutron capture cross-section is the linchpin of BNCT's mechanism of action, enabling the targeted destruction of cancer cells. In contrast, ¹¹B's negligible affinity for thermal neutrons renders it unsuitable for this purpose. While ¹¹B is being explored in the context of proton therapy, this remains an investigational approach distinct from the principles of BNCT. For researchers and professionals in the field of drug development for BNCT, the focus must remain on the synthesis and effective delivery of ¹⁰B-enriched compounds to maximize the therapeutic potential of this promising cancer treatment modality.

References

A Comparative Guide to Boron-11 and Other Isotopic Tracers in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boron-11 (¹¹B) as a tracer with other commonly used stable isotopes, namely Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). We will delve into their applications, analytical methodologies, and provide detailed experimental protocols, supported by comparative data, to assist researchers in selecting the appropriate tracer for their specific needs.

Introduction to Isotopic Tracers

Stable isotope tracers are invaluable tools in biological and biomedical research, enabling the tracking of molecules and the elucidation of metabolic pathways without the use of radioactive materials.[1] By replacing a naturally abundant isotope with a less abundant, heavier stable isotope (e.g., ¹³C for ¹²C), researchers can follow the journey of a labeled compound through a biological system.[2] This approach provides a dynamic view of metabolic fluxes and has become a cornerstone of metabolic research, particularly in the fields of oncology and drug development.[1][3]

While ¹³C, ¹⁵N, and ²H are the workhorses of metabolic flux analysis, ¹¹B has emerged as a specialized tracer, primarily in the context of drug development for Boron Neutron Capture Therapy (BNCT).[4][5]

Comparison of Isotopic Tracers

The choice of an isotopic tracer depends on the biological question being addressed, the metabolic pathway of interest, and the available analytical instrumentation. The following table provides a high-level comparison of ¹¹B with ¹³C, ¹⁵N, and ²H.

FeatureThis compound (¹¹B)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)Deuterium (²H)
Primary Application Biodistribution of boronated drugs (BNCT)[4]Metabolic flux analysis[6][7]Amino acid and nucleotide metabolism[8]Fatty acid and glucose metabolism[8][9]
Tracer Molecule Boron-containing compounds (e.g., Boronophenylalanine - BPA)[10]¹³C-labeled glucose, glutamine, etc.[6]¹⁵N-labeled amino acids, ammonia, etc.[8]²H-labeled water, glucose, fatty acids[8]
Information Gained Drug concentration and localization in tissues[4]Quantitative rates of metabolic pathways[7]Nitrogen flux in biosynthesis[8]Hydrogen flux, redox state[11]
Analytical Methods ICP-MS, MRI/MRS[12]GC-MS, LC-MS, NMR[6]GC-MS, LC-MS, NMR[8]GC-MS, LC-MS, NMR[9]
Key Advantage Enables tracking of non-carbon backbone moleculesCentral role in carbon metabolism allows broad pathway analysisTraces nitrogen, essential for amino acids and nucleotidesCan provide insights into redox metabolism
Limitations Not typically used for metabolic flux analysisHigher cost of some labeled compoundsMore limited range of commercially available tracersPotential for kinetic isotope effects

Analytical Methodologies: A Comparative Overview

The accurate detection and quantification of isotopic enrichment are crucial for any tracer study. The table below compares the primary analytical methods used for the discussed isotopes.

Analytical MethodPrincipleIsotopes DetectedSample PreparationKey AdvantagesKey Limitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass-based separation of ions.¹¹B, ¹⁰BAcid digestion of tissues or fluids.[13][14]High sensitivity (ppb-ppt), excellent for elemental quantification.[13]Destructive to the sample, provides elemental composition but not molecular structure.
Gas/Liquid Chromatography - Mass Spectrometry (GC/LC-MS) Separation of compounds by chromatography followed by ionization and mass-based detection.¹³C, ¹⁵N, ²HMetabolite extraction, derivatization (for GC-MS).[6][7]High sensitivity and specificity for identifying and quantifying labeled metabolites.[6]Requires extensive sample preparation and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.¹¹B, ¹³C, ¹⁵N, ²HMetabolite extraction and purification.[12]Non-destructive, provides positional information of the isotope within a molecule.[12]Lower sensitivity compared to MS-based methods.
Magnetic Resonance Imaging/Spectroscopy (MRI/MRS) Non-invasive imaging and spectroscopy based on the principles of NMR.¹¹BIn vivo administration of the ¹¹B-containing compound.[12]Allows for in vivo, non-invasive tracking of the tracer's distribution.[12]Lower spatial resolution and sensitivity compared to other methods.

Experimental Protocols

Protocol 1: this compound Tracer Biodistribution Study for BNCT Drug Development

This protocol outlines a typical preclinical study to evaluate the biodistribution of a novel boron-containing drug.

Objective: To determine the concentration of ¹¹B in tumor and various normal tissues over time after administration of a boronated compound.

Materials:

  • ¹¹B-labeled drug candidate (e.g., ¹⁰B-enriched L-p-boronophenylalanine - BPA)[12]

  • Tumor-bearing animal model (e.g., rats with induced gliomas)[4]

  • ICP-MS instrument

  • Reagents for acid digestion (e.g., nitric acid, hydrogen peroxide)[15]

Procedure:

  • Tracer Administration: Administer the ¹¹B-labeled drug to the tumor-bearing animals via a clinically relevant route (e.g., intravenous injection).[4]

  • Time-Course Study: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours).

  • Tissue Collection: At each time point, collect tumor tissue and a panel of normal tissues (e.g., blood, liver, kidney, brain, muscle).

  • Sample Preparation for ICP-MS:

    • Accurately weigh each tissue sample.

    • Perform acid digestion of the tissue samples in a closed microwave system using a mixture of nitric acid and hydrogen peroxide to bring the boron into solution.[15]

    • Dilute the digested samples to a suitable concentration for ICP-MS analysis.[13]

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of boron standard solutions of known concentrations.

    • Analyze the digested tissue samples to determine the concentration of ¹¹B.

  • Data Analysis:

    • Calculate the concentration of ¹¹B in each tissue in micrograms per gram of tissue (µg/g).

    • Determine the tumor-to-normal tissue and tumor-to-blood concentration ratios at each time point.

Protocol 2: Carbon-13 Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general workflow for a ¹³C-MFA experiment in cultured cancer cells to investigate central carbon metabolism.[7][16]

Objective: To quantify the metabolic fluxes through glycolysis and the tricarboxylic acid (TCA) cycle.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • ¹³C-labeled tracer (e.g., [U-¹³C]-glucose)

  • Metabolite extraction solution (e.g., 80% methanol)

  • GC-MS or LC-MS instrument

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the ¹³C-labeled tracer and continue the culture to allow for isotopic steady-state labeling.[17]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solution.

    • Scrape the cells and collect the cell extract.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the dried metabolites to make them volatile.[6]

    • For LC-MS analysis, resuspend the dried metabolites in a suitable solvent.

  • MS Analysis:

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use a computational flux model (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.[7]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

G General Isotopic Tracer Experimental Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Tracer Select & Synthesize Isotopic Tracer Admin Administer Tracer to Biological System Tracer->Admin Sampling Collect Samples (Tissues, Fluids, Cells) Admin->Sampling Prep Sample Preparation (Extraction, Digestion) Sampling->Prep Instrument Instrumental Analysis (MS, NMR, ICP-MS) Prep->Instrument Data Raw Data Acquisition Instrument->Data Processing Data Processing & Correction Data->Processing Modeling Modeling & Flux Calculation (for MFA) Processing->Modeling Results Results & Biological Interpretation Modeling->Results

Caption: A generalized workflow for conducting an isotopic tracer study.

G Simplified Central Carbon Metabolism with Isotopic Tracers cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acids Amino Acid Metabolism Glucose Glucose (¹³C-labeled) G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Malate Malate aKG->Malate Glutamate Glutamate aKG->Glutamate Malate->Citrate Glutamine Glutamine (¹⁵N-labeled) Glutamine->Glutamate Glutamate->aKG BPA Boronophenylalanine (BPA) (¹¹B-labeled) LAT1 LAT1 Transporter BPA->LAT1 TumorCell Tumor Cell LAT1->TumorCell

Caption: Interconnected metabolic pathways showing entry points for different isotopic tracers.

Conclusion

The cross-validation of this compound tracer data with other isotopic tracers is an emerging area. Currently, ¹¹B's role is well-defined in the specific context of BNCT drug development, where it provides crucial information on drug biodistribution. In contrast, ¹³C, ¹⁵N, and ²H are the established tools for dissecting the complexities of metabolic networks. While direct comparisons in metabolic flux studies are lacking, the distinct applications and analytical approaches highlight their complementary nature. As research in BNCT and boron-based chemistry advances, we may see an expanded role for ¹¹B as a tracer in biological systems, potentially bridging the gap between drug delivery and metabolic characterization. This guide serves as a foundational resource for researchers to understand the current landscape and make informed decisions about the use of these powerful analytical tools.

References

Benchmarking Boron-11 Doped Semiconductors: A Comparative Guide for P-Type Doping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in semiconductor science and drug development, the choice of p-type dopant is a critical factor influencing device performance and stability. While boron has traditionally been the dopant of choice for silicon-based semiconductors, the use of its specific isotope, Boron-11 (¹¹B), presents distinct advantages over naturally occurring boron and other p-type dopants like gallium and indium. This guide provides a comprehensive comparison of ¹¹B-doped semiconductors against these alternatives, supported by experimental data and detailed methodologies.

The primary advantage of utilizing isotopically pure ¹¹B lies in its enhanced resistance to radiation and a significant reduction in single-event effects (SEEs) in integrated circuits.[1] Natural boron contains approximately 20% of the ¹⁰B isotope, which has a large neutron capture cross-section. This makes devices doped with natural boron more susceptible to radiation-induced failures, a critical consideration in aerospace, medical, and other high-reliability applications. By using ¹¹B, this vulnerability is substantially mitigated, leading to more robust and reliable semiconductor devices.

Performance Metrics: A Quantitative Comparison

The selection of a p-type dopant significantly impacts key electrical properties of the semiconductor, including hole mobility, carrier concentration, and dopant activation energy. Below is a summary of these parameters for silicon doped with this compound, natural Boron, Gallium, and Indium.

DopantTypical Hole Mobility (cm²/Vs) at 300KTypical Carrier Concentration (atoms/cm³)Activation Energy (eV)
This compound ~450 - 50010¹⁵ - 10²⁰~0.045
Natural Boron ~450 - 50010¹⁵ - 10²⁰~0.045
Gallium (Ga) ~400 - 45010¹⁵ - 10¹⁹~0.072
Indium (In) ~150 - 20010¹⁵ - 10¹⁸~0.156
Aluminum (Al) ~350 - 40010¹⁵ - 10¹⁹~0.067

Note: The values presented are typical ranges and can vary depending on the specific doping concentration, crystal quality, and measurement conditions.

Experimental Protocols

To ensure an objective comparison, it is essential to understand the methodologies used to characterize these doped semiconductors. The following are detailed protocols for key experimental techniques.

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement is a standard method to determine the majority carrier concentration, mobility, and conductivity of a semiconductor material.

Methodology:

  • Sample Preparation: A four-point probe (van der Pauw method) or a Hall bar geometry sample is prepared from the doped semiconductor wafer. Ohmic contacts are established at the four corners or ends of the sample.

  • Apparatus: The setup includes a constant current source, a high-impedance voltmeter, a magnetic field source (electromagnet or permanent magnet), and a temperature-controlled sample holder.

  • Procedure:

    • A constant current (I) is passed through two of the contacts.

    • The voltage (V) across the other two contacts is measured to determine the sample's resistivity.

    • A magnetic field (B) is applied perpendicular to the direction of the current flow.

    • The resulting Hall voltage (V_H), which is perpendicular to both the current and the magnetic field, is measured across the remaining two contacts.

  • Data Analysis:

    • The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where 't' is the thickness of the sample.

    • The carrier concentration (p) is determined from the Hall coefficient: p = 1 / (q * R_H), where 'q' is the elementary charge.

    • The hole mobility (μ_p) is calculated using the formula: μ_p = R_H / ρ, where 'ρ' is the resistivity of the sample.

Secondary Ion Mass Spectrometry (SIMS) for Dopant Concentration Profiling

SIMS is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of a material as a function of depth.

Methodology:

  • Sample Preparation: The doped semiconductor wafer is placed in an ultra-high vacuum chamber.

  • Apparatus: The SIMS instrument consists of a primary ion gun, a secondary ion extraction and transfer optics system, a mass spectrometer, and a detector.

  • Procedure:

    • A focused primary ion beam (e.g., O₂⁺ or Cs⁺) is rastered across the sample surface, sputtering away material.

    • The secondary ions ejected from the surface are extracted by an electric field.

    • The extracted secondary ions are then analyzed by the mass spectrometer based on their mass-to-charge ratio.

  • Data Analysis:

    • By monitoring the intensity of the specific dopant ion signal as a function of sputtering time, a depth profile of the dopant concentration is obtained.

    • The sputtering time is converted to depth by measuring the crater depth after the analysis.

    • The ion intensity is converted to atomic concentration using a relative sensitivity factor (RSF) derived from a standard sample with a known dopant concentration.[2]

Visualizing the Doping and Characterization Workflow

The following diagram illustrates the logical flow of the semiconductor doping and characterization process, from the selection of the p-type dopant to the final material characterization.

Doping_Workflow cluster_Doping Doping Process cluster_Characterization Material Characterization Dopant_Selection Dopant Selection (¹¹B, Natural B, Ga, In) Doping_Method Doping Method (Ion Implantation, Diffusion) Dopant_Selection->Doping_Method Input Annealing Thermal Annealing (Activation & Damage Repair) Doping_Method->Annealing Process Hall_Effect Hall Effect Measurement (Mobility, Carrier Concentration) Annealing->Hall_Effect Characterize SIMS SIMS Analysis (Dopant Profile) Annealing->SIMS Characterize Electrical_Testing Device Electrical Testing Hall_Effect->Electrical_Testing Validate SIMS->Electrical_Testing Validate

Semiconductor Doping and Characterization Workflow

Signaling Pathways and Logical Relationships in P-type Doping

The process of creating a functional p-type semiconductor involves a series of steps and considerations that are logically interconnected. The choice of dopant influences the subsequent processing and ultimate electrical characteristics.

P_Type_Doping_Logic cluster_input Input Parameters cluster_process Doping & Annealing Process cluster_output Resulting Properties Dopant P-type Dopant (¹¹B, Ga, In) Doping Doping Process (e.g., Ion Implantation) Dopant->Doping influences Substrate Semiconductor Substrate (e.g., Silicon) Substrate->Doping Annealing Post-Implantation Annealing Doping->Annealing requires Electrical Electrical Properties - Hole Mobility - Carrier Concentration - Resistivity Annealing->Electrical determines Physical Physical Properties - Dopant Profile - Crystal Quality Annealing->Physical determines

References

A Comparative Guide to Boron Isotopic Ratio Analysis: ¹¹B NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic ratios is critical for a range of applications, from mechanistic studies to the development of boron-based pharmaceuticals. This guide provides an objective comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy and established mass spectrometry techniques for the analysis of boron (¹⁰B/¹¹B) isotopic ratios, supported by available experimental data and detailed methodologies.

This document focuses on a specific ¹H NMR-based method for isotopic ratio analysis of boron in the form of sodium borohydride (NaBH₄) and contrasts it with the more common high-precision mass spectrometry techniques.

At a Glance: ¹H NMR vs. Mass Spectrometry for Boron Isotope Analysis

Feature¹H NMR Spectroscopy of NaBH₄Mass Spectrometry (e.g., ICP-MS)
Principle Indirectly determines isotopic ratio by quantifying the ¹H signals split by ¹⁰B and ¹¹B.Directly measures the mass-to-charge ratio of boron isotopes.
Sample Form Requires the boron to be in the form of borohydride (BH₄⁻).More versatile, can analyze various sample matrices after appropriate digestion and purification.
Accuracy Good agreement with natural abundance reported in literature.[1]High accuracy, traceable to certified reference materials.
Precision Data on precision is not extensively documented in peer-reviewed validation studies.High precision, with reported values as low as ±0.2‰ to ±0.4‰ for Multi-Collector ICP-MS.[2]
Instrumentation Widely available NMR spectrometers.Requires specialized mass spectrometers (e.g., ICP-MS, TIMS).
Sample Preparation Relatively simple if the sample is already in or can be converted to NaBH₄.Can be complex, often requiring matrix separation and purification to avoid interferences.
Analysis Time Typically rapid for data acquisition.Can be high-throughput, but sample preparation can be time-consuming.
Key Advantage Utilizes common laboratory equipment (NMR) and provides structural information simultaneously.High sensitivity and established high precision for isotopic ratio measurements.
Key Limitation Limited to borohydride species for this specific method. Lack of extensive validation data for precision.Susceptible to matrix effects and isobaric interferences, requiring careful sample preparation.

Introduction to the Techniques

Boron has two stable isotopes, ¹⁰B (natural abundance ~19.9%) and ¹¹B (natural abundance ~80.1%).[3] The precise ratio of these isotopes can vary depending on the source of the material and can be a valuable analytical signature.

Mass Spectrometry techniques, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), are the gold standard for high-precision isotopic ratio analysis. These methods involve ionizing the sample and separating the isotopes based on their mass-to-charge ratio. Multi-collector ICP-MS (MC-ICP-MS) is particularly powerful, offering very high precision.[2]

¹H NMR Spectroscopy , while primarily a tool for structural elucidation, can be ingeniously applied to determine the ¹⁰B/¹¹B isotopic ratio in sodium borohydride (NaBH₄). This method does not directly detect the boron isotopes but rather observes their effect on the protons to which they are coupled.

Experimental Data Comparison

A direct quantitative comparison of the accuracy and precision between the ¹H NMR method and mass spectrometry for boron isotopic ratio analysis is not extensively available in the peer-reviewed literature. However, we can summarize the reported performance of each technique.

TechniqueReported Isotopic Ratio / PrecisionReference
¹H NMR of NaBH₄ ¹⁰B: 18.35%, ¹¹B: 81.65%[1]
Natural Abundance ¹⁰B: 19.90%, ¹¹B: 80.10%[1]
QQQ-ICP-MS ±0.4‰[4]
MC-ICP-MS Better than ±1‰[5]

The ¹H NMR result for NaBH₄ shows good agreement with the known natural abundance of boron isotopes, indicating a good level of accuracy for this specific application.[1] However, the precision of the NMR method has not been as rigorously documented as that of mass spectrometry techniques.

Experimental Protocol: ¹⁰B/¹¹B Isotopic Ratio Analysis by ¹H NMR

This protocol is based on the analysis of sodium borohydride (NaBH₄) in a deuterium oxide (D₂O) solvent.

1. Sample Preparation:

  • Weigh accurately approximately 10-20 mg of the sodium borohydride sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. Note: NaBH₄ reacts slowly with D₂O to produce hydrogen gas; ensure the cap is not sealed airtight to prevent pressure buildup.

2. NMR Data Acquisition:

  • Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key acquisition parameters to optimize include:

    • Pulse Angle: 90° pulse to ensure quantitative excitation.
    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being observed to ensure full relaxation and quantitative signal integration. A typical starting value is 30 seconds.
    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the less abundant ¹⁰B-coupled heptet.
    • Spectral Width: Ensure the spectral width is sufficient to cover the entire multiplet region of interest.

3. Data Processing and Analysis:

  • Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate the area of the quartet arising from the coupling of protons to ¹¹B.

  • Carefully integrate the area of the heptet arising from the coupling of protons to ¹⁰B.

  • The percentage of each isotope is calculated as follows:

    • % ¹¹B = [Area(quartet) / (Area(quartet) + Area(heptet))] * 100
    • % ¹⁰B = [Area(heptet) / (Area(quartet) + Area(heptet))] * 100

Signaling Pathway and Experimental Workflow

The underlying principle of the ¹H NMR method for boron isotopic analysis is the spin-spin coupling between the protons and the two boron isotopes, which have different nuclear spins.

  • ¹¹B has a nuclear spin (I) of 3/2. According to the 2nI + 1 rule, where n=1 (one boron atom), the proton signal is split into a quartet (2 * 1 * 3/2 + 1 = 4).

  • ¹⁰B has a nuclear spin (I) of 3. This results in the proton signal being split into a heptet (2 * 1 * 3 + 1 = 7).

The relative areas of these two multiplets in the ¹H NMR spectrum are directly proportional to the isotopic abundance of ¹¹B and ¹⁰B in the sample.

G cluster_sample Sample cluster_nmr ¹H NMR Analysis cluster_analysis Data Analysis NaBH4 NaBH₄ Sample (containing ¹⁰B and ¹¹B isotopes) Proton Protons in BH₄⁻ NaBH4->Proton Coupling Spin-Spin Coupling Proton->Coupling Spectrum ¹H NMR Spectrum Coupling->Spectrum Quartet Quartet (from ¹H-¹¹B coupling) Spectrum->Quartet Heptet Heptet (from ¹H-¹⁰B coupling) Spectrum->Heptet Integration Integration of Multiplet Areas Quartet->Integration Heptet->Integration Ratio Isotopic Ratio (%¹⁰B and %¹¹B) Integration->Ratio

Workflow for Boron Isotopic Ratio Analysis by ¹H NMR.

Conclusion

The determination of boron isotopic ratios by ¹H NMR spectroscopy of sodium borohydride offers a convenient and accessible alternative to mass spectrometry for specific applications where the boron is in the appropriate chemical form. The accuracy, based on limited available data, appears to be good. However, for applications requiring high precision and for the analysis of diverse sample matrices, mass spectrometry, particularly MC-ICP-MS, remains the superior and more rigorously validated technique.

For researchers in drug development and other fields where boron-containing compounds are synthesized, the ¹H NMR method can serve as a valuable in-house tool for a quick estimation of isotopic enrichment or depletion, complementing the more precise but often outsourced mass spectrometry analyses. Further validation studies are needed to establish the precision and broader applicability of the NMR method for quantitative isotopic ratio analysis.

References

A Comparative Guide to Quantitative ¹¹B NMR for Accurate Boron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Boron-11 Nuclear Magnetic Resonance (q¹¹B NMR) spectroscopy for the determination of boron content, drawing on data from various validation studies. While a formal inter-laboratory round-robin study on q¹¹B NMR is not publicly available, this document synthesizes findings from independent research to offer a comparative overview of the method's performance and reliability. The data presented herein serves as a valuable resource for laboratories looking to implement or benchmark their q¹¹B NMR protocols.

Experimental Protocols

The successful application of q¹¹B NMR relies on carefully controlled experimental parameters. Below are detailed methodologies derived from validated studies, which can be adapted for specific applications.

Sample Preparation:

A common procedure for the analysis of boronic acids and their derivatives involves the following steps:

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For boronic acids, a concentration of approximately 4 mg in 0.65 mL of solvent is often used.[1]

  • Internal Standard: Add a known amount of an internal standard that does not have overlapping signals with the analyte. While some studies use external calibration curves, an internal standard can improve accuracy by accounting for variations in sample volume and spectrometer performance.

  • pH Adjustment: For boronic acid-diol complexation studies, the pH of the solution is a critical parameter and should be adjusted using appropriate buffers to ensure the desired chemical species is present.[1][2][3]

  • NMR Tube: Transfer the final solution to a quartz NMR tube to avoid background signals from borosilicate glass.[1]

NMR Acquisition Parameters:

The following are typical acquisition parameters for q¹¹B NMR:

  • Spectrometer: A high-field NMR spectrometer (e.g., 9.4 T or higher) is recommended to improve signal dispersion and sensitivity.[4][5][6]

  • Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For samples with significant background signals, a composite pulse sequence like 'zgbs' can be effective in suppressing unwanted noise.[7]

  • Relaxation Delay (d1): A sufficiently long relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the boron nucleus is crucial for accurate quantification.

  • Number of Scans (ns): The number of scans should be optimized to achieve an adequate signal-to-noise ratio. This can range from 128 to 1024 scans or more, depending on the sample concentration.[1][7]

  • Proton Decoupling: ¹H decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Quantitative Data Comparison

The following tables summarize the performance characteristics of q¹¹B NMR as reported in various studies. This data highlights the method's suitability for accurate and precise quantification of boron-containing compounds.

Table 1: Validation of q¹¹B NMR for Boric Acid Determination in Commercial Biocides [8][9]

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.02% w/w
Limit of Quantification (LOQ)0.04% w/w
Recovery93.6% – 106.2%
Intra-day Precision (RSD)0.7% - 2.0%
Inter-day Precision (RSD)0.7% - 2.0%
Uncertainty3.7% - 4.4%

Table 2: Comparison with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [8][9]

Sample Typeq¹¹B NMR Result (% w/w)ICP-MS Result (% w/w)
Commercial Biocide 1< 0.05< 0.05
Commercial Biocide 20.100.11
Commercial Biocide 30.550.58
Commercial Biocide 41.201.25
Commercial Biocide 59.8510.1

The excellent agreement between q¹¹B NMR and the well-established ICP-MS method demonstrates the accuracy of the NMR technique for quantitative boron analysis.[8][9]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a q¹¹B NMR experiment and the logical process for method validation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample & Internal Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Adjust pH (if necessary) p2->p3 p4 Transfer to Quartz NMR Tube p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Load Acquisition Parameters a1->a2 a3 Acquire 11B NMR Spectrum a2->a3 d1 Fourier Transform & Phase Correction a3->d1 d2 Baseline Correction d1->d2 d3 Integration of Signals d2->d3 d4 Calculate Concentration d3->d4

A typical experimental workflow for quantitative ¹¹B NMR analysis.

validation_logic cluster_method Method Validation cluster_comparison Method Comparison cluster_result Outcome v1 Linearity r1 Validated Quantitative Method v1->r1 v2 Accuracy (Recovery) v2->r1 v3 Precision (Intra/Inter-day) v3->r1 v4 LOD & LOQ v4->r1 v5 Specificity v5->r1 c1 Analyze Samples by q11B NMR c3 Compare Results c1->c3 c2 Analyze Samples by Alternative Method (e.g., ICP-MS) c2->c3 c3->r1

References

Validating Experimental ¹¹B NMR with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis, materials science, and drug development, accurately characterizing organoboron compounds is crucial. While ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this, interpreting complex spectra can be challenging. This guide details how Density Functional Theory (DFT) calculations can be a powerful ally in validating experimental ¹¹B NMR chemical shifts, ensuring more reliable structural elucidation.

This guide provides a comparative overview of common DFT methods for predicting ¹¹B NMR chemical shifts, supported by published data. It also outlines the essential experimental and computational protocols to empower researchers to integrate this validation workflow into their research.

Performance Comparison of DFT Methods

The accuracy of DFT-calculated ¹¹B NMR chemical shifts is highly dependent on the chosen functional and basis set. A common approach involves calculating the ¹¹B isotropic shielding constants (σ_iso_) and then correlating them to experimental chemical shifts (δ_exp_) via linear regression:

δ_calc_ = (σ_ref_ - σ_iso_) / (1 - σ_ref_) ≈ Intercept + Slope × σ_iso_

Below is a summary of the performance of various DFT methods, as evaluated by their ability to reproduce experimental ¹¹B NMR chemical shifts for a diverse set of organoboron compounds. The key metric for comparison is the Root-Mean-Square Deviation (RMSD) between the calculated and experimental values.

Method (Functional/Basis Set for NMR)Geometry OptimizationSolvent ModelRMSD (ppm)Reference
mPW1PW91/6-311+G(2d,p)M06-2X/6-31+G(d,p)SMD (THF)3.40[1]
B3LYP/cc-pVDZB3LYP/cc-pVDZSMD (THF)3.41[1]
mPW1PW91/6-311+G(2d,p)M06-2X/6-31+G(d,p)CPCM (THF)3.37[1]
B3LYP/cc-pVDZB3LYP/cc-pVDZCPCM (THF)3.39[1]
ωB97XD/aug-cc-pVDZωB97XD/aug-cc-pVDZSCRF2.5 (corrected)[2]
B3LYP+GD3BJ/aug-cc-pVDZB3LYP+GD3BJ/aug-cc-pVDZSCRF2.8 (corrected)[3]

Note: The corrected RMSD for the ωB97XD and B3LYP+GD3BJ methods is achieved by applying a simple correction based on the error for the reference compound (BF₃·OEt₂), which accounts for systematic errors.[2]

Experimental and Computational Protocols

Experimental ¹¹B NMR Spectroscopy

A well-defined experimental protocol is the foundation for any successful comparison with theoretical calculations.

Sample Preparation and Acquisition:

  • Solvent Selection: Dissolve the organoboron compound in a suitable deuterated solvent. Tetrahydrofuran (THF) is a common choice for which many computational models have been parameterized.[1][4]

  • NMR Tubes: To minimize background signals, especially broad resonances from borosilicate glass, it is highly recommended to use quartz NMR tubes (e.g., Wilmad 507-PP-7QTZ or 528-PP-7QTZ).[5]

  • Referencing: Use an external reference standard, typically BF₃·OEt₂, set to 0 ppm.

  • Acquisition Parameters:

    • Set the spectral window to enclose the entire expected range of ¹¹B signals, leaving approximately 10-20% of baseline on each side. This is particularly important to avoid fold-over of broad signals.[5]

    • Employ a pulse sequence that mitigates broad background signals if quartz tubes are not available. A spin-echo sequence (90°-τ-180°-τ-acquire) can be effective.[5]

Data Processing:

  • Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum.

  • Baseline Correction: If a broad background signal is present, advanced processing techniques may be necessary. This can include left-shifting the Free Induction Decay (FID) to discard the initial data points that contribute most to the broad signal, followed by linear prediction to reconstruct the discarded points.[5]

DFT Calculation of ¹¹B NMR Chemical Shifts

The computational protocol involves several key steps, from geometry optimization to the final calculation of the NMR parameters.

1. Geometry Optimization:

  • Initial Structure: Build a 3D model of the organoboron compound.

  • Level of Theory: Perform a geometry optimization to find the lowest energy conformation of the molecule. Common and effective levels of theory include M06-2X/6-31+G(d,p) or B3LYP/cc-pVDZ in the gas phase.[1] It is crucial to perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

2. NMR Isotropic Shielding Constant Calculation:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR shielding constants.[1][6]

  • Level of Theory: A different, often larger, basis set can be used for the NMR calculation on the optimized geometry. For instance, the mPW1PW91 functional with the 6-311+G(2d,p) basis set has shown good performance.[1]

  • Solvation Model: It is critical to include a solvent model to account for the effect of the solvent on the molecular geometry and electronic structure. The Solvation Model based on Density (SMD) and the Conductor-like Polarizable Continuum Model (CPCM) are widely used and have been shown to provide comparable and accurate results for ¹¹B NMR predictions.[1][4] The solvent in the model should match the experimental solvent (e.g., THF).

3. Chemical Shift Prediction:

  • Referencing and Scaling: The calculated isotropic shielding constants (σ_iso_) are not directly comparable to experimental chemical shifts. They must be converted using a reference compound or, more accurately, through a linear regression analysis based on a set of known compounds.[1][4]

  • Linear Regression: Plot the experimental chemical shifts (δ_exp_) against the calculated isotropic shielding constants (σ_iso_) for a set of structurally diverse organoboron compounds. The resulting linear equation (δ_calc_ = Intercept + Slope × σ_iso_) can then be used to predict the chemical shifts for unknown compounds with a higher degree of accuracy.[1]

Workflow for DFT Validation of ¹¹B NMR

The following diagram illustrates the logical workflow for validating experimental ¹¹B NMR chemical shifts using DFT calculations.

References

A Comparative Analysis of Boron-11 Neutron Capture Therapy and Conventional Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Boron Neutron Capture Therapy (BNCT) is an emerging binary radiotherapeutic modality that presents a targeted approach to cancer treatment, distinguishing itself from conventional radiotherapy through its unique mechanism of action. This guide provides a comprehensive comparison of the efficacy, experimental protocols, and underlying cellular mechanisms of BN's innovative Boron-11 based approach versus traditional radiotherapy techniques, tailored for researchers, scientists, and drug development professionals.

Principle of Boron Neutron Capture Therapy

BNCT operates on a two-step principle. First, a non-toxic boron-10 (¹⁰B) labeled compound is administered to the patient, which preferentially accumulates in tumor cells.[1][2] The most commonly used boron delivery agents are boronophenylalanine (BPA) and sodium borocaptate (BSH).[1][3] Subsequently, the tumor is irradiated with a beam of low-energy (thermal or epithermal) neutrons. These neutrons are captured by the ¹⁰B nuclei, inducing a nuclear fission reaction that produces a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus.[4][5][6] These high-LET particles have a very short path length of approximately 5-9 micrometers, roughly the diameter of a single cell, thereby confining the cytotoxic effects primarily to the boron-laden tumor cells and sparing the surrounding healthy tissue.[1][5][7]

In contrast, conventional radiotherapy utilizes high-energy photons (X-rays or gamma rays) or particle beams (protons, electrons) to damage cancer cells. This form of radiation deposits energy along its entire path through the body, leading to potential damage to healthy tissues surrounding the tumor.[4] While modern techniques like intensity-modulated radiation therapy (IMRT) and image-guided radiotherapy (IGRT) have significantly improved the precision of conventional radiotherapy, the fundamental difference in energy deposition and biological targeting remains a key distinction from BNCT.[8][9]

Comparative Efficacy: A Data-Driven Overview

The clinical efficacy of BNCT has been investigated for several challenging cancers, including glioblastoma multiforme (GBM), recurrent head and neck cancers, and melanoma.[3][10][11] While large-scale randomized controlled trials directly comparing BNCT with the current standard of care are still somewhat limited, existing clinical data and preclinical studies provide valuable insights into its potential advantages.

Glioblastoma Multiforme (GBM)

Retrospective analyses of clinical trials in Japan for glioblastoma have suggested that survival rates for patients treated with BNCT were significantly better than those for patients who received conventional photon therapy.[1] A phase II study on newly diagnosed GBM patients indicated that BNCT offers a treatment that is at least as effective as conventional radiotherapy alone.[12] For a subset of patients with a specific genetic profile (unmethylated MGMT DNA repair gene), a potential clinical advantage of BNCT over the standard chemoradiotherapy (radiotherapy with temozolomide) was suggested.[12]

Treatment ModalityMedian Survival Time (Months)2-Year Overall Survival (%)Reference
BNCT (Protocol 2 with EBRT)23.525[3]
Conventional Radiotherapy (RT)Varies (historical data)-[1]
Conventional Radiotherapy + Temozolomide (RT/TMZ)14.626.5[12]

Table 1: Comparative Survival Data for Glioblastoma Multiforme. This table summarizes median survival times and 2-year overall survival rates for GBM patients treated with BNCT in combination with external beam radiation therapy (EBRT) compared to conventional treatments.

Recurrent Head and Neck Cancer

BNCT has shown promising results in treating recurrent head and neck cancers, which are often difficult to manage with conventional radiotherapy due to prior radiation exposure. A Finnish phase I/II trial reported a 76% response rate in patients with inoperable, locally advanced head and neck cancer treated with BNCT.[3] The median progression-free survival was 7.5 months, with a 2-year overall survival of 30%.[3] In 2020, accelerator-based BNCT received approval in Japan for the treatment of unresectable locally advanced or recurrent head and neck cancer, a significant milestone for this therapy.[10][13]

Treatment ModalityResponse Rate (%)Median Progression-Free Survival (Months)2-Year Overall Survival (%)Reference
BNCT (Finland Trial)767.530[3]
BNCT + IMRT (Taiwan Trial)--1-year OS of 56%[3]

Table 2: Efficacy of BNCT in Recurrent Head and Neck Cancer. This table highlights the response rates and survival outcomes from clinical trials of BNCT for recurrent head and neck cancer.

Cellular Mechanisms and Radiobiological Advantages

The high-LET radiation produced in the BNCT reaction induces complex and clustered DNA damage, which is more difficult for cancer cells to repair compared to the damage caused by low-LET radiation from conventional radiotherapy.[4] This leads to a higher relative biological effectiveness (RBE) for BNCT, resulting in enhanced tumor cell killing.[4]

Key radiobiological advantages of BNCT include:

  • Targeted Cell Killing: The destructive effects are confined to cells that have taken up the boron-10 compound, minimizing damage to surrounding healthy tissues.[1][7][14]

  • Efficacy in Hypoxic Tumors: The cytotoxic effect of the high-LET particles is largely independent of cellular oxygen levels, making BNCT effective against hypoxic (low-oxygen) tumor cells that are often resistant to conventional radiotherapy.[4][14]

  • Cell Cycle Independence: The alpha particles and lithium-7 nuclei can kill cells regardless of their stage in the cell cycle, including quiescent (non-dividing) cancer stem cells that are typically resistant to conventional treatments.[7][14]

Studies comparing the cellular response to BNCT and gamma-ray irradiation have shown that BNCT is more effective at inhibiting cell proliferation and inducing apoptosis (programmed cell death).[15] Furthermore, BNCT has been shown to induce G2/M cell cycle arrest more effectively than gamma-rays.[7][15]

G cluster_bnct BNCT cluster_rt Conventional Radiotherapy bnct_rad High-LET Radiation (Alpha, Li-7) bnct_dna Complex & Clustered DNA Damage bnct_rad->bnct_dna bnct_repair Difficult to Repair bnct_dna->bnct_repair bnct_death Cell Death (Apoptosis, Necrosis) bnct_repair->bnct_death rt_death Cell Death rt_rad Low-LET Radiation (Photons, Electrons) rt_dna Sparser DNA Damage (Single/Double Strand Breaks) rt_rad->rt_dna rt_repair More Readily Repaired rt_dna->rt_repair rt_repair->rt_death

Figure 1: Comparison of DNA damage pathways.

Experimental Protocols

The successful implementation of BNCT relies on a series of well-defined experimental protocols to ensure both safety and efficacy. These protocols can be broadly categorized into in vitro and in vivo evaluations.

In Vitro Evaluation of Boron Compounds

The initial screening of potential boron-containing drugs involves a series of in vitro assays to assess their suitability for BNCT.

G start New Boron Compound solubility Solubility & Stability (Aqueous, Plasma) start->solubility toxicity Cytotoxicity Assay (Cancer vs. Normal Cells) solubility->toxicity uptake Cellular Uptake Study (ICP-MS/AES) toxicity->uptake subcellular Subcellular Localization (Microscopy) uptake->subcellular irradiation In Vitro BNCT (Neutron Irradiation) subcellular->irradiation end Proceed to In Vivo irradiation->end

Figure 2: In vitro evaluation workflow for BNCT agents.

A typical in vitro experimental protocol for a new boron agent involves:

  • Preparation of Compound Solutions: Ensuring the compound is soluble and stable in physiological conditions.[13]

  • Cytotoxicity Assays: Determining the intrinsic toxicity of the boron compound in the absence of neutrons on both cancer and normal cell lines.[13][16] This is often measured by the concentration that reduces the number of viable cells by 50% (CC50).[16]

  • Cellular Uptake Studies: Quantifying the amount of boron taken up by cancer cells versus normal cells using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES).[16] A high tumor-to-normal tissue (T/N) ratio (ideally >3) is desirable.[13]

  • Subcellular Distribution Analysis: Determining the intracellular localization of the boron compound, as nuclear localization can enhance the therapeutic effect.[13]

  • In Vitro BNCT with Neutron Irradiation: Exposing boron-loaded cells to a thermal neutron beam and assessing cell survival using clonogenic assays to determine the efficacy of the BNCT treatment.[7][13]

In Vivo and Preclinical Radiotherapy Protocols

Preclinical studies using animal models are crucial for evaluating the therapeutic potential and safety of BNCT before human clinical trials.

G start Animal Tumor Model (e.g., Orthotopic Glioblastoma) biodistribution Boron Compound Biodistribution Study (Tumor & Normal Tissues) start->biodistribution rt_treatment Conventional RT (e.g., X-ray Irradiation) start->rt_treatment bnct_treatment BNCT Treatment (Neutron Irradiation) biodistribution->bnct_treatment monitoring Tumor Growth Monitoring & Survival Analysis bnct_treatment->monitoring rt_treatment->monitoring toxicity_eval Normal Tissue Toxicity Evaluation (Histopathology) monitoring->toxicity_eval end Comparative Efficacy & Safety Assessment toxicity_eval->end

Figure 3: Preclinical comparative experimental workflow.

A representative preclinical experimental protocol comparing BNCT and conventional radiotherapy in a mouse model of glioblastoma would include:

  • Tumor Model Establishment: Orthotopic implantation of human glioblastoma cells into the brains of immunodeficient mice.[8]

  • Boron Biodistribution Studies: Administration of the boron compound (e.g., BPA) to a cohort of tumor-bearing mice, followed by measurement of boron concentration in the tumor and various normal tissues at different time points to determine the optimal time for irradiation.[13]

  • BNCT Treatment Group: At the optimal time point determined from biodistribution studies, mice are irradiated with an epithermal neutron beam. The radiation dose is carefully calculated based on the boron concentration and neutron fluence.

  • Conventional Radiotherapy Group: A separate group of mice receives fractionated doses of X-rays targeted to the tumor using a small animal radiation research platform.[8]

  • Control Groups: Including untreated tumor-bearing mice and mice receiving only the boron compound or only neutron irradiation.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored using imaging techniques (e.g., bioluminescence or MRI), and survival is recorded. After the study, tissues are harvested for histopathological analysis to assess tumor response and normal tissue damage.[17]

Future Directions and Challenges

While BNCT holds considerable promise, several challenges need to be addressed for its widespread clinical adoption. These include the development of more tumor-selective and higher-concentrating third-generation boron delivery agents, the need for more compact and hospital-based neutron sources, and the execution of large-scale randomized clinical trials to definitively establish its superiority over current standard-of-care treatments.[1][6] The continued refinement of experimental protocols and a deeper understanding of the underlying radiobiology will be critical in advancing this innovative and targeted cancer therapy.

References

Performance of Boron-11 as a solid-state NMR probe compared to other nuclei

Author: BenchChem Technical Support Team. Date: December 2025

Boron-11 as a Solid-State NMR Probe: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, selecting the appropriate nuclear probe is paramount for successful solid-state Nuclear Magnetic Resonance (ssNMR) studies. This guide provides an objective comparison of this compound (¹¹B) with other commonly used nuclei—Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Phosphorus-31 (³¹P)—highlighting its unique advantages and challenges as a solid-state NMR probe.

This compound has emerged as a powerful tool in materials science and pharmaceutical research, offering unique insights into the local structure and dynamics of boron-containing compounds. Its favorable nuclear properties, such as a high natural abundance and moderate gyromagnetic ratio, contribute to its good sensitivity. However, being a quadrupolar nucleus (spin I > 1/2), ¹¹B presents distinct spectral characteristics compared to the spin-1/2 nuclei more commonly employed in ssNMR. Understanding these differences is crucial for experimental design and data interpretation.

Quantitative Comparison of Nuclear Properties

The performance of a nucleus as an NMR probe is dictated by its intrinsic properties. The following table summarizes key parameters for ¹¹B, ¹³C, ¹⁵N, and ³¹P.

PropertyThis compound (¹¹B)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)Phosphorus-31 (³¹P)
Spin (I) 3/21/21/21/2
Natural Abundance (%) 80.1[1][2]1.10.37100
Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹s⁻¹ 8.5846.728-2.71210.841
Larmor Frequency at 9.4 T (MHz) 128.3100.640.5161.9
Receptivity vs. ¹³C 754[3]10.0038589
Typical Chemical Shift Range (ppm) -120 to +90[4]0 to 250-400 to 1000-50 to 300[5]
Primary Anisotropic Interaction QuadrupolarChemical Shift Anisotropy (CSA)Chemical Shift Anisotropy (CSA)Chemical Shift Anisotropy (CSA)

Performance Comparison

Sensitivity

This compound boasts a significant advantage in sensitivity due to its high natural abundance (80.1%) and moderate gyromagnetic ratio.[1][2] This makes it considerably more receptive to NMR detection than the workhorse nucleus of structural biology, ¹³C, and the often-challenging ¹⁵N. Its receptivity is second only to ³¹P among this group, which benefits from 100% natural abundance. The high sensitivity of ¹¹B allows for faster data acquisition and the analysis of samples with lower boron concentrations.

Resolution and Linewidths

The primary challenge in ¹¹B solid-state NMR arises from its quadrupolar nature. As a spin-3/2 nucleus, ¹¹B possesses a nuclear electric quadrupole moment that interacts with the local electric field gradient (EFG) at the nucleus.[6] This interaction, known as the quadrupolar interaction, is often the dominant broadening mechanism in the solid state, leading to significantly broader lines than those observed for spin-1/2 nuclei like ¹³C, ¹⁵N, and ³¹P.[6][7]

For spin-1/2 nuclei, the primary source of anisotropic broadening is the Chemical Shift Anisotropy (CSA), which can be effectively averaged by Magic Angle Spinning (MAS). While MAS also helps to narrow the central transition of quadrupolar nuclei like ¹¹B, the second-order quadrupolar broadening is not completely removed and can still result in broad, asymmetric lineshapes.[8][9] Achieving high resolution for ¹¹B often requires the use of very high magnetic fields, which reduces the second-order quadrupolar broadening, and advanced pulse sequences.[10][11]

Structural Information

The quadrupolar interaction, while a source of line broadening, also provides a wealth of structural information. The quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ) are highly sensitive to the local electronic environment and symmetry around the boron nucleus.[6][12] These parameters can be used to distinguish between different boron coordination environments (e.g., trigonal vs. tetrahedral) and to probe subtle changes in bonding.[13]

In contrast, for ¹³C, ¹⁵N, and ³¹P, structural information is primarily derived from the isotropic chemical shift and the CSA tensor. While these are also sensitive to the local environment, the quadrupolar parameters of ¹¹B offer a direct probe of the EFG tensor, providing complementary structural insights.

Experimental Protocols

Acquiring high-quality solid-state NMR spectra requires specific experimental setups tailored to the nucleus of interest. Below are typical starting protocols for ¹¹B, ¹³C, ¹⁵N, and ³¹P.

This compound Solid-State NMR
  • Pulse Sequence: A common starting point is a single-pulse experiment or a Hahn-echo sequence (π/2 - τ - π - acquisition) to acquire the full powder pattern of the central transition. For higher resolution, advanced techniques like Multiple-Quantum Magic Angle Spinning (MQMAS) can be employed.

  • Magic Angle Spinning (MAS): High spinning speeds (≥ 10 kHz) are generally required to average the dipolar interactions and reduce the second-order quadrupolar broadening.

  • Magnetic Field: Higher magnetic fields (e.g., 14.1 T or 21.1 T) are highly advantageous for improving resolution by reducing the second-order quadrupolar effects.[10][11]

  • Referencing: External referencing is typically done using a standard such as solid NaBH₄ (δ = -42.06 ppm) or liquid BF₃·OEt₂ (δ = 0 ppm).[1]

  • Hardware: A solid-state NMR probe capable of high-frequency switching and high-power radiofrequency pulses is necessary. Due to the broad spectral widths, wideband excitation and detection capabilities are often required.

Carbon-13 Solid-State NMR
  • Pulse Sequence: The most common experiment is Cross-Polarization Magic Angle Spinning (CP/MAS). This technique enhances the ¹³C signal by transferring polarization from abundant ¹H spins and reduces experiment time by taking advantage of the shorter ¹H T₁ relaxation times.[9]

  • Decoupling: High-power ¹H decoupling is applied during acquisition to remove strong ¹H-¹³C dipolar couplings.

  • MAS Rate: Moderate to fast MAS rates (5-15 kHz) are typically used to average the CSA and obtain high-resolution spectra.

  • Referencing: Adamantane is a common external reference (δ = 38.48 ppm and 29.45 ppm).[9]

Nitrogen-15 Solid-State NMR
  • Pulse Sequence: Due to its low natural abundance and negative gyromagnetic ratio, ¹⁵N solid-state NMR almost always requires isotopic labeling and sensitivity enhancement techniques like CP/MAS.

  • Decoupling: High-power ¹H decoupling is essential.

  • MAS Rate: Similar to ¹³C, moderate to fast MAS rates are employed.

  • Referencing: Solid ¹⁵NH₄Cl (δ = 39.3 ppm relative to liquid NH₃) is a suitable external reference.[14]

Phosphorus-31 Solid-State NMR
  • Pulse Sequence: Due to its 100% natural abundance and high gyromagnetic ratio, a single-pulse experiment with high-power ¹H decoupling is often sufficient. CP/MAS can be used to enhance sensitivity if needed.[5]

  • Decoupling: ¹H decoupling is typically applied.

  • MAS Rate: Moderate MAS rates are generally sufficient to average the CSA.

  • Referencing: 85% H₃PO₄ is the standard external reference (δ = 0 ppm).[5]

Application in Drug Development: Characterizing Boronic Acid Inhibitors

Boronic acids are an important class of compounds in drug development, acting as inhibitors for various enzymes, including proteases. Solid-state ¹¹B NMR is a powerful technique to characterize the interaction of these inhibitors with their target proteins. The coordination state of the boron atom (trigonal vs. tetrahedral) upon binding can be directly observed, providing crucial information about the inhibition mechanism.[8]

Below is a diagram illustrating a typical workflow for the solid-state NMR analysis of a boron-containing drug candidate.

G Workflow for ssNMR Analysis of Boron-Containing Drug cluster_prep Sample Preparation cluster_ssnmr Solid-State NMR Analysis cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome drug Boron-Containing Drug complex Drug-Target Complex drug->complex target Target Protein target->complex b11_nmr 11B ssNMR (Single Pulse/Echo, MAS) complex->b11_nmr c13_nmr 13C CP/MAS complex->c13_nmr n15_nmr 15N CP/MAS (if labeled) complex->n15_nmr hetcor 2D HETCOR (e.g., 1H-11B) b11_nmr->hetcor coord Determine Boron Coordination State b11_nmr->coord structure Elucidate Structural Changes c13_nmr->structure n15_nmr->structure binding Characterize Binding Site Interactions hetcor->binding sar Structure-Activity Relationship (SAR) coord->sar binding->sar structure->sar

References

Sensitivity Showdown: Unveiling the Impact of Magnetic Field Strength on 11B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Boron-11 (11B) Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of magnetic field strength is a critical determinant of experimental success. This guide provides an objective comparison of 11B NMR sensitivity at different magnetic field strengths, supported by experimental data, to inform instrument selection and experimental design.

Higher magnetic field strengths in NMR spectroscopy generally lead to significant gains in both sensitivity and spectral resolution.[1] This principle holds true for 11B NMR, a powerful technique for characterizing the structure and dynamics of boron-containing compounds, which are of increasing importance in pharmaceutical and materials science.[2] The 11B nucleus, with a spin of 3/2, is quadrupolar, which can lead to broad signals.[2][3] The use of high-field NMR spectrometers can help to mitigate some of the challenges associated with the quadrupolar nature of the 11B nucleus.

A key advantage of employing higher magnetic fields is the enhancement of the signal-to-noise ratio, which scales approximately as the 3/2 power of the magnetic field strength.[1] Furthermore, at higher fields, the contribution of the chemical shift tensor to the observed line shapes becomes more pronounced, which can provide more precise measurements of the chemical shift anisotropy (CSA).[4][5] This is particularly beneficial in solid-state NMR (SSNMR), where the CSA can offer valuable insights into the local electronic environment of the boron nucleus.[4][5][6] Conversely, the line broadening associated with the second-order quadrupolar interaction scales inversely with the magnetic field, often resulting in narrower central transition line shapes at higher fields.[4]

Comparative Analysis of 11B NMR at 9.4 T and 21.1 T

A study on a series of boronic acids and esters provides a clear illustration of the benefits of high-field 11B NMR.[4][5][6] The following table summarizes the 11B electric field gradient (EFG) and chemical shift (CS) tensor values obtained from spectra acquired at 9.4 T and 21.1 T.

CompoundMagnetic Field (T)Isotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Chemical Shift Anisotropy (Ω) (ppm)
Boronic Acid 1 9.4029.5 ± 1.03.29 ± 0.0510 ± 4
21.129.5 ± 1.03.29 ± 0.0510 ± 4
Boronic Ester 6 9.4031.5 ± 1.02.68 ± 0.0515 ± 2
21.131.5 ± 1.02.68 ± 0.0515 ± 2
Boronic Ester 8 9.4030.3 ± 1.02.76 ± 0.2014 ± 2
21.130.3 ± 1.02.76 ± 0.2014 ± 2

Data extracted from a study on boronic acids and esters, where values were determined by simultaneously fitting data at both magnetic fields.[4]

The data clearly demonstrates that while the isotropic chemical shift and quadrupolar coupling constant are independent of the magnetic field, the effects of chemical shift anisotropy are more clearly resolved at the higher field of 21.1 T.[4][5][6] The study also reported that at 21.1 T, the 11B NMR spectra of both magic-angle spinning (MAS) and stationary samples were less broad.[4] Furthermore, signal enhancements of up to 2.95 were achieved using a DFS-modified QCPMG pulse sequence.[4][5][6]

Experimental Protocols

The following methodologies were employed for the acquisition of solid-state 11B NMR data at different magnetic field strengths.

Sample Preparation

Solid powdered samples of the boronic acids and esters were packed into 4.0 mm ZrO2 rotors.[4][5]

NMR Spectroscopy at 9.40 T
  • Spectrometer: Bruker Avance III NMR spectrometer.[4][5]

  • 11B Larmor Frequency: 128.38 MHz.[4][5]

  • Probe: Bruker 4.0 mm HXY triple-resonance MAS probe with the X channel tuned to 11B.[4][5]

  • Software: TopSpin 2.0.[4][5]

  • Referencing: Solid powdered sodium borohydride (NaBH4) was used for experimental referencing, with its chemical shift set to -42.06 ppm relative to liquid F3B·O(C2H5)2.[4][5]

  • Pulse Sequence: For both MAS and stationary samples, the Hahn echo (π/2 − τ1 − π − τ2 − ACQ) pulse sequence was utilized.[4][5]

NMR Spectroscopy at 21.1 T

The experimental setup for the 21.1 T measurements was analogous to the 9.40 T setup, with the primary difference being the higher magnetic field strength and corresponding higher Larmor frequency. The same referencing standard and pulse sequence were used.[4]

Visualizing the Experimental Workflow

The general workflow for solid-state 11B NMR experiments is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis sample_prep Pack solid sample into ZrO2 rotor spectrometer Place rotor in NMR spectrometer (9.4 T or 21.1 T) sample_prep->spectrometer tuning Tune probe to 11B frequency spectrometer->tuning calibration Calibrate with NaBH4 reference tuning->calibration acquisition Acquire data using Hahn echo pulse sequence calibration->acquisition processing Process raw data (e.g., Fourier transform) acquisition->processing simulation Simulate spectra to extract NMR parameters processing->simulation interpretation Interpret EFG and CS tensors simulation->interpretation

Solid-State 11B NMR Experimental Workflow

Conclusion

The choice of magnetic field strength has a profound impact on the sensitivity and quality of 11B NMR spectra. Higher magnetic fields offer significant advantages, including enhanced signal-to-noise ratios and improved resolution of spectral parameters like chemical shift anisotropy. While lower field instruments can be valuable for routine screening, high-field spectrometers are indispensable for detailed structural elucidation and the analysis of complex boron-containing systems. Researchers and professionals in drug development should consider the specific requirements of their experiments when selecting an appropriate NMR instrument to maximize the information content and quality of their 11B NMR data. It is also important to note that for some applications, background signals from borosilicate glass in NMR tubes and probes can be a concern, and the use of quartz tubes may be preferable.[7][8]

References

A Comparative Guide to Boron-11 Labeled and Fluorescent Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice of probe is paramount to experimental success. This guide provides an objective comparison between two distinct classes of imaging agents: Boron-11 (¹¹B) labeled probes and fluorescent probes. While both are utilized in preclinical and clinical research, their underlying principles, imaging modalities, and primary applications differ significantly. This guide will elucidate these differences, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Introduction: Distinct Goals in In Vivo Imaging

Fluorescent probes are the workhorses of real-time, high-resolution biological visualization. They are designed to absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the dynamic tracking of cells, proteins, and physiological processes within a living organism. Their primary strength lies in providing qualitative and semi-quantitative spatial and temporal information about biological events.

This compound labeled probes , on the other hand, are predominantly used for quantitative biodistribution studies, with a major application in Boron Neutron Capture Therapy (BNCT). The goal of ¹¹B imaging is not typically to visualize dynamic processes in real-time, but rather to accurately measure the concentration of boron in tissues to ensure therapeutic efficacy and minimize off-target toxicity. The primary imaging modality for ¹¹B is Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS), which detect the ¹¹B nucleus itself.

Principles of Detection

Fluorescent Probes: The Power of Light Emission

Fluorescence imaging relies on the excitation of a fluorophore with an external light source. The fluorophore absorbs a photon, and in the process, an electron is excited to a higher energy state. As the electron returns to its ground state, it emits a photon of a longer wavelength (lower energy). This emitted light is then detected to generate an image. The specificity of fluorescent probes is achieved by conjugating the fluorophore to a targeting moiety, such as an antibody or a small molecule, that binds to a specific biological target.

This compound Labeled Probes: Harnessing Nuclear Magnetic Resonance

This compound is a stable isotope with a nuclear spin, making it detectable by MRI. When placed in a strong magnetic field, the ¹¹B nuclei align with the field. Radiofrequency pulses are used to perturb this alignment, and as the nuclei relax back to their equilibrium state, they emit a radiofrequency signal that can be detected and used to reconstruct an image. The intensity of the signal is proportional to the concentration of ¹¹B in the tissue, allowing for quantitative measurements.

Performance Comparison

The following tables summarize the key performance metrics of this compound labeled probes (detected by MRI) and fluorescent probes for in vivo imaging.

Table 1: General Performance Characteristics
FeatureThis compound Labeled Probes (MRI)Fluorescent Probes
Primary Application Quantitative biodistribution for BNCTReal-time visualization of biological processes
Imaging Modality Magnetic Resonance Imaging (MRI)Optical Imaging (e.g., IVIS, microscopy)
Signal Detected Radiofrequency signal from ¹¹B nucleiEmitted photons from a fluorophore
Quantification Highly quantitativeSemi-quantitative to qualitative
Penetration Depth UnlimitedLimited (µm to a few cm with NIR probes)[1]
Temporal Resolution Slow (minutes to hours)Fast (milliseconds to seconds)
Spatial Resolution Low (millimeters to centimeters)[2]High (micrometers)
Sensitivity Low (µg/g or ppm range)[2][3]High (pico- to nanomolar range)[1]
Table 2: Quantitative Performance Data
ParameterThis compound MRIIn Vivo Fluorescence Imaging
Typical Probe Concentration 20 - 100 µg/g in tumor tissue[4][5][6]Pico- to nanomolar concentrations
Signal-to-Noise Ratio (SNR) S/N of ~12 for ~75 µg/mL of boron in an 8.5-minute scan[2]Highly variable, dependent on probe brightness, depth, and autofluorescence
Acquisition Time 8.5 minutes for a 32x32x32 image[2]Milliseconds to minutes per image
Voxel Size 0.42 cm³[2]Not applicable (resolution is diffraction-limited)

Advantages and Disadvantages

This compound Labeled Probes

Advantages:

  • Unlimited Tissue Penetration: MRI can image deep within the body without significant signal attenuation.

  • Excellent Quantification: The MRI signal is directly proportional to the ¹¹B concentration.

  • No Autofluorescence: The detection method is not affected by endogenous tissue fluorescence.

Disadvantages:

  • Low Sensitivity: High concentrations of the probe are required for detection.

  • Low Spatial and Temporal Resolution: Not suitable for visualizing rapid biological processes or subcellular details.

  • High Cost and Complexity: MRI scanners are expensive and require specialized personnel.

Fluorescent Probes

Advantages:

  • High Sensitivity and Resolution: Allows for the detection of low abundance targets and visualization of fine anatomical structures.[1]

  • Real-Time Imaging: Enables the study of dynamic biological processes.[1]

  • Multiplexing Capabilities: Different colored fluorophores can be used to visualize multiple targets simultaneously.[7]

  • Lower Cost and Complexity: Optical imaging systems are generally more accessible than MRI scanners.

Disadvantages:

  • Limited Tissue Penetration: Light scattering and absorption by tissues restrict imaging depth.[1]

  • Autofluorescence: Endogenous fluorophores in tissues can create background noise, reducing image contrast.[7]

  • Photobleaching: Fluorophores can be irreversibly damaged by prolonged exposure to excitation light.[7]

  • Potential Probe Toxicity: Some fluorescent dyes can be toxic to cells.[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for in vivo imaging with this compound labeled and fluorescent probes.

G cluster_boron This compound Imaging Workflow cluster_fluorescence Fluorescence Imaging Workflow B0 Animal Preparation (Anesthesia, Monitoring) B1 Administration of This compound Labeled Probe (e.g., BPA, BSH) B0->B1 B2 Waiting Period for Biodistribution B1->B2 B3 Positioning in MRI Scanner B2->B3 B4 Acquisition of This compound MRI Data B3->B4 B5 Image Reconstruction and Quantification B4->B5 F0 Animal Preparation (Anesthesia, +/- Surgery) F1 Administration of Fluorescent Probe F0->F1 F2 Waiting Period for Probe Targeting F1->F2 F3 Positioning in Optical Imaging System F2->F3 F4 Excitation and Emission Light Path F3->F4 F5 Image Acquisition and (Semi-)Quantitative Analysis F4->F5

A comparison of the in vivo imaging workflows.

Experimental Protocols

Key Experiment: In Vivo Biodistribution of a this compound Labeled Probe via MRI

Objective: To quantitatively determine the in vivo distribution of a this compound labeled compound (e.g., Borocaptate Sodium - BSH) in a tumor-bearing animal model.

Methodology:

  • Animal Model: Utilize a suitable small animal model (e.g., rat or mouse) with a subcutaneously or intracranially implanted tumor.

  • Probe Preparation and Administration: Dissolve BSH in a sterile physiological solution. Administer the BSH solution to the anesthetized animal via intravenous infusion. The dosage will depend on the specific study, but is typically in the range of 50-100 mg/kg body weight.

  • Animal Preparation for MRI: Anesthetize the animal using isoflurane or a similar anesthetic. Place the animal on a heated stage to maintain body temperature. Monitor vital signs such as respiration and heart rate throughout the experiment.

  • MRI Acquisition:

    • Use a high-field MRI scanner (e.g., 4.7 T or higher) equipped with a dual-tuned ¹H/¹¹B coil.

    • Acquire anatomical ¹H reference images to localize the tumor and surrounding tissues.

    • Perform ¹¹B MRI using a three-dimensional projection reconstruction (3DPR) sequence. This method is often preferred for ¹¹B imaging due to the short transverse relaxation time (T2) of the boron signal.[2]

    • Typical acquisition parameters might include a spherical volume of k-space sampling to obtain a 32x32x32 matrix.[2]

  • Image Analysis and Quantification:

    • Reconstruct the ¹¹B images and co-register them with the ¹H anatomical images.

    • To quantify the boron concentration, acquire a spectrum from a phantom with a known BSH concentration using the same imaging parameters.

    • Compare the signal intensity in the regions of interest (e.g., tumor, muscle, brain) to the phantom to determine the absolute boron concentration.[8]

Key Experiment: In Vivo Tracking of Fluorescently Labeled Cells

Objective: To visualize the migration and homing of fluorescently labeled cells to a tumor site in real-time.

Methodology:

  • Cell Labeling:

    • Culture the cells of interest (e.g., immune cells, stem cells).

    • Label the cells with a near-infrared (NIR) fluorescent dye (e.g., a cyanine dye) to maximize tissue penetration. This can be done by incubating the cells with the dye according to the manufacturer's protocol.

    • Wash the cells thoroughly to remove any unbound dye.

  • Animal Model: Use an appropriate tumor-bearing small animal model.

  • Cell Administration: Resuspend the labeled cells in a sterile buffer and inject them intravenously into the anesthetized animal.

  • Animal Preparation for Imaging: Anesthetize the animal and place it in a whole-body optical imaging system (e.g., IVIS). Maintain the animal's body temperature.

  • Fluorescence Image Acquisition:

    • Select the appropriate excitation and emission filters for the chosen NIR dye.

    • Acquire a series of images over time (e.g., immediately after injection, and at several time points over the next 24-48 hours) to track the biodistribution of the cells.

    • Acquire both a white light image for anatomical reference and a fluorescent image.

  • Image Analysis:

    • Overlay the fluorescent image on the white light image to localize the fluorescent signal.

    • Draw regions of interest (ROIs) around the tumor and other organs to semi-quantify the fluorescent signal intensity over time. This can provide an indication of the relative accumulation of the labeled cells in different tissues.

Signaling Pathways and Logical Relationships

The choice between this compound and fluorescent probes is dictated by the primary research question. The following diagram illustrates the decision-making process.

G A Primary Research Goal? B Quantitative Biodistribution (e.g., for BNCT) A->B Quantification C Real-time Visualization of Biological Processes A->C Visualization D This compound Labeled Probe (MRI/MRS) B->D E Fluorescent Probe (Optical Imaging) C->E F Deep Tissue Imaging? E->F G Yes F->G Yes H No (Superficial) F->H No I NIR-II Fluorescent Probe G->I

Probe selection decision tree.

Conclusion: Complementary, Not Competing, Technologies

This compound labeled probes and fluorescent probes are not mutually exclusive but rather complementary tools in the in vivo imaging arsenal. The choice between them should be guided by the specific research question. For studies requiring precise quantification of a compound's distribution deep within the body, such as in the development of BNCT agents, this compound MRI is the superior choice despite its lower resolution. For research focused on understanding the dynamic interplay of biological molecules and cells in real-time at high resolution, fluorescent probes, particularly in the NIR spectrum, are unparalleled. In some instances, a multimodal approach, potentially using a probe labeled with both a fluorescent tag and a boron cage, could offer the combined advantages of both high-resolution visualization and quantitative biodistribution, providing a more complete picture of the biological system under investigation.

References

Cost-benefit analysis of Boron-11 enrichment for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of isotopes can be critical to experimental success and product efficacy. Boron-11 (¹¹B), a stable isotope of boron, presents a unique set of properties that make it a valuable tool in applications ranging from semiconductor manufacturing to advanced medical therapies and drug discovery. This guide provides a comprehensive cost-benefit analysis of enriched this compound, comparing its performance with alternatives and providing supporting experimental data and protocols.

Key Applications and Performance

The utility of enriched this compound stems from its distinct nuclear and electronic properties. Unlike its sibling isotope, Boron-10 (¹⁰B), which has a large neutron absorption cross-section, ¹¹B is largely transparent to neutrons. This, combined with its properties as a p-type dopant and its utility in nuclear magnetic resonance, defines its primary applications.

Semiconductor Doping

Enriched ¹¹B is a critical p-type dopant in the manufacturing of silicon wafers for the electronics industry. Doping introduces impurities into a semiconductor to alter its electrical properties. For p-type doping, elements with one less valence electron than silicon, such as boron, are used to create "holes" that act as charge carriers, increasing conductivity.

Comparison with Alternative P-Type Dopants:

While other elements like aluminum (Al) and gallium (Ga) can also be used as p-type dopants, boron is often preferred due to its high solid solubility and diffusion characteristics that are well-matched with silicon fabrication processes. Studies have shown that gallium/boron co-doping can be a promising alternative to pure boron, achieving high conversion efficiencies in solar cells. For instance, thin n+np+ solar cells doped with GaB achieved a maximum conversion efficiency of 13.7%, which is only slightly lower than that of boron-doped cells (14.9%).[1] However, aluminum has been found to be less suitable for forming the p+ emitter in some solar cell architectures due to its low solid solubility in silicon and high segregation towards silicon oxide.[1]

DopantKey Performance MetricAdvantagesDisadvantages
Enriched this compound High solid solubility and well-controlled diffusion in silicon.- Enables precise and uniform doping profiles. - Mature and well-understood process. - Avoids neutron-induced damage in sensitive applications.- Higher raw material cost due to enrichment.
Natural Boron Contains ~80.1% ¹¹B and ~19.9% ¹⁰B.- Lower raw material cost.- Presence of ¹⁰B can lead to unwanted neutron absorption in certain applications.
Aluminum (Al) P-type dopant.- Readily available and lower cost.- Low solid solubility in silicon. - High segregation towards silicon oxide, making it unsuitable for some applications.[1]
Gallium (Ga) P-type dopant.- Can be used as an alternative to boron.- Requires high diffusion temperatures. - Can suffer from degradation of the concentration profile in later manufacturing stages.[1]

Experimental Protocol: Hall Effect Measurement for Hole Mobility

A key parameter for evaluating the performance of a doped semiconductor is the mobility of the charge carriers (holes in p-type silicon). The Hall effect measurement is a standard technique to determine carrier mobility.

  • Sample Preparation: A thin, square-shaped sample of the doped silicon wafer is prepared with four electrical contacts at its corners (van der Pauw method).

  • Current Application: A constant current (I) is passed through two adjacent contacts of the sample.

  • Voltage Measurement (Resistivity): The voltage (V) is measured across the other two adjacent contacts. The sheet resistance is calculated from this voltage and the applied current.

  • Magnetic Field Application: A uniform magnetic field (B) is applied perpendicular to the plane of the sample.

  • Hall Voltage Measurement: With the current still flowing, the Hall voltage (V_H) is measured across the two diagonal contacts.

  • Calculation: The Hall coefficient (R_H) is calculated from the Hall voltage, current, and magnetic field strength. The carrier concentration (p) is then determined from the Hall coefficient. Finally, the hole mobility (μ_p) is calculated using the measured resistivity and carrier concentration.

Medical Applications: Proton Boron Capture Therapy (PBCT)

While Boron-10 is famous for its role in Boron Neutron Capture Therapy (BNCT), enriched this compound is being investigated for a different type of radiation therapy called Proton Boron Capture Therapy (PBCT). In PBCT, a proton beam is directed at a tumor loaded with a ¹¹B-containing drug. The interaction between the protons and ¹¹B nuclei can produce high-energy alpha particles that can kill cancer cells.

However, the efficacy of PBCT is still a subject of debate. While some studies have suggested a significant increase in the energy deposited in the tumor, other research has contradicted these findings, suggesting the dose enhancement may not be significant enough for clinical benefit. Further research is needed to determine the economic viability and therapeutic potential of this application.

Drug Discovery and Development

Boron-containing compounds represent a growing class of pharmaceuticals. The unique electronic properties of boron allow it to interact with biological targets in novel ways. Enriched this compound is particularly valuable in the development of these drugs due to its favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹B NMR is a powerful tool for characterizing boron-containing molecules and studying their interactions with proteins and other biomolecules.

Experimental Workflow: ¹¹B-NMR Screening of Natural Product Libraries

¹¹B-NMR can be used as a rapid and efficient method to screen large libraries of natural products for the presence of novel boron-containing compounds with potential therapeutic activity.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Hit Identification & Characterization prep1 Crude Extraction of Natural Product Library prep2 Dissolve Extracts in Deuterated Solvent prep1->prep2 nmr1 Acquire 1D ¹¹B NMR Spectra prep2->nmr1 nmr2 Process Spectra (e.g., baseline correction, phase correction) nmr1->nmr2 nmr3 Identify Spectra with Boron Signals nmr2->nmr3 analysis1 Prioritize 'Hits' based on Chemical Shift and Linewidth nmr3->analysis1 analysis2 Further Spectroscopic Analysis (e.g., ¹H, ¹³C, 2D NMR) analysis1->analysis2 analysis3 Isolation and Structure Elucidation of Boronated Compound analysis2->analysis3 G cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades (in normal function) Accumulation Accumulation of Regulatory Proteins ER_Stress ER Stress Accumulation->ER_Stress IKK IKK IKK->IkB Phosphorylates NFkB_inactive NF-κB-IκB (Inactive) IkB->NFkB_inactive NFkB NF-κB NFkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκB Degradation (Blocked by Bortezomib) Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Promotes Caspases Caspase Activation ER_Stress->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.